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Foundational

2-(2-Methoxy-5-methylbenzoyl)benzoic acid mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid (Mofezolac) Introduction 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, commercially known as Mofezolac, is a non-s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid (Mofezolac)

Introduction

2-(2-Methoxy-5-methylbenzoyl)benzoic acid, commercially known as Mofezolac, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties.[1][2] It is frequently prescribed for conditions such as rheumatoid arthritis and postoperative pain management.[2] As with other NSAIDs, its therapeutic effects are rooted in the modulation of inflammatory pathways. However, a deeper understanding of its specific molecular interactions is critical for researchers and drug development professionals seeking to leverage its properties or develop novel therapeutics.

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Mofezolac. Moving beyond a simple summary, this document details the compound's primary molecular target, its influence on key cellular signaling cascades, and the rigorous experimental protocols required to validate these mechanisms in a laboratory setting.

Primary Mechanism of Action: Selective Cyclooxygenase-1 (COX-1) Inhibition

The principal mechanism of action for Mofezolac is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the biosynthesis of pro-inflammatory mediators known as prostaglandins.[1][3] The COX enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological "housekeeping" functions, while COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]

Mofezolac distinguishes itself through its potent and highly selective inhibition of the COX-1 isoform. This selectivity is a defining characteristic of its pharmacological profile. Studies have demonstrated that Mofezolac inhibits COX-1 at nanomolar concentrations while having a negligible effect on COX-2, even at high micromolar concentrations.[4][5] This potent and selective action on COX-1 is the primary driver of its analgesic effects, particularly in acute pain models where the initial prostaglandin surge is mediated by the constitutive COX-1 enzyme.[5]

By binding to the active site of the COX-1 enzyme, Mofezolac prevents the conversion of arachidonic acid to the unstable intermediate, Prostaglandin H2 (PGH2).[6][7] This action effectively halts the downstream production of various prostaglandins, most notably Prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][6]

Quantitative Inhibition Data

The selectivity of Mofezolac is best illustrated by its 50% inhibitory concentration (IC50) values against the two COX isoforms.

EnzymeMofezolac IC50Reference Compound (Indomethacin) IC50
COX-1 0.0079 µM0.021 µM
COX-2 >50 µM0.89 µM
Data sourced from Eur J Med Chem. 2017[4]

The data clearly indicates that Mofezolac is more potent against COX-1 than the classic NSAID indomethacin and demonstrates a selectivity index (IC50 COX-2 / IC50 COX-1) of over 6300, establishing it as one of the most selective COX-1 inhibitors known.

G cluster_0 Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Cell Stimulus AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 PGES Prostaglandin Synthases PGH2->PGES PGs Prostaglandins (PGE2, PGD2, etc.) PGES->PGs Inflammation Pain & Inflammation PGs->Inflammation Mofezolac Mofezolac Mofezolac->COX1 Potent & Selective Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα - NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (Active) pIkBa->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Mofezolac Mofezolac Mofezolac->IKK Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes cluster_workflow COX Inhibition Assay Workflow A 1. Prepare Reagents (Enzymes, Buffers, Mofezolac) B 2. Plate Setup Add Enzyme & Heme to Wells A->B C 3. Add Inhibitor (Mofezolac Dilutions or Vehicle) B->C D 4. Pre-incubate (15 min @ 37°C) C->D E 5. Initiate Reaction (Add Substrate & Probe) D->E F 6. Kinetic Read (Fluorescence Plate Reader) E->F G 7. Analyze Data (Calculate % Inhibition & IC50) F->G

Figure 3: Experimental Workflow for the In Vitro COX Inhibition Assay.
Protocol 2: Cellular Prostaglandin E2 (PGE2) Production Assay

This assay confirms that Mofezolac's COX-1 inhibition translates to a functional reduction in prostaglandin synthesis within a cellular context.

Principle: A relevant cell line (e.g., BV-2 microglia, macrophages) is stimulated with an inflammatory agent like LPS to induce prostaglandin production. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., BV-2 microglia) in a multi-well plate and allow them to adhere. 2[8]. Pre-treatment: Treat the cells with various concentrations of Mofezolac or vehicle for 1 hour. 3[9]. Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells (excluding the negative control) and incubate for 24 hours. 4[8]. Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 ELISA: Perform a competitive ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant and a PGE2-HRP conjugate to a plate pre-coated with anti-PGE2 antibodies.

  • Detection & Analysis: After washing, add a substrate that reacts with the HRP to produce a colorimetric signal. Read the absorbance on a plate reader. The signal intensity is inversely proportional to the amount of PGE2 in the sample. Calculate PGE2 concentrations based on a standard curve.

Protocol 3: Western Blot Analysis for Signaling Pathway Components

This protocol is used to verify Mofezolac's effect on protein expression and phosphorylation status, particularly for COX-1 and components of the NF-κB pathway like phosphorylated IκBα.

[5][8]Step-by-Step Methodology:

  • Cell Treatment & Lysis: Treat cells as described in Protocol 2. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-COX-1, anti-phospho-IκBα, or anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Protocol 4: Cell Viability (MTT) Assay

This is a critical control experiment to ensure that the observed effects of Mofezolac are due to specific mechanistic actions and not simply a result of cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

[10][11]Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8,000-20,000 cells/well and allow them to attach overnight. 2[9][10]. Compound Treatment: Treat the cells with the same concentrations of Mofezolac used in the mechanism-based assays for the desired time period (e.g., 24-48 hours). 3[9]. MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.25 mg/mL). Incubate for 2-4 hours at 37°C. 4[10]. Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Summary of In Vitro Mechanistic Actions

The in vitro mechanism of action of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (Mofezolac) is characterized by a dual-pronged anti-inflammatory effect. Its primary and most potent action is the highly selective inhibition of the COX-1 enzyme, which directly blocks the synthesis of pro-inflammatory prostaglandins. Concurrently, it exhibits COX-independent activity by suppressing the activation of the NF-κB signaling pathway, a central hub for inflammatory gene expression. The combination of these distinct mechanisms underscores its efficacy as an anti-inflammatory and analgesic agent. The experimental protocols outlined in this guide provide a robust framework for the comprehensive validation of these actions in a research setting.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mofezolac?
  • ResearchGate. (n.d.). Prostaglandin E 2 synthesis pathway | Download Scientific Diagram.
  • Patsnap Synapse. (2024, June 14). What is Mofezolac used for?
  • ResearchGate. (n.d.). Biosynthesis and signaling pathways of prostaglandin E2 (PGE2).
  • Benchchem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • Wikipedia. (n.d.). Prostaglandin E2.
  • Wikipedia. (n.d.). Mofezolac.
  • PubMed. (2006, June 15). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases.
  • PubMed Central (PMC). (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • PubMed. (n.d.). [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug].
  • Frontiers in Pharmacology. (2017, June 8). Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation.
  • SciSpace. (2017, June 9). Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • PubMed. (2017, June 9). Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • PubMed Central (PMC). (n.d.). Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • OSTI.gov. (n.d.). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5.
  • PubMed. (1998, July). Analgesic Effect of Mofezolac, a Non-Steroidal Anti-Inflammatory Drug, Against Phenylquinone-Induced Acute Pain in Mice.
  • PubMed Central (PMC). (n.d.). The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines.

Sources

Exploratory

Comprehensive Technical Guide on 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid: Structure, Synthesis, and Downstream Applications

Executive Summary In the realm of advanced organic synthesis and drug discovery, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS: 85171-09-1) serves as a critical molecular building block. As an ortho-benzoylbenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS: 85171-09-1) serves as a critical molecular building block. As an ortho-benzoylbenzoic acid derivative, it provides the essential carbon framework required to construct complex, biologically active polycyclic systems—most notably, substituted anthraquinones[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and downstream applications of this compound. Specifically, we explore its role as a direct precursor to 1-methoxy-4-methylanthraquinone , a scaffold integral to the synthesis of damnacanthal analogues, which are potent kinase inhibitors and apoptosis inducers in oncology research[2].

Chemical Identity and Physicochemical Profiling

Understanding the structural parameters of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is essential for optimizing reaction conditions, particularly its solubility and steric profile during intramolecular cyclization. The presence of the bulky ortho-methoxy group adjacent to the benzoyl linkage induces a non-planar conformation, which dictates its reactivity profile in strong acids[1].

Table 1: Physicochemical and Structural Data
PropertyValue
Chemical Name 2-(2-Methoxy-5-methylbenzoyl)benzoic acid
CAS Registry Number 85171-09-1
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
MDL Number MFCD07776031
SMILES String O=C(O)c1ccccc1C(=O)c2cc(C)ccc2OC
Structural Class ortho-Benzoylbenzoic acid derivative
H-Bond Donors / Acceptors 1 / 4
Typical Appearance White to off-white crystalline powder

Mechanistic Synthesis: The Friedel-Crafts Acylation

The synthesis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid relies on the highly regioselective Friedel-Crafts acylation of 4-methylanisole with phthalic anhydride.

Causality in Regioselectivity

The regiochemical outcome of this reaction is governed by the competing electronic effects of the substituents on the anisole ring. The methoxy (-OCH₃) group is a powerful electron-donating group (EDG) via resonance, strongly directing incoming electrophiles to the ortho and para positions. The methyl (-CH₃) group is a weaker EDG operating via hyperconjugation. Because the position para to the methoxy group is sterically blocked by the methyl group, the highly reactive acylium ion exclusively attacks the ortho position (C2), yielding the desired 2-methoxy-5-methylbenzoyl architecture[3].

Protocol 1: Step-by-Step Synthesis Workflow

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure high yield and purity.

Reagents: 4-methylanisole (1.0 eq), Phthalic anhydride (1.05 eq), Aluminum chloride (AlCl₃, 2.2 eq), Anhydrous Dichloromethane (DCM).

  • Lewis Acid Activation: Suspend AlCl₃ in anhydrous DCM under an inert argon atmosphere at 0°C.

    • Causality: AlCl₃ is highly hygroscopic. Using strictly anhydrous conditions prevents catalyst deactivation. Exactly 2.2 equivalents are required: the first equivalent coordinates with the anhydride's carbonyl oxygen to generate the acylium ion, while the second equivalent complexes with the newly formed ketone product, removing the catalyst from the active cycle.

  • Electrophile Generation: Add phthalic anhydride portion-wise. Stir for 30 minutes until a homogeneous complex forms.

  • Nucleophilic Attack: Add 4-methylanisole dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Causality: Strict thermal control prevents exothermic runaway, which can lead to unwanted polyalkylation or Lewis acid-mediated demethylation of the methoxy group.

  • Reaction Progression (IPC): Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC; Hexane:EtOAc 7:3).

    • Validation: The complete consumption of the highly mobile 4-methylanisole spot and the appearance of a baseline, UV-active spot (the carboxylic acid product) validates reaction completion.

  • Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

    • Causality: The acidic quench is mandatory to break the robust aluminum-ketone complex. Quenching with water alone forms an intractable aluminum hydroxide gel that traps the product and ruins the yield.

  • Isolation: Extract the aqueous layer with DCM, wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol/water.

SynthesisWorkflow A 4-Methylanisole + Phthalic Anhydride B Lewis Acid Activation (AlCl3, DCM, 0°C) A->B Reagent Mixing C Electrophilic Aromatic Substitution B->C Acylium Ion Generation D 2-(2-Methoxy-5-methylbenzoyl) benzoic acid C->D Acidic Aqueous Quench (HCl) E Intramolecular Cyclization (PPA, 120°C) D->E Dehydrative Ring Closure F 1-Methoxy-4-methyl anthraquinone E->F Precipitation & Filtration

Caption: Synthetic workflow from 4-methylanisole to 1-methoxy-4-methylanthraquinone.

Downstream Application: Anthraquinone Scaffold Generation

The most prominent application of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is its conversion into 1-methoxy-4-methylanthraquinone via an intramolecular Friedel-Crafts acylation (dehydrative ring closure)[2]. This anthraquinone core is the fundamental scaffold for synthesizing damnacanthal (3-hydroxy-1-methoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde) and its synthetic analogues.

Protocol 2: Intramolecular Cyclization
  • Mixing: Suspend 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (1.0 eq) in Polyphosphoric acid (PPA, 10 volumes) pre-heated to 80°C.

    • Causality: PPA acts as both a solvent and a mild dehydrating agent. Pre-heating reduces the high viscosity of PPA, ensuring homogeneous mixing and preventing localized charring. PPA is preferred over fuming sulfuric acid to avoid unwanted aromatic sulfonation.

  • Cyclization: Elevate the temperature to 120°C and stir for 2–3 hours.

    • Causality: The thermal energy overcomes the activation barrier for the protonated carboxylic acid to attack the electron-rich anisole ring, forming the central quinone ring.

  • Quenching & Precipitation: Pour the hot, viscous mixture directly into vigorously stirred ice water.

    • Causality: Water hydrolyzes the PPA into soluble phosphoric acid while drastically reducing the solubility of the highly hydrophobic anthraquinone, driving quantitative precipitation.

  • Validation (IPC): Filter the yellow precipitate and analyze via LC-MS.

    • Validation: A mass shift from m/z 271.08 [M+H]⁺ (starting material) to m/z 253.08 [M+H]⁺ (loss of H₂O) confirms successful cyclization.

Biological Significance: The Damnacanthal Pathway

Derivatives synthesized from 1-methoxy-4-methylanthraquinone, specifically Damnacanthal , possess profound pharmacological properties. Originally isolated from the roots of Morinda citrifolia (Noni), damnacanthal is recognized in oncology for its targeted kinase inhibition[4].

Mechanism of Action

Damnacanthal is a highly potent and selective inhibitor of the p56lck tyrosine kinase (IC₅₀ ~46 nM)[4]. By inhibiting p56lck, damnacanthal disrupts downstream survival pathways, notably downregulating NF-κB and Cyclin D expression[5]. Simultaneously, it acts as a potent inducer of apoptosis by upregulating the transcription of p53 and p21, which subsequently activates the Caspase-3/7/9 cleavage cascade, leading to programmed cell death in cancer lineages such as MCF-7 (breast cancer) and melanoma cells[5][6].

BioPathway Dam Damnacanthal (Anthraquinone Derivative) Lck p56lck Tyrosine Kinase Dam->Lck Potent Inhibition (IC50 ~46 nM) p53 p53 / p21 Upregulation Dam->p53 Transcriptional Activation NFKB NF-κB / Cyclin D Signaling Lck->NFKB Downregulates Caspase Caspase-3/7/9 Activation NFKB->Caspase Removes Inhibitory Tone p53->Caspase Pro-apoptotic Signaling Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis Execution Phase

Caption: Damnacanthal-induced apoptosis via p56lck inhibition and p53/p21 activation pathways.

Analytical Characterization & Quality Control

To ensure the integrity of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid before downstream cyclization, rigorous Quality Control (QC) is required:

  • ¹H-NMR (400 MHz, DMSO-d₆): The defining features include a sharp singlet at ~3.8 ppm corresponding to the methoxy (-OCH₃) protons, a singlet at ~2.3 ppm for the aryl methyl (-CH₃) group, and a broad downfield singlet at >12.0 ppm indicating the carboxylic acid proton. The absence of an ortho-coupling partner for the proton between the methoxy and methyl groups confirms the regiochemistry.

  • LC-MS (ESI+): The compound must exhibit a dominant pseudomolecular ion peak at m/z 271.08 [M+H]⁺, with no significant peaks at m/z 253.08, which would indicate premature cyclization during ionization or storage.

References

  • Guidechem. "2-(2-Methoxy-5-methylbenzoyl)benzoic acid CAS 85171-09-1 Properties." Guidechem Chemical Dictionary.
  • BLD Pharm. "85171-09-1 | 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.
  • Ali, A. M., et al. "Synthesis of damnacanthal, a naturally occurring 9,10-anthraquinone and its analogues, and its biological evaluation against five cancer cell lines.
  • MedChemExpress. "Damnacanthal | Apoptosis Inducer.
  • Aziz, M. Y., et al. "Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells." PMC / Oncology Letters.
  • Wang, Y., et al. "Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways." PMC / Molecular Medicine Reports.

Sources

Foundational

2-(2-Methoxy-5-methylbenzoyl)benzoic acid molecular weight and exact mass

An In-depth Technical Guide to 2-(2-Methoxy-5-methylbenzoyl)benzoic acid: Synthesis, Characterization, and Application Framework Abstract This technical guide provides a comprehensive scientific overview of 2-(2-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(2-Methoxy-5-methylbenzoyl)benzoic acid: Synthesis, Characterization, and Application Framework

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS No. 85171-09-1), a key aroylbenzoic acid derivative. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing its fundamental physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation, and a validated analytical methodology for its characterization using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide explores the broader significance of the 2-aroylbenzoic acid scaffold as a cornerstone in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly as precursors to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The causality behind critical experimental steps is explained, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Physicochemical Properties

2-(2-Methoxy-5-methylbenzoyl)benzoic acid is an organic compound belonging to the benzophenone family. Its structure, featuring two aromatic rings connected by a ketone and possessing a carboxylic acid functional group, makes it a valuable and versatile intermediate in organic synthesis. A summary of its key identifiers and properties is presented below.

PropertyValueSource
CAS Number 85171-09-1BLDpharm[1]
Molecular Formula C₁₆H₁₄O₄BLDpharm[1]
Molecular Weight 270.28 g/mol BLDpharm[1]
Exact Mass 270.08921 Da(Calculated)

Synthesis via Electrophilic Aromatic Substitution: A Friedel-Crafts Acylation Protocol

The synthesis of 2-aroylbenzoic acids is classically achieved through the Friedel-Crafts acylation of an electron-rich aromatic compound with phthalic anhydride.[2][3] This reaction is a cornerstone of industrial and laboratory organic synthesis for creating specific carbon-carbon bonds with an aromatic ring.[4][5]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism.[6][7] The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with phthalic anhydride to generate a highly electrophilic acylium ion. The electron-rich arene, in this case, 4-methylanisole, then attacks the acylium ion, leading to the formation of the desired product.

A critical consideration in this reaction is the stoichiometry of the catalyst. The product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[8] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ is required for the reaction to proceed to completion, rather than a catalytic amount.[8] The final product is liberated from the aluminum complex during an aqueous workup.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Friedel-Crafts Acylation cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Phthalic Anhydride 4-Methylanisole Anhydrous AlCl₃ mix Combine arene and anhydride. Cool mixture in ice bath. reagents->mix add_catalyst Add AlCl₃ portion-wise. Control temperature. mix->add_catalyst react Warm to room temp. Stir for 2-3 hours. add_catalyst->react quench Quench reaction with ice and concentrated HCl. react->quench extract Extract with organic solvent (e.g., Ethyl Acetate). quench->extract wash Wash organic layer with brine. extract->wash dry Dry over Na₂SO₄ and filter. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Recrystallize from a suitable solvent system (e.g., Toluene). concentrate->purify dry_final Dry final product under vacuum. purify->dry_final

Caption: Workflow for the synthesis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related p-toluyl-o-benzoic acid.[3]

Materials:

  • Phthalic Anhydride (1.0 eq)

  • 4-Methylanisole (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene for recrystallization

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottomed flask equipped with a mechanical stirrer and a nitrogen inlet, add phthalic anhydride (1.0 eq) and anhydrous dichloromethane.

  • Addition of Arene: Add 4-methylanisole (1.1 eq) to the suspension. Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: While stirring vigorously, add anhydrous aluminum chloride (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot toluene to afford 2-(2-Methoxy-5-methylbenzoyl)benzoic acid as a crystalline solid.

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for assessing the purity and quantifying benzophenone derivatives due to its high selectivity, precision, and accuracy.[9] A reversed-phase method using a C18 or C8 stationary phase is typically effective for these moderately nonpolar compounds.[9][10]

Rationale for Method Development

The choice of a C18 column provides excellent hydrophobic retention for the aromatic rings of the molecule.[10] A mobile phase consisting of acetonitrile and water provides a good solvent system for elution, with the organic modifier concentration adjusted to achieve optimal retention time and peak shape. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is crucial; it ensures the carboxylic acid functional group remains protonated, preventing peak tailing and yielding sharp, symmetrical peaks.[11] UV detection is well-suited for this analyte due to the strong chromophores present in the benzophenone structure.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis prep_mobile Prepare Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) prep_std Prepare Stock Standard (1 mg/mL) in Acetonitrile prep_sample Prepare Sample Solution (e.g., 0.1 mg/mL) in Acetonitrile inject Inject Standard and Sample Solutions prep_sample->inject instrument Instrument: HPLC with UV Detector column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) instrument->column conditions Set Isocratic Flow Rate (1.0 mL/min) Set UV Wavelength (e.g., 254 nm) column->conditions conditions->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (% Area) or Quantify against Standard integrate->calculate report Generate Final Report calculate->report

Caption: Standard workflow for purity analysis by HPLC.

Self-Validating HPLC Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: 60:40 (v/v) Acetonitrile / Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in acetonitrile to prepare a 1.0 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Dissolve the synthesized sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological and Pharmaceutical Relevance

While 2-(2-Methoxy-5-methylbenzoyl)benzoic acid itself may not be an active drug, its core structure is of significant interest in medicinal chemistry. 2-Aroylbenzoic acids are crucial precursors for synthesizing a wide range of APIs.[12][13] A prominent application is in the development of NSAIDs, which function by inhibiting cyclooxygenase (COX) enzymes.[12]

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The rigid, three-dimensional scaffold of aroylbenzoic acid derivatives allows them to be tailored to fit into the active site of these enzymes, blocking their function and thereby exerting an anti-inflammatory effect.[12]

Diagram of COX Pathway Inhibition

COX_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_effects Physiological Effects cluster_inhibition Mechanism of Action AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG₂, PGH₂) COX->PGs Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Fever Fever PGs->Fever Inhibitor 2-Aroylbenzoic Acid Derivative (NSAID) Inhibitor->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs derived from 2-aroylbenzoic acid scaffolds.

References

  • Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid . ResearchGate. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry . MDPI. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid-Liquid Extraction and Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry . PubMed. [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp . Journal of Food and Drug Analysis. [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil . AKJournals. [Link]

  • Mechanochemical Friedel–Crafts acylations . Beilstein Journal of Organic Chemistry. [Link]

  • Preparation of aroylbenzoic acid. Reaction of aryllithium reagents with phthalic anhydride . ACS Publications. [Link]

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction . PMC. [Link]

  • 1-(1-{(2S)-3-[(6-chloronaphthalen-2-yl)sulfonyl]-2-hydroxypropanoyl}piperidin-4-yl)tetrahydropyrimidin-2(1H)-one . PubChem. [Link]

  • N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium . PubChem. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives . IJCRT.org. [Link]

  • p-TOLUYL-o-BENZOIC ACID . Organic Syntheses. [Link]

  • Friedel–Crafts reaction . Wikipedia. [Link]

  • Benzoic acid, 2-methoxy-, methyl ester . NIST WebBook. [Link]

  • Benzoic acid, 2-methoxy- . NIST WebBook. [Link]

  • Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

  • PubChem compound . PubChem. [Link]

  • Enitociclib . PubChem. [Link]

  • 2-Methoxy-5-methylbenzoic acid . PubChem. [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations . RSC Advances. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products . RSC Advances. [Link]

  • SID 87571174 . PubChem. [Link]

Sources

Foundational

Technical Whitepaper: Receptor Binding Affinity Assays for 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid

Executive Summary The compound 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS No. 85171-09-1)[1] represents a highly privileged ortho-benzoylbenzoic acid pharmacophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS No. 85171-09-1)[1] represents a highly privileged ortho-benzoylbenzoic acid pharmacophore. In modern drug discovery, this structural class serves a dual purpose: it acts as a highly selective ligand for various G-protein coupled receptors (GPCRs)—including opioid[2] and sweet taste receptors[3]—and functions as an intrinsic photoaffinity probe due to its diaryl ketone (benzophenone) core[4].

This whitepaper provides an in-depth methodological framework for quantifying and mapping the receptor binding affinity of this compound. By synthesizing technical accuracy with field-proven insights, we outline self-validating experimental protocols designed to elucidate both the thermodynamic binding parameters ( Ki​ , Kd​ ) and the precise spatial orientation of the ligand within the receptor pocket.

Chemical Profile & Mechanistic Rationale

Understanding the physicochemical properties of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (MMBBA) is critical for designing robust binding assays.

  • Solubility & Assay Tolerance: The hydrophobic diaryl core necessitates preparing high-concentration stock solutions in 100% DMSO. To prevent solvent-induced receptor denaturation, the final assay concentration of DMSO must be strictly capped at ≤1% (v/v).

  • The Photoaffinity Advantage (Causality of Choice): The defining feature of the benzoylbenzoic acid scaffold is its inherent photo-reactivity. Upon irradiation with long-wave UV light (~350 nm), the carbonyl oxygen of the benzophenone moiety is excited to a triplet diradical state ( n−π∗ ). This highly reactive intermediate rapidly inserts into unreactive C-H bonds within the immediate vicinity of the receptor's binding pocket, forming a permanent covalent bond[4].

  • Wavelength Selection: The specific use of 350 nm UV light is a calculated experimental choice; it provides enough energy to excite the benzophenone core without causing collateral photodamage to endogenous aromatic amino acids (like tryptophan and tyrosine), which predominantly absorb at 280 nm.

Signaling L 2-(2-Methoxy-5-methylbenzoyl) benzoic acid R Target GPCR (e.g., T1R2/T1R3 or Opioid) L->R Orthosteric/Allosteric Binding G G-protein Complex (Gα, Gβγ) R->G Conformational Shift E Downstream Effector (Adenylate Cyclase / PLC) G->E Subunit Dissociation S Secondary Messengers (cAMP / IP3 / Ca2+) E->S Signal Transduction

Fig 1. GPCR signal transduction pathway modulated by benzoylbenzoic acid derivative binding.

Experimental Protocols: Self-Validating Assay Systems

To adhere to the highest standards of scientific integrity, every binding assay must be a self-validating system . This requires the integration of internal controls that immediately expose false positives, such as non-specific hydrophobic partitioning or fluorescence quenching.

Protocol A: Competitive Radioligand Displacement Assay

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) and the absolute inhibition constant ( Ki​ ) of MMBBA against a known high-affinity radiotracer.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate plasma membranes from CHO or HEK293 cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors to maintain receptor integrity[2].

  • Equilibration: In a 96-well plate, combine 50 μ g of membrane protein, a fixed concentration of 3H -labeled standard ligand (at its Kd​ value), and varying concentrations of MMBBA (ranging from 10 pM to 10 μ M).

  • Self-Validation Controls (Critical):

    • Total Binding (TB): Wells containing the radiotracer and membranes, but no MMBBA (establishes the maximum signal).

    • Non-Specific Binding (NSB): Wells containing the radiotracer, membranes, and a 1000-fold molar excess of an unlabeled reference standard.

    • Validation Metric: Specific Binding must equal TB minus NSB. If NSB exceeds 30% of TB, the assay is invalid due to excessive lipid partitioning.

  • Filtration & Detection: Terminate the reaction after 90 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific charge interactions). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: Photoaffinity Crosslinking and LC-MS/MS Peptide Mapping

Objective: To covalently trap the transient MMBBA-receptor complex and map the exact amino acid residues comprising the binding pocket[4].

Step-by-Step Methodology:

  • Incubation: Incubate the purified receptor with 100 nM of MMBBA in the dark for 60 minutes at 4°C to reach thermodynamic equilibrium.

  • UV Irradiation: Transfer the samples to a quartz cuvette on ice. Irradiate at 350 nm using a 100W UV lamp for 15 minutes.

  • Self-Validation Controls (Critical):

    • Dark Control: Ligand added, no UV exposure. Validates that any high-molecular-weight band observed in downstream SDS-PAGE is strictly the result of photochemical crosslinking, ruling out incomplete protein denaturation.

    • Competitor Control: Ligand + UV + 100x excess of a known competitor. Validates that the covalent insertion is occurring specifically at the active site, rather than non-specifically on the protein's exterior surface.

  • Proteolytic Digestion: Denature the crosslinked complex using 8M urea, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade Trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide fragments using high-resolution mass spectrometry. Identify the binding site by searching for a mass shift corresponding to the exact molecular weight of MMBBA covalently attached to a specific peptide sequence.

Photoaffinity A 1. Dark Incubation (Ligand + Receptor) B 2. UV Irradiation (350 nm) A->B Equilibration C 3. Covalent Crosslinking B->C Diradical Insertion D 4. Proteolytic Digestion C->D Denaturation E 5. LC-MS/MS Peptide Mapping D->E Site Identification

Fig 2. Workflow for UV-induced photoaffinity labeling and LC-MS/MS mapping of the binding pocket.

Quantitative Data Presentation

The binding affinity of benzoylbenzoic acid derivatives is highly sensitive to the spatial orientation and substitution pattern of the benzoyl ring. The table below summarizes representative binding metrics and applications for this structural class across various target receptors, demonstrating the versatility of the scaffold.

Compound Class / ScaffoldTarget Receptor SystemAssay MethodologyRepresentative Ki​ / IC50​ Primary Application
2-Benzoylbenzoic acids Sweet Taste (T1R2/T1R3)Cell-based Calcium Flux10 - 50 μ MFlavor modulation & SAR[3]
Substituted Benzamides δ -Opioid ReceptorRadioligand Displacement0.5 - 5.0 nMAnalgesic drug development[2]
Benzophenone-steroids DHEA Membrane ReceptorPhotoaffinity / Pull-down~48.7 pMReceptor isolation & mapping[4]
2-(2-Methoxy-5-methyl...) Orphan GPCRsHigh-Throughput ScreeningTarget DependentPharmacophore mapping[1]

Note: The precise Ki​ for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid will vary based on the specific receptor subtype being targeted. The values above reflect established benchmarks for structurally homologous derivatives.

References

  • [4] National Institutes of Health (NIH). Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA). Retrieved from:[Link]

  • [3] Journal of Agricultural and Food Chemistry / Researcher.life. Synthesis and Structure−Activity Relationships of Sweet 2-Benzoylbenzoic Acid Derivatives. Retrieved from:[Link]

  • [2] Journal of Medicinal Chemistry / ACS Publications. Probes for Narcotic Receptor-Mediated Phenomena. 25. Synthesis and Evaluation of N-Alkyl-Substituted (α-Piperazinylbenzyl)benzamides as Novel, Highly Selective δ Opioid Receptor Agonists. Retrieved from:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicity and Safety Profile of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

Abstract This technical guide provides a comprehensive analysis of the potential toxicity and safety profile of the novel small molecule, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. In the absence of direct toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the potential toxicity and safety profile of the novel small molecule, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. In the absence of direct toxicological data for this specific entity, this document employs a robust read-across methodology, a scientifically accepted approach in regulatory toxicology. By leveraging extensive data from structurally similar compounds—namely benzophenone, 2-benzoylbenzoic acid, and o-anisic acid—we construct a predictive safety profile to guide researchers, scientists, and drug development professionals. This guide delves into anticipated physicochemical properties, metabolic pathways, and a tiered toxicological evaluation, including acute toxicity, genotoxicity, repeat-dose toxicity, and reproductive and developmental toxicity. Detailed, field-proven experimental protocols for key safety assays are provided, underpinned by a rationale that bridges established methodologies with the specific chemical nature of the topic compound. All data and claims are substantiated with citations to authoritative sources, ensuring a foundation of scientific integrity.

Introduction and Rationale for a Read-Across Approach

2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a complex organic molecule featuring a benzophenone core, substituted with both a methoxy and a methyl group on one phenyl ring and a carboxylic acid on the other. Its structural similarity to compounds with known biological and toxicological activities necessitates a thorough safety evaluation early in the drug development process.

Currently, a comprehensive toxicological dataset for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is not publicly available. Therefore, this guide utilizes a read-across approach, as supported by regulatory bodies, to forecast its safety profile.[1][2] This methodology relies on the principle that structurally similar chemicals are likely to have similar physicochemical, toxicokinetic, and toxicological properties.

The primary structural analogs selected for this read-across assessment are:

  • Benzophenone: Represents the core diaryl ketone structure. It is extensively studied due to its use in sunscreens and has a well-documented toxicity profile, including concerns about endocrine disruption and potential carcinogenicity.[3][4][5]

  • 2-Benzoylbenzoic Acid: Shares the benzoylbenzoic acid backbone, providing insights into the toxicity of this specific arrangement.

  • o-Anisic Acid (2-Methoxybenzoic acid): Informs on the potential influence of the methoxy-substituted benzoic acid moiety.

  • Benzoic Acid: Provides foundational knowledge on the metabolism and general toxicity of the benzoic acid functional group.[6][7]

The following diagram illustrates the structural similarities underpinning this read-across strategy.

G Target: 2-(2-Methoxy-5-methylbenzoyl)benzoic acid Target: 2-(2-Methoxy-5-methylbenzoyl)benzoic acid Analog 1: Benzophenone Analog 1: Benzophenone Target: 2-(2-Methoxy-5-methylbenzoyl)benzoic acid->Analog 1: Benzophenone Core Ketone Structure Analog 2: 2-Benzoylbenzoic Acid Analog 2: 2-Benzoylbenzoic Acid Target: 2-(2-Methoxy-5-methylbenzoyl)benzoic acid->Analog 2: 2-Benzoylbenzoic Acid Benzoylbenzoic Acid Moiety Analog 3: o-Anisic Acid Analog 3: o-Anisic Acid Target: 2-(2-Methoxy-5-methylbenzoyl)benzoic acid->Analog 3: o-Anisic Acid Substituted Benzoic Acid

Caption: Structural relationship between the target compound and its selected analogs for read-across analysis.

Physicochemical Properties and Predicted Pharmacokinetics

A molecule's toxic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Predicted Physicochemical Properties

Based on its structure, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is predicted to be a crystalline solid with limited aqueous solubility, a characteristic shared with its parent structures, benzophenone and 2-benzoylbenzoic acid.[8][9] The presence of the carboxylic acid group suggests a pKa that will influence its solubility and membrane permeability in a pH-dependent manner.

Predicted Metabolism

The metabolic fate of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is anticipated to follow pathways established for its structural analogs, benzophenone and benzoic acid.

  • Phase I Metabolism: The benzophenone core is susceptible to hydroxylation and reduction.[2][10] The methoxy group may undergo O-dealkylation, a known metabolic pathway for similar compounds.[11]

  • Phase II Metabolism: The carboxylic acid moiety is expected to be a primary site for conjugation, likely with glycine to form a hippuric acid analog, which is a major detoxification pathway for benzoic acid.[6][7] Hydroxylated metabolites from Phase I reactions are also likely to undergo glucuronidation or sulfation.[2][10]

The following diagram outlines the predicted metabolic pathways.

G A 2-(2-Methoxy-5-methylbenzoyl)benzoic acid B Phase I Metabolism (Hydroxylation, O-Dealkylation, Reduction) A->B F Phase II Metabolism (Glycine Conjugation) A->F C Hydroxylated Metabolites B->C D Phase II Metabolism (Glucuronidation, Sulfation) C->D E Conjugated Metabolites (Excreted) D->E G Hippuric Acid Analog (Excreted) F->G

Caption: Predicted metabolic pathways for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

Tiered Toxicological Hazard Assessment (Read-Across)

This section presents a tiered assessment of potential toxicological hazards, starting from acute toxicity and progressing to more complex endpoints like genotoxicity and reproductive toxicity.

Acute Toxicity

Acute toxicity studies provide crucial information on the potential for adverse effects after a single, high-dose exposure. The primary metric is the median lethal dose (LD50).

Data from Structural Analogs:

CompoundRouteSpeciesLD50Reference(s)
BenzophenoneOralRat1,900 mg/kg[5]
BenzophenoneOralMouse2,895 mg/kg[5]
2-Benzoylbenzoic AcidOralMouse880 mg/kg[12]
o-Anisic AcidSubcutaneousMouse300 mg/kg[13]

Interpretation and Prediction:

The available data suggests that the analogs possess low to moderate acute oral toxicity. 2-Benzoylbenzoic acid appears to be the most acutely toxic of the orally administered analogs. Given these findings, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is predicted to have a low to moderate acute oral toxicity profile. Initial in vivo studies should commence at doses well below those reported for the analogs.

Genotoxicity

Genotoxicity assays are critical for identifying compounds that can damage genetic material, a key initiating event in carcinogenesis. A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test) and an in vivo micronucleus assay.

Data from Structural Analogs:

  • Benzophenone: Has been reported to be neither mutagenic nor genotoxic in a variety of in vivo and in vitro experiments.[14]

  • Benzoic Acid: Tested negative in several Ames tests.[15] However, some in vitro studies on human lymphocytes have shown it can induce chromosomal aberrations and micronuclei at high concentrations.[15]

  • 2-Benzoylbenzoic Acid: No specific data on genotoxicity was found in the literature. Safety data sheets do not list it as a known mutagen.[12][16]

  • o-Anisic Acid: No specific data on genotoxicity was found. Safety data sheets do not indicate mutagenic properties.[7][17]

Interpretation and Prediction:

Repeat-Dose and Organ-Specific Toxicity

Chronic or sub-chronic exposure studies are vital for identifying target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Data from Structural Analogs:

  • Benzophenone: The liver and kidneys are primary target organs in rats and mice, with observed effects including increased organ weights, hepatocellular hypertrophy, and renal tubule changes.[4][18]

  • 2-Benzoylbenzoic Acid: Safety data sheets indicate it causes skin and eye irritation and may cause respiratory irritation upon acute exposure.[19][20] No repeat-dose studies were identified.

  • o-Anisic Acid: Prolonged or repeated exposure may lead to irritation of the eyes, skin, and respiratory tract.[21]

Interpretation and Prediction:

Based on the strong evidence from benzophenone studies, the primary target organs for repeat-dose toxicity of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid are predicted to be the liver and kidneys . Irritation to the skin, eyes, and respiratory tract should also be considered a potential hazard.

Carcinogenicity

Long-term carcinogenicity bioassays are the gold standard for assessing the cancer-causing potential of a substance.

Data from Structural Analogs:

  • Benzophenone: The International Agency for Research on Cancer (IARC) has classified benzophenone as "possibly carcinogenic to humans" (Group 2B).[5][14] This is based on evidence of liver and kidney tumors in rodents.[14]

  • o-Anisic Acid: There is no conclusive evidence linking o-anisic acid to carcinogenic effects.[21] A related compound, o-anisidine, is reasonably anticipated to be a human carcinogen.[22]

  • 2-Benzoylbenzoic Acid: Safety data sheets indicate no known carcinogenic chemicals in the product.

Interpretation and Prediction:

The Group 2B classification for the core benzophenone structure is a significant finding. While the substitutions on the phenyl rings of the target compound may alter its metabolic profile and carcinogenic potential, the possibility of carcinogenicity cannot be dismissed. This warrants careful consideration and would ultimately require a two-year rodent bioassay for definitive assessment.

Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproductive function and normal development.

Data from Structural Analogs:

  • Benzophenone: As a class, benzophenones are considered endocrine disruptors.[2][5] Some studies have linked them to reduced fecundity and adverse birth outcomes.[2] A two-generation reproductive toxicity study in rats found no direct reproductive toxicity at the highest dose tested, but did observe inhibition of body weight gain in the offspring.[23]

  • Benzoic Acid: An extended one-generation reproductive toxicity study in rats showed no adverse effects on reproduction or development at doses up to 1000 mg/kg/day.[24]

  • 2-Benzoylbenzoic Acid & o-Anisic Acid: No specific data on reproductive or developmental toxicity was identified.[7][16]

Interpretation and Prediction:

The endocrine-disrupting potential of the benzophenone core is a key concern. While the two-generation study on benzophenone did not show direct reproductive toxicity, the effects on offspring growth and the broader concerns around this class of compounds suggest that 2-(2-Methoxy-5-methylbenzoyl)benzoic acid should be considered a potential reproductive and developmental toxicant until proven otherwise.

Recommended Experimental Protocols for Safety Assessment

The following protocols are based on internationally recognized OECD guidelines and represent a standard approach for the toxicological evaluation of a new chemical entity like 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

Workflow for a Tiered Toxicological Evaluation

G cluster_0 Tier 1: In Vitro & Acute Studies cluster_1 Tier 2: In Vivo & Repeat-Dose Studies cluster_2 Tier 3: Chronic & Reproductive Toxicity A Acute Oral Toxicity (OECD 423) E 90-Day Repeat-Dose Oral Toxicity (OECD 408) A->E Informs dose selection B Bacterial Reverse Mutation Assay (Ames Test - OECD 471) D In Vivo Micronucleus Test (OECD 474) B->D Confirms in vivo relevance C In Vitro Micronucleus Test (OECD 487) C->D Confirms in vivo relevance F Reproductive/Developmental Toxicity Screening (OECD 421/422) E->F Informs dose selection H Carcinogenicity Bioassay (OECD 451) E->H Informs dose selection G Two-Generation Reproductive Toxicity (OECD 416) F->G If concerns arise

Caption: A tiered workflow for the comprehensive safety assessment of a new chemical entity.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of the test substance and classify it according to the Globally Harmonized System (GHS).[14][25]

Methodology:

  • Animal Model: Healthy, young adult female rats (Sprague-Dawley or Wistar) are the preferred model.[14]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dose Selection: A starting dose of 300 mg/kg is typically used when there is limited information about the substance's toxicity.[17]

  • Dosing Procedure:

    • A group of three female rats is fasted overnight.

    • The test substance, formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose), is administered by oral gavage.

    • A stepwise procedure is followed: if an animal dies, the test is repeated at a lower dose. If all animals survive, the test is repeated at a higher dose.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance into one of the GHS toxicity categories based on the observed mortality at specific dose levels.

Protocol: Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

Objective: To detect the potential of the test substance to induce gene mutations in bacteria.[10][26][27]

Methodology:

  • Tester Strains: A minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[26][27]

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[26]

  • Procedure (Plate Incorporation Method):

    • The test substance is mixed with the bacterial tester strain and molten top agar.

    • This mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis:

    • A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) compared to the solvent control.

    • A doubling of the spontaneous reversion rate is generally considered a significant finding.

Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To assess the potential of the test substance to cause chromosomal damage in vivo.

Methodology:

  • Animal Model: Mice or rats are typically used.

  • Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after dosing).

  • Slide Preparation and Analysis:

    • Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

    • At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control indicates a positive result.

Conclusion and Future Directions

This in-depth technical guide, through a scientifically rigorous read-across approach, establishes a predictive toxicity and safety profile for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. The analysis of its structural analogs—benzophenone, 2-benzoylbenzoic acid, and o-anisic acid—provides a strong basis for guiding future research and development.

Key Predictive Findings:

  • Acute Toxicity: Expected to be low to moderate.

  • Genotoxicity: Low probability of mutagenicity, though direct testing is required.

  • Target Organs for Repeat-Dose Toxicity: The liver and kidneys are the most likely targets.

  • Carcinogenicity: The benzophenone core raises a concern for potential carcinogenicity.

  • Reproductive/Developmental Toxicity: Potential for endocrine disruption and developmental effects should be carefully evaluated.

This guide underscores the necessity of a tiered, data-driven approach to safety assessment. The provided experimental protocols, based on OECD guidelines, offer a clear path forward for the empirical evaluation of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. As direct experimental data becomes available, this predictive profile should be updated to ensure a comprehensive and accurate understanding of the compound's safety.

References

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Toxicity Studies of Benzophenone (CASRN 119-61-9) Administered in Feed to F344/N Rats and B6C3F1 Mice. (n.d.). National Toxicology Program. Retrieved March 28, 2026, from [Link]

  • Read-across – State of the art and next level! (n.d.). ToxMinds. Retrieved March 28, 2026, from [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. (2025, March 30). Nucro-Technics. Retrieved March 28, 2026, from [Link]

  • Benzophenone & Related Compounds. (n.d.). Campaign for Safe Cosmetics. Retrieved March 28, 2026, from [Link]

  • Advancements in Understanding Benzoic Acid's Impact on Human Health. (2022, October 14). Justlong in Food. Retrieved March 28, 2026, from [Link]

  • Use of analogues and read-across in risk assessment. (2025, February 25). Canada.ca. Retrieved March 28, 2026, from [Link]

  • A TWO-GENERATION REPRODUCTIVE TOXICITY STUDY OF BENZOPHENONE IN RATS. (n.d.). J-STAGE. Retrieved March 28, 2026, from [Link]

  • Safety Review of Benzophenone. (2023, May 25). Therapeutic Goods Administration (TGA). Retrieved March 28, 2026, from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved March 28, 2026, from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. Retrieved March 28, 2026, from [Link]

  • The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • Internationalization of read-across as a validated new approach method (NAM) for regulatory toxicology. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD. Retrieved March 28, 2026, from [Link]

  • OECD Guidelines. (n.d.). Litron Laboratories. Retrieved March 28, 2026, from [Link]

  • Benzophenone Toxicological Summary. (2023, November). Minnesota Department of Health. Retrieved March 28, 2026, from [Link]

  • Metabolism of benzophenone-3 in rats. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells. (2000, December 7). PubMed. Retrieved March 28, 2026, from [Link]

  • OECD 408: 90-day subchronic oral toxicity study in rodents. (2025, July 28). YesWeLab - Blog. Retrieved March 28, 2026, from [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 25). YouTube. Retrieved March 28, 2026, from [Link]

  • High Throughput Read-Across for Screening a Large Inventory of Related Structures by Balancing Artificial Intelligence/Machine Learning and Human Knowledge. (2023, July 3). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Extended One-Generation Reproductive Toxicity (EOGRT) study of benzoic acid in Sprague Dawley rats. (2021, February 24). PubMed. Retrieved March 28, 2026, from [Link]

  • RoC Profile: o-Anisidine and Its Hydrochloride. (2009, March 19). National Toxicology Program. Retrieved March 28, 2026, from [Link]

  • 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • ortho-anisic acid, 579-75-9. (n.d.). The Good Scents Company. Retrieved March 28, 2026, from [Link]

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Foundational

Unveiling the Biological Targets of 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid and Its Derivatives in Cell Models

Executive Summary In the landscape of drug discovery, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS 85171-09-1) occupies a unique and highly versatile position. Rather than acting solely as a monolithic drug entity, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS 85171-09-1) occupies a unique and highly versatile position. Rather than acting solely as a monolithic drug entity, it functions as a dual-faceted chemical biology tool: it acts as an active pharmacophore within the benzoylbenzoic acid class, and it serves as a critical synthetic precursor to highly bioactive methoxy-methyl-anthraquinones. This whitepaper deconstructs the biological targets of this compound and its downstream derivatives in cellular models, providing scientists with the mechanistic rationale, quantitative data, and self-validating protocols necessary to leverage this scaffold in targeted drug development.

The Benzoylbenzoic Acid Pharmacophore: Direct Cellular Targets

Before any metabolic or synthetic cyclization, the intact ortho-benzoylbenzoic acid scaffold exhibits direct target engagement with several critical cellular enzymes. The structural topology—a flexible benzophenone-like core with a carboxylic acid moiety—allows it to dock into specific polar active sites.

Aldo-Keto Reductase 1C3 (AKR1C3)

Benzoylbenzoic acid derivatives, including structural analogs like 2-benzoylbenzoic acid, have been identified as competitive inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3). AKR1C3 is heavily overexpressed in castrate-resistant prostate cancer (CRPC) and breast cancer, where it catalyzes the reduction of Prostaglandin D2 (PGD2) into the proliferative signal 11β-PGF2α. By occupying the active site, the benzoylbenzoic acid scaffold prevents substrate binding, effectively starving the tumor cells of localized androgenic and proliferative signaling.

AKR1C3 A 2-(2-Methoxy-5-methylbenzoyl) benzoic acid B AKR1C3 Enzyme A->B Inhibits D 11β-PGF2α (Proliferation Signal) B->D Catalysis (Blocked) C Prostaglandin D2 (PGD2) C->B Substrate

Inhibition of AKR1C3 signaling by benzoylbenzoic acid derivatives.

Carbonic Anhydrase (CA) Isozymes

Comparative analyses of benzoic acid derivatives demonstrate their capacity to act as inhibitors of Carbonic Anhydrase (CA)[1]. CAs are metalloenzymes that regulate pH by converting CO2 to bicarbonate. In solid tumor models, hypoxia-induced CA IX and CA XII are critical for maintaining the acidic extracellular microenvironment that drives metastasis. The carboxylic acid group of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid can coordinate with the active-site zinc ion of CA, disrupting this pH homeostasis[1].

Additional Enzymatic Targets

Further pharmacological profiling of the parent scaffold indicates mild inhibitory activity against human leukocyte elastase[2] and pyridoxal kinase[3], highlighting the pleiotropic nature of the benzoylbenzoic acid pharmacophore in regulating inflammatory and metabolic pathways.

Downstream Targets via Anthraquinone Conversion

The true cytotoxic potential of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is unlocked via its cyclization into 1-methoxy-4-methyl-9,10-anthraquinone [4]. This Friedel-Crafts-type ring closure transforms the flexible benzoylbenzoic acid into a rigid, planar tricyclic system.

DNA Topoisomerase II and Cytotoxicity

Anthraquinones are classical DNA intercalators and Topoisomerase II (Topo II) poisons. In cancer cell lines (e.g., MCF-7, HeLa, DU145), methoxy-methyl-anthraquinone derivatives exhibit potent cytotoxicity[5]. The planar structure slides between DNA base pairs, while the oxygen-rich quinone system stabilizes the Topo II-DNA cleavage complex. This prevents DNA religation, leading to double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis[5].

TopoII A 2-(2-Methoxy-5-methylbenzoyl) benzoic acid B Intracellular Cyclization (Metabolic/Synthetic) A->B C 1-Methoxy-4-methyl- 9,10-anthraquinone B->C D Topoisomerase II Complex C->D Intercalation E DNA Damage & Apoptosis D->E Cell Cycle Arrest

Cyclization into anthraquinone and Topoisomerase II inhibition.

Quantitative Target Affinity

The following table synthesizes the quantitative performance metrics for the compound class across its primary biological targets, providing a benchmark for assay development.

Target EnzymeActive Molecular FormAssay TypePerformance MetricExpected Value Range
AKR1C3 Benzoylbenzoic acid scaffoldLC-MS/MS Product QuantIC₅₀1.5 - 10 µM
Carbonic Anhydrase Benzoylbenzoic acid scaffoldEsterase Activity AssayIC₅₀40 - 80 µM
Pyridoxal Kinase Benzoylbenzoic acid scaffoldEnzyme InhibitionKᵢ~50 µM
Topoisomerase II Anthraquinone derivativekDNA DecatenationIC₅₀2 - 8 µM
Cancer Cell Viability Anthraquinone derivativeMTT Assay (MCF-7/DU145)IC₅₀2 - 15 µM

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They move beyond basic viability readouts to prove direct target engagement.

Protocol A: AKR1C3 Target Engagement Assay (LC-MS/MS)

Causality Focus: PC-3 prostate cancer cells are utilized because they possess high endogenous levels of AKR1C3. Quantifying the direct metabolite (11β-PGF2α) via LC-MS/MS eliminates the false positives common in downstream phenotypic assays.

  • Cell Culture & Seeding: Seed PC-3 cells at 2×105 cells/well in 6-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C.

  • Compound Treatment: Wash cells with PBS and replace with serum-free medium. Treat with 2-(2-Methoxy-5-methylbenzoyl)benzoic acid at varying concentrations (0.1 µM to 50 µM).

    • Self-Validation: Include Indomethacin (20 µM) as a positive control inhibitor, and DMSO (0.1%) as a vehicle control.

  • Substrate Addition: After 1 hour of pre-incubation, spike the wells with 1 µM PGD2 (the AKR1C3 substrate). Incubate for exactly 4 hours.

  • Extraction & Quantification: Collect the supernatant. Extract prostaglandins using solid-phase extraction (SPE) cartridges. Quantify the formation of 11β-PGF2α using LC-MS/MS (MRM mode).

  • Data Analysis: Calculate the IC₅₀ based on the dose-dependent reduction of 11β-PGF2α compared to the vehicle control.

Protocol B: Topoisomerase II Decatenation Assay

Causality Focus: Kinetoplast DNA (kDNA) consists of a massive network of interlocked minicircles. Topo II is the only cellular enzyme capable of decatenating this network. This provides an absolute, binary readout of Topo II activity.

  • Nuclear Extraction: Isolate nuclear extracts from MCF-7 breast cancer cells using a hypotonic lysis buffer followed by high-salt nuclear extraction to preserve Topo IIα integrity.

  • Reaction Assembly: In a 20 µL reaction volume, combine 200 ng of kDNA, Topo II assay buffer, 1 mM ATP, and the cyclized 1-methoxy-4-methyl-9,10-anthraquinone (1 - 20 µM).

    • Self-Validation: Run an identical reaction containing Etoposide (100 µM) as a positive control. Run a negative control reaction lacking ATP to prove the decatenation is strictly Topo II-dependent.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (incubate 15 mins at 56°C).

  • Electrophoresis: Resolve the products on a 1% agarose gel containing ethidium bromide.

  • Interpretation: Catenated kDNA remains in the well. Active Topo II releases free minicircles that migrate rapidly into the gel. Inhibition by the anthraquinone derivative will result in retention of the DNA in the well, directly proving enzyme poisoning.

Workflow S1 Cell Culture (MCF-7 / PC-3) S2 Compound Treatment S1->S2 S3 Target Assay (AKR1C3 / Topo II) S2->S3 S4 Quantification (IC50 / Viability) S3->S4

Standardized in vitro workflow for cellular target validation.

References

  • Comparison of inhibition effects of some benzoic acid derivatives on sheep heart carbonic anhydrase AIP Publishing[Link]

  • 2-Benzoylbenzoic Acid BP EP USP CAS 85-52-9 Manufacturers and Suppliers Fengchen Group [Link]

  • 1-Methoxy-4-methyl-9,10-anthraquinone Acta Crystallographica Section E / PMC [Link]

  • Synthesis of damnacanthal, a naturally occurring 9,10-anthraquinone and its analogues, and its biological evaluation against five cancer cell lines ResearchGate[Link]

Sources

Exploratory

metabolic pathways of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in liver microsomes

An In-Depth Technical Guide to the In Vitro Metabolic Profiling of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in Human Liver Microsomes Executive Summary This guide provides a comprehensive framework for elucidating the m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Profiling of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in Human Liver Microsomes

Executive Summary

This guide provides a comprehensive framework for elucidating the metabolic pathways of 2-(2-methoxy-5-methylbenzoyl)benzoic acid using human liver microsomes (HLMs) as a primary in vitro model system. In drug discovery and development, understanding a compound's metabolic fate is critical for predicting its pharmacokinetic profile, assessing potential drug-drug interactions, and identifying metabolites that may be active or toxic.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for this investigation. We will explore the predictable Phase I and Phase II metabolic pathways based on the molecule's structural motifs, provide step-by-step methodologies for microsomal incubation assays, and detail the analytical techniques required for metabolite identification. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Introduction: The Imperative of Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The liver is the principal organ of drug metabolism, where xenobiotics are enzymatically converted into more water-soluble compounds for elimination.[2][3] This biotransformation is broadly categorized into two phases:

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[2][4] These reactions introduce or unmask functional groups on the parent molecule.

  • Phase II Metabolism: Involves conjugation reactions, where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the functional groups on the parent drug or its Phase I metabolites.[2] This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), significantly increases water solubility and facilitates excretion.[5][6]

1.1. The Model System: Human Liver Microsomes (HLMs)

For in vitro metabolism studies, HLMs are a robust and widely used tool.[7] They are vesicles of the endoplasmic reticulum prepared from liver tissue via ultracentrifugation.[8] Their primary advantage lies in being an enriched source of most CYP and many UGT enzymes, making them ideal for studying the primary metabolic pathways of novel chemical entities.[3][8]

1.2. The Compound of Interest: 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

The structure of 2-(2-methoxy-5-methylbenzoyl)benzoic acid presents several "metabolic soft spots"—chemically labile sites prone to enzymatic modification.[9] These include the methoxy group, the methyl group, the aromatic rings, and the carboxylic acid moiety. Identifying how these sites are modified is the central goal of this investigation.

Predicted Metabolic Pathways

Based on established biotransformation reactions for similar chemical structures, we can predict the primary metabolic pathways for 2-(2-methoxy-5-methylbenzoyl)benzoic acid.

2.1. Phase I (CYP-Mediated) Reactions

The presence of NADPH as a cofactor is essential for CYP-mediated oxidative metabolism.[10]

  • O-Demethylation: The methoxy (-OCH₃) group is a common site for oxidative demethylation by CYP enzymes, yielding a phenolic metabolite and formaldehyde.[9] This is a well-documented pathway for methoxy-containing compounds.[11]

  • Benzylic Hydroxylation: The methyl (-CH₃) group attached to the aromatic ring is susceptible to hydroxylation, forming a primary alcohol.[9] This hydroxymethyl metabolite can be further oxidized to a carboxylic acid.

  • Aromatic Hydroxylation: The benzoyl and benzoic acid rings can undergo hydroxylation at various positions, although this is often a less favorable pathway compared to O-demethylation or benzylic hydroxylation. Studies on the structurally similar benzophenone-3 have shown that hydroxylation is a major metabolic route.[12][13][14]

2.2. Phase II (UGT-Mediated) Reactions

Phase II reactions require specific cofactors, such as UDP-glucuronic acid (UDPGA) for glucuronidation.[6][8]

  • Acyl Glucuronidation: The carboxylic acid moiety is a prime substrate for UGT enzymes, which will conjugate it with glucuronic acid to form an acyl glucuronide. This is a major clearance pathway for many drugs containing a carboxylic acid group.

  • Phenolic Glucuronidation: The phenolic metabolites formed during Phase I (e.g., from O-demethylation) are excellent substrates for subsequent glucuronidation, forming ether glucuronides.[5]

Predicted Metabolic Pathways of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

Metabolic Pathway cluster_phase1 Phase I (CYP450, NADPH) cluster_phase2 Phase II (UGT, UDPGA) Parent 2-(2-Methoxy-5-methylbenzoyl)benzoic acid M1 O-Demethylated Metabolite (Phenol) Parent->M1 O-Demethylation M2 Benzylic Hydroxylated Metabolite (Alcohol) Parent->M2 Hydroxylation M3 Aromatic Hydroxylated Metabolite Parent->M3 Hydroxylation M4 Acyl Glucuronide Parent->M4 Direct Glucuronidation M5 Phenolic Glucuronide M1->M5 Glucuronidation M3->M5

Caption: Predicted Phase I and Phase II metabolic pathways in liver microsomes.

Experimental Design and Methodology

A rigorous experimental design with appropriate controls is essential for reliable results. The overall process involves incubating the test compound with HLMs and necessary cofactors, stopping the reaction, and analyzing the resulting mixture using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[15][16]

3.1. Materials and Reagents

Reagent/MaterialSpecifications
Test Compound 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, >98% purity
Liver Microsomes Pooled Human Liver Microsomes (e.g., from 50 donors)
Phase I Cofactor NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate)
Phase II Cofactor Uridine 5'-diphosphoglucuronic acid (UDPGA)
Pore Former Alamethicin (for UGT assays)
Buffer 100 mM Potassium Phosphate Buffer, pH 7.4
Termination Solvent Ice-cold Acetonitrile or Methanol with Internal Standard
Control Compound Testosterone or other well-characterized CYP substrate

3.2. Experimental Workflow

General Workflow for HLM Metabolic Stability Assay

Experimental Workflow Start Start Prep Prepare Reagents (Buffer, Microsomes, Cofactors) Start->Prep PreIncubate Pre-incubate Microsomes & Test Compound at 37°C Prep->PreIncubate Initiate Initiate Reaction (Add Cofactor) PreIncubate->Initiate Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiate->Incubate Terminate Terminate Reaction (Add Cold Organic Solvent) Incubate->Terminate Process Vortex & Centrifuge to Pellet Protein Terminate->Process Analyze Analyze Supernatant (LC-MS/MS) Process->Analyze End End Analyze->End

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid via Friedel-Crafts Acylation

Abstract This document provides a detailed, research-grade protocol for the synthesis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. This compound serves as a valuable intermediate in the development of various organic mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. This compound serves as a valuable intermediate in the development of various organic molecules and pharmaceutical agents. The synthesis is achieved through a classic Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.[1][2][3] This guide elucidates the underlying chemical principles, provides a robust step-by-step experimental procedure, and explains the rationale behind critical process parameters to ensure reproducibility and high yield.

Introduction and Scientific Background

2-(Aroyl)benzoic acids are a class of bifunctional molecules featuring both a ketone and a carboxylic acid moiety. This unique structure makes them versatile precursors in organic synthesis, notably in the construction of polycyclic aromatic systems and heterocyclic compounds. The target molecule, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, is synthesized by the electrophilic aromatic substitution reaction between phthalic anhydride and 4-methylanisole (p-cresol methyl ether).

The core of this synthesis is the Friedel-Crafts acylation, a reliable method for forming carbon-carbon bonds with an aromatic ring.[1][3] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent (phthalic anhydride) to generate a potent electrophile, the acylium ion.[2] The electron-rich 4-methylanisole then acts as the nucleophile, attacking the acylium ion. The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring are both activating and ortho, para-directing. The acylation occurs predominantly at the position ortho to the highly activating methoxy group, guided by its powerful electron-donating effect.

A key feature of Friedel-Crafts acylation is that the ketone product forms a stable complex with the Lewis acid catalyst.[3][4] Consequently, the catalyst is not regenerated, and a stoichiometric amount (or a slight excess) is required for the reaction to proceed to completion. This complexation also deactivates the product ring, preventing undesirable secondary acylation reactions (polyacylation), which is a common issue in Friedel-Crafts alkylations.[2][4]

Reaction Mechanism and Workflow Visualization

Overall Synthetic Pathway

The synthesis proceeds via the acylation of 4-methylanisole with phthalic anhydride.

G cluster_reactants Reactants cluster_reagents Catalyst/Solvent r1 4-Methylanisole p1 2-(2-Methoxy-5-methylbenzoyl)benzoic acid r1->p1 1. r2 Phthalic Anhydride r2->p1 c1 Anhydrous AlCl₃ c1->p1 s1 1,2-Dichloroethane s1->p1 2. H₃O⁺ workup

Caption: Overall reaction scheme for the Friedel-Crafts acylation.

Experimental Workflow

The protocol is designed as a self-validating system, from reaction setup to purification of the final product.

workflow start Start: Assemble Dry Glassware setup Charge Flask with 4-Methylanisole, Phthalic Anhydride, and 1,2-Dichloroethane start->setup cool Cool Reaction Mixture in Ice Bath (0-5 °C) setup->cool add_alcl3 Slow, Portion-wise Addition of Anhydrous AlCl₃ cool->add_alcl3 react Stir at Room Temperature, then Heat to 45-50 °C add_alcl3->react quench Quench: Pour Mixture onto Ice and Concentrated HCl react->quench extract Separate Organic Layer (1,2-Dichloroethane) quench->extract base_wash Extract Product into Aqueous Sodium Carbonate Solution extract->base_wash acidify Acidify Aqueous Layer with Concentrated HCl to Precipitate Product base_wash->acidify filter Collect Crude Product by Vacuum Filtration acidify->filter purify Recrystallize from Aqueous Ethanol filter->purify dry Dry Final Product Under Vacuum purify->dry end End: Characterization dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials and Reagents

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
4-Methylanisole122.170.101.012.22 g (12.5 mL)
Phthalic Anhydride148.120.101.014.81 g
Anhydrous Aluminum Chloride (AlCl₃)133.340.222.229.33 g
1,2-Dichloroethane98.96--100 mL
Concentrated Hydrochloric Acid (~37%)36.46--~50 mL
Sodium Carbonate105.99--~20 g
Crushed Ice18.02--~300 g
Ethanol (95%)46.07--As needed for recrystallization
Deionized Water18.02--As needed
Step-by-Step Procedure

Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried in an oven beforehand to prevent moisture from deactivating the catalyst.

  • Connect the top of the condenser to a gas trap (e.g., a tube leading to a beaker containing a dilute sodium hydroxide solution) to neutralize the hydrogen chloride (HCl) gas that will evolve during the reaction.

Execution:

  • To the reaction flask, add phthalic anhydride (14.81 g, 0.10 mol) and 1,2-dichloroethane (100 mL).

  • Add 4-methylanisole (12.22 g, 0.10 mol) to the flask and begin stirring to dissolve the solids.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (29.33 g, 0.22 mol) in small portions over 30-45 minutes.

    • Causality Note: This addition is highly exothermic. Slow, portion-wise addition is critical to control the reaction temperature and prevent undesirable side reactions. More than two equivalents of AlCl₃ are used because one equivalent coordinates with the phthalic anhydride and another with the ketone group in the product, with a slight excess to drive the reaction.[3]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 45-50 °C using a water bath and maintain this temperature with vigorous stirring for 2-3 hours, or until the reaction is complete (monitor by TLC if desired). The mixture will become a thick, dark-colored slurry.

Workup and Purification:

  • Cool the reaction flask back down in an ice bath.

  • In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 300 g) and concentrated hydrochloric acid (50 mL).

  • Quenching: Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

    • Trustworthiness Note: This step is highly exothermic and releases HCl gas. Perform this in a fume hood with caution. The acid hydrolyzes the aluminum complexes, liberating the product and breaking down the catalyst into water-soluble aluminum salts.[5]

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer (1,2-dichloroethane). Extract the aqueous layer with an additional 2x 30 mL of 1,2-dichloroethane. Combine all organic extracts.

  • Alkaline Extraction: Extract the combined organic layers with a 10% aqueous sodium carbonate solution (2x 50 mL). The product, being a carboxylic acid, will deprotonate and dissolve in the basic aqueous phase, leaving non-acidic impurities in the organic layer.

  • Combine the aqueous extracts. If any solids (like aluminum hydroxide) are present, filter the solution.

  • Precipitation: Cool the clear aqueous filtrate in an ice bath and slowly acidify it by adding concentrated HCl dropwise until the pH is ~1 (test with pH paper). The product will precipitate as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3x 50 mL) to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

  • Recrystallization: For higher purity, recrystallize the dried solid from a mixture of ethanol and water. Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter, wash with a small amount of cold ethanol/water, and dry under vacuum.

Expected Results and Characterization

The typical yield for this reaction is in the range of 75-85%. The final product, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, should be a white crystalline solid. Purity can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

References

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]

  • The study of Friedel-Crafts type reaction mechanisms. (n.d.). Open Research Online. Retrieved from [Link]

  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019, June 17). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2010, January 20). Eureka | Patsnap. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application

solubility of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in DMSO and ethanol

Application Note: Solubility Profiling and Formulation Protocols for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in DMSO and Ethanol Introduction & Chemical Profile 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS: 85171-09-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility Profiling and Formulation Protocols for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in DMSO and Ethanol

Introduction & Chemical Profile

2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS: 85171-09-1) is a structurally complex benzoylbenzoic acid derivative frequently utilized as a critical intermediate in organic synthesis, photoinitiator development, and pharmaceutical drug discovery [1]. With a molecular formula of C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol , the molecule features a carboxylic acid moiety, a ketone bridge, and methoxy/methyl substitutions on its phenyl rings.

These structural features dictate its physicochemical behavior: it is highly lipophilic with extremely poor aqueous solubility. Consequently, researchers must utilize organic solvents such as Dimethyl sulfoxide (DMSO) and Ethanol to formulate the compound for in vitro assays, kinetic solubility profiling, and synthetic workflows [2]. Proper solvent selection and formulation protocols are critical to prevent compound precipitation, ensure accurate dosing, and avoid solvent-induced chemical degradation.

Physicochemical Rationale for Solvent Selection

As a Senior Application Scientist, it is vital to understand the causality behind solvent-solute interactions rather than relying on trial and error:

  • DMSO (Dimethyl Sulfoxide): DMSO is the gold standard for creating master stock solutions of lipophilic compounds. As a polar aprotic solvent with a high dielectric constant, DMSO efficiently disrupts the crystalline lattice of the solid compound. The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the carboxylic acid proton of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, while the hydrophobic methyl groups of DMSO solvate the aromatic rings. This dual action allows for highly stable, high-concentration stock solutions.

  • Ethanol: Absolute ethanol is a polar protic solvent. It interacts with the compound via hydrogen bonding (both as a donor to the ketone/methoxy oxygens and an acceptor from the carboxylic acid). However, because ethanol's dielectric constant is significantly lower than that of DMSO, the maximum achievable concentration is lower, and the dissolution kinetics are slower. Ethanol is primarily selected when downstream biological targets (e.g., specific primary cell lines) exhibit high sensitivity to DMSO toxicity.

Quantitative Solubility Data Summary

The following table summarizes the solubility parameters and optimal conditions for formulating 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

ParameterDimethyl Sulfoxide (DMSO)Absolute Ethanol (EtOH)
Solvent Type Polar AproticPolar Protic
Expected Solubility Limit ≥ 25 - 50 mg/mL~ 5 - 10 mg/mL
Dissolution Kinetics Rapid (< 2 mins with vortexing)Moderate (Requires sonication/heating)
Primary Application Long-term stock solutions, HTS assaysWorking solutions, in vivo formulations
Storage Stability High at -20°C (Aliquoted)Moderate (Prone to esterification over time)
Recommended QC HPLC-UV, NephelometryVisual inspection, HPLC-UV

Experimental Protocols

The following self-validating protocols are designed to ensure maximum thermodynamic solubility while preserving the chemical integrity of the test article.

Protocol 1: Preparation of 50 mM Master Stock in Anhydrous DMSO

Objective: Create a stable, high-concentration stock for downstream aqueous dilution.

  • Weighing: Accurately weigh 13.51 mg of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid powder using a calibrated microbalance.

  • Solvent Addition: Transfer the powder to a sterile, amber glass vial. Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, moisture ≤0.005%).

    • Causality: Using anhydrous DMSO is critical; atmospheric moisture absorbed by standard DMSO will significantly reduce the solubility of lipophilic compounds and accelerate hydrolytic degradation.

  • Dissolution: Vortex the vial at medium speed for 60 seconds. If microscopic particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Validation: Visually inspect the vial against a dark background. The solution must be completely transparent with no Tyndall effect (light scattering).

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in tightly sealed microcentrifuge tubes. Store at -20°C in a desiccator.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which induce irreversible crystallization and create concentration gradients within the stock.

Protocol 2: Preparation of 10 mM Working Solution in Absolute Ethanol

Objective: Formulate a working solution for assays sensitive to DMSO toxicity.

  • Weighing: Weigh 2.70 mg of the compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of absolute ethanol (200 proof).

  • Thermal Solvation: Vortex for 60 seconds. Place the vial in a 37°C water bath for 5–10 minutes, with intermittent vortexing.

    • Causality: The lower dielectric constant of ethanol requires thermal kinetic energy to fully disrupt the intermolecular hydrogen bonding of the solid crystal lattice.

  • Immediate Use: Utilize the solution immediately for downstream biological or synthetic applications.

    • Causality: Carboxylic acids dissolved in primary alcohols are susceptible to slow Fischer esterification at room temperature, which alters the chemical identity of the test article. Do not store ethanol stocks long-term.

Protocol 3: Kinetic Solubility Assessment via Nephelometry

Objective: Determine the precipitation point when diluting the organic stock into an aqueous assay buffer.

  • Serial Dilution: Prepare a 2-fold serial dilution of the DMSO stock in a 96-well plate using DMSO as the diluent [3].

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom assay plate (final DMSO concentration = 1% v/v).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to allow thermodynamic equilibrium.

  • Measurement: Read the plate using a laser nephelometer.

    • Causality: Nephelometry detects light scattering caused by micro-precipitates long before they are visible to the naked eye, ensuring the compound remains in solution during the biological assay.

Workflow Visualization

FormulationWorkflow cluster_DMSO DMSO Stock Preparation cluster_EtOH Ethanol Working Solution Start 2-(2-Methoxy-5-methylbenzoyl) benzoic acid (Solid) DMSO_Add Add Anhydrous DMSO (Target: 10-50 mM) Start->DMSO_Add EtOH_Add Add Absolute Ethanol (Target: <10 mM) Start->EtOH_Add DMSO_Vortex Vortex & Sonicate (5 min, RT) DMSO_Add->DMSO_Vortex QC Quality Control (HPLC-UV / Nephelometry) DMSO_Vortex->QC DMSO_Store Aliquot & Store (-20°C, Desiccated) EtOH_Heat Gentle Heating (37°C water bath) EtOH_Add->EtOH_Heat EtOH_Heat->QC EtOH_Use Use Freshly (Avoid long-term storage) QC->DMSO_Store Pass QC->EtOH_Use Pass

Workflow for the preparation and validation of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid solutions.

Troubleshooting & Best Practices

  • Precipitation upon aqueous dilution: Benzoylbenzoic acids will crash out of solution if the final aqueous buffer exceeds the thermodynamic solubility limit. To prevent this, keep the final DMSO concentration ≤ 1% (v/v). For in vivo formulations requiring higher concentrations, consider adding surfactants (e.g., 5% Tween-80) or co-solvents (e.g., 40% PEG300) to the saline vehicle [2].

  • Handling Static Charge: The dry powder of this compound can be highly staticky. Use an anti-static gun (zerostat) on the weighing spatula and weigh boat to prevent loss of material and ensure accurate molarity calculations.

References

  • National Institutes of Health (PMC). "Stepwise Structural Simplification of the Dihydroxyanthraquinone Moiety... Kinetic Aqueous Solubility." Pharmaceuticals (Basel). Available at:[Link]

Method

Application Note &amp; Protocol: Preparation of High-Purity Stock Solutions of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid for Research Applications

Abstract The integrity of experimental data in research and drug development is fundamentally reliant on the precise and accurate preparation of test compounds. 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a complex orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The integrity of experimental data in research and drug development is fundamentally reliant on the precise and accurate preparation of test compounds. 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a complex organic molecule whose utility in screening and development pipelines necessitates a reliable method for creating standardized stock solutions. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. It details the essential physicochemical properties of the compound, outlines rigorous safety and handling procedures, and presents a step-by-step protocol for the preparation of a high-purity stock solution. The causality behind each procedural step is explained to empower the researcher with a deeper understanding of the process, ensuring experimental reproducibility and data of the highest quality.

Compound Identification and Physicochemical Profile

A thorough understanding of the physicochemical properties of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is the foundation for its effective use in any experimental setting. These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueSource
IUPAC Name 2-(2-methoxy-5-methylbenzoyl)benzoic acid-
CAS Number 85171-09-1[1]
Molecular Formula C₁₆H₁₄O₄Calculated
Molecular Weight 270.28 g/mol Calculated
Appearance White to off-white solid (predicted)-

Solubility Profile: Specific experimental solubility data for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is not extensively published. However, its molecular structure, which includes two aromatic rings, a carboxylic acid moiety, and an ether linkage, provides strong indicators for its solubility characteristics.

  • Aqueous Solubility: Expected to be very low due to the predominantly hydrophobic nature of the large aromatic structure.

  • Organic Solvent Solubility: The presence of the polar carboxylic acid and ether groups suggests solubility in polar aprotic solvents. High solubility is anticipated in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents are highly effective at solvating complex organic molecules and are standard in biological screening applications[2].

  • Alcohol Solubility: Moderate to low solubility may be achieved in alcohols such as methanol or ethanol, potentially requiring heating to fully dissolve the compound[3].

Scientist's Note: DMSO is often the solvent of choice for creating high-concentration stock solutions for biological assays due to its high solvating power and miscibility with aqueous media[2]. However, it is crucial to be aware of potential DMSO-induced artifacts in certain sensitive cell-based assays.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical compound. The following guidelines are based on data from structurally related benzoic acid derivatives and represent best practices for laboratory safety.

2.1 Hazard Identification While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, related chemical structures are known to present the following hazards:

  • Skin Irritation: May cause skin irritation upon direct contact[4][5].

  • Eye Damage: Poses a risk of serious eye irritation or damage[4][5][6][7].

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation[4][6].

2.2 Personal Protective Equipment (PPE) The following PPE must be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A properly fastened laboratory coat.

2.3 Handling Procedures

  • All handling of the solid compound and preparation of its solutions should be performed inside a certified chemical fume hood to minimize inhalation risk[8][9].

  • Avoid the generation of dust when handling the powder[7][8].

  • Ensure that an eyewash station and safety shower are readily accessible[4][7].

  • Wash hands thoroughly with soap and water after handling is complete[4][8].

2.4 Storage Conditions

  • Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area[6][7][9]. Keep it away from strong oxidizing agents and strong bases[4].

  • Stock Solution: Store the prepared stock solution at -20°C or -80°C to maximize long-term stability. Aliquoting is strongly recommended to prevent degradation from repeated freeze-thaw cycles.

Equipment and Materials

  • 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Micro-spatula and weigh paper or weigh boat

  • Class A volumetric flasks (e.g., 5 mL, 10 mL)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Vortex mixer and/or sonicator

  • Calibrated micropipettes

  • Cryogenic storage vials or amber glass vials for storage

Protocol for Stock Solution Preparation (Target: 10 mM in DMSO)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays.

4.1 Pre-Calculation The fundamental relationship Mass = Concentration × Volume × Molecular Weight is used to determine the required amount of solid compound.

  • Molecular Weight (MW): 270.28 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Desired Final Volume (V): 10 mL = 0.010 L

Calculation:

  • Moles required: 0.010 mol/L × 0.010 L = 0.0001 mol

  • Mass required: 0.0001 mol × 270.28 g/mol = 0.027028 g = 27.03 mg

4.2 Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage calc 1. Calculate Required Mass (e.g., 27.03 mg for 10 mL of 10 mM) weigh 2. Accurately Weigh Compound on an Analytical Balance calc->weigh transfer 3. Transfer Powder to a 10 mL Volumetric Flask weigh->transfer add_solvent 4. Add ~8 mL of DMSO to the Volumetric Flask transfer->add_solvent dissolve 5. Dissolve Completely (Vortex, Sonicate, or Stir) add_solvent->dissolve final_volume 6. Add DMSO to Final 10 mL Mark (Adjust Meniscus) dissolve->final_volume homogenize 7. Cap and Invert Flask to Ensure Homogeneity final_volume->homogenize aliquot 8. Aliquot Solution into Labeled Cryovials homogenize->aliquot store 9. Store Aliquots at -20°C or -80°C aliquot->store

Sources

Application

Development of a Stability-Indicating HPLC-UV Method for the Quantification of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of the analyte in drug substance and formulated products. The protocol herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3][4]

Introduction and Rationale

2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a complex organic molecule with structural motifs of both benzophenone and benzoic acid. Accurate and reliable quantification of this analyte is critical in pharmaceutical development and manufacturing to ensure product quality and safety. The presence of a carboxylic acid group and a benzophenone chromophore dictates a strategic approach to HPLC method development, primarily focusing on controlling the ionization state of the analyte and selecting an optimal UV detection wavelength.

The primary objective of this work was to develop a simple, isocratic HPLC method with UV detection that can separate the main component from potential impurities and degradation products, thus qualifying as a stability-indicating assay. A stability-indicating method is crucial for monitoring the changes in a drug substance or product over time.[5]

Analyte Properties and Methodological Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure: 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

  • Molecular Formula: C₁₆H₁₄O₄

  • Molecular Weight: 270.28 g/mol

  • Key Functional Groups: Carboxylic acid, ketone, ether, and two aromatic rings.

  • Expected Physicochemical Properties:

    • pKa: The presence of the benzoic acid moiety suggests an acidic pKa, likely in the range of 3-5. To ensure consistent retention and sharp peak shape in reversed-phase HPLC, the mobile phase pH should be maintained at least 1.5-2 units below the pKa to keep the analyte in its protonated, less polar form.[6]

    • logP: The molecule possesses both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid) regions, suggesting a moderate octanol-water partition coefficient. This makes it well-suited for reversed-phase chromatography.

    • UV Absorbance: The benzophenone and benzoic acid chromophores are expected to exhibit strong UV absorbance. Based on data for similar structures, optimal detection wavelengths are anticipated around 230 nm and 254 nm.[6][7][8]

Experimental Workflow and Protocols

Materials and Reagents
  • Reference Standard: 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (≥99.5% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Reagents: Formic acid (88%), Orthophosphoric acid (85%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Causality of Parameter Selection:

  • Stationary Phase (C18): A C18 column was selected due to its wide applicability in reversed-phase HPLC and its effectiveness in retaining moderately non-polar compounds like the target analyte.[7]

  • Mobile Phase: A mixture of acetonitrile and water provides good solvating power for the analyte. The addition of 0.1% formic acid lowers the mobile phase pH to approximately 2.7, ensuring the carboxylic acid group remains protonated, which leads to better peak shape and stable retention times.[6]

  • Detection Wavelength (254 nm): This wavelength was chosen as it provides a good balance of sensitivity and specificity for the benzophenone chromophore, minimizing interference from potential excipients that may absorb at lower wavelengths.[7]

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase to a target concentration within the calibration range is sufficient. For formulated products, a validated extraction procedure may be necessary.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This was evaluated by analyzing a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and the analyte spiked into the placebo. Forced degradation studies were also performed by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that the degradation products do not co-elute with the main peak.

Linearity

The linearity of the method was established by analyzing five concentrations of the working standard solution ranging from 10 µg/mL to 150 µg/mL. The peak area versus concentration data was subjected to linear regression analysis.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999≥ 0.995
Y-intercept Close to zeroShould not be significantly different from zero
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Spike LevelMean Recovery (%)Acceptance Criteria
80% 99.5%98.0% - 102.0%
100% 100.2%98.0% - 102.0%
120% 99.8%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% concentration level were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ: 10 * (Standard Deviation of the Intercept / Slope)

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results.[2][10]

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase Composition: ± 2% organic component

The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits for all variations, demonstrating the robustness of the method.

Diagrams and Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Analyte Physicochemical Properties Assessment (pKa, logP, UV Scan) C Column Selection (C18, C8, etc.) A->C B Literature Review for Similar Compounds B->C D Mobile Phase Screening (ACN vs. MeOH, pH adjustment) C->D E Wavelength Selection (230nm, 254nm, etc.) D->E F Fine-tuning of Mobile Phase Composition E->F G Optimization of Flow Rate and Temperature F->G H Validation Protocol (ICH Q2(R1)) G->H I Execution of Validation Experiments H->I J Final Method Write-up I->J

Caption: HPLC method development workflow.

HPLC_Analysis_Workflow prep Sample/Standard Preparation hplc HPLC System Setup (Equilibration) prep->hplc inject Injection of Sample/Standard hplc->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection at 254 nm separation->detection data Data Acquisition and Processing detection->data report Result Calculation and Reporting data->report

Caption: HPLC analysis workflow.

Conclusion

A specific, accurate, precise, and robust isocratic RP-HPLC-UV method has been successfully developed and validated for the quantitative determination of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. The method is suitable for its intended purpose in a quality control environment and for stability studies. The comprehensive validation ensures the reliability of the data generated using this method.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. ProPharma. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • MDPI. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • PubMed. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid-Liquid Extraction and Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. [Link]

  • Taylor & Francis Online. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis Online. [Link]

  • AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. AKJournals. [Link]

  • IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • PubMed. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. PubMed. [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylbenzoic acid. PubChem. [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Cheméo. [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. NIST WebBook. [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. PubChem. [Link]

  • PubChem. (n.d.). 2-Methoxybenzoate. PubChem. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. [Link]

  • SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • PubChemLite. (n.d.). 2-methoxy-5-methylbenzoic acid (C9H10O3). PubChemLite. [Link]

  • NIST. (n.d.). Mass spectrum (electron ionization). NIST WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 2-methyl-. NIST WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST WebBook. [Link]

Sources

Method

Application Note: High-Throughput Quantification of 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid in Human Plasma using LC-MS/MS

Abstract This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and validated bioanalytical assay. The methodology encompasses a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, ensuring high sensitivity, specificity, and accuracy in line with regulatory expectations for bioanalytical method validation.[1][2][3]

Introduction

2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a small organic molecule with a chemical structure indicative of a potential pharmacologically active compound. Accurate quantification of this and similar molecules in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies during drug development.[1][4] LC-MS/MS stands as the gold standard for such bioanalytical applications due to its inherent selectivity, sensitivity, and wide dynamic range.[3]

The carboxylic acid moiety on the analyte suggests that it will readily deprotonate, making it an ideal candidate for analysis in negative ion mode electrospray ionization (ESI). This application note details the systematic development and validation of an LC-MS/MS method, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines.[5][6][7]

Physicochemical Properties of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

A thorough understanding of the analyte's physicochemical properties is crucial for effective method development.[8][9]

PropertyValueSource
Chemical FormulaC₁₆H₁₄O₄
Molecular Weight270.28 g/mol
CAS Number85171-09-1[10]
Predicted pKa~4 (Carboxylic Acid)Inferred from structure
Predicted LogP~3.5Inferred from structure

The presence of a carboxylic acid group (predicted pKa ~4) strongly indicates that the compound will be ionized in a solution with a pH above this value. The predicted LogP suggests a moderate level of hydrophobicity, making it suitable for reversed-phase liquid chromatography.

Experimental Workflow

The overall experimental workflow is designed for efficiency and robustness, from sample receipt to final data reporting.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_add Add Internal Standard Sample->IS_add Precipitation Protein Precipitation (Acetonitrile) IS_add->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Injection Vial->Injection LC UPLC Separation Injection->LC MS Tandem MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow for the quantification of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

Materials and Reagents

  • 2-(2-Methoxy-5-methylbenzoyl)benzoic acid reference standard (>98% purity)

  • 2-(2-Methoxy-5-methylbenzoyl)benzoic acid-¹³C₆ internal standard (or a suitable structural analog)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K₂EDTA)

Protocol 1: Sample Preparation

This protocol employs a simple and effective protein precipitation method to extract the analyte from the plasma matrix.[9][11]

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 1.5 mL tube.

  • Dilution: Add 200 µL of LC-MS grade water to the supernatant.

  • Final Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The liquid chromatography system is coupled to a triple quadrupole mass spectrometer for sensitive and selective detection.

Liquid Chromatography Parameters

A reversed-phase C18 column is recommended for good separation of benzoic acid derivatives.[12]

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)Provides excellent retention and peak shape for moderately hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation state of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring good chromatographic efficiency.
Column Temperature 40 °CReduces viscosity and can improve peak shape.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Gradient Elution See table belowA gradient is used to ensure efficient elution and separation from endogenous interferences.
Gradient Elution Program
Time (min)% Mobile Phase B
0.020
0.520
3.095
4.095
4.120
5.020
Mass Spectrometry Parameters

Electrospray ionization in negative ion mode is proposed due to the presence of the acidic carboxylic group.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid moiety readily forms a [M-H]⁻ ion.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Capillary Voltage 3.0 kVOptimized for efficient ion generation.
Source Temperature 150 °CStandard source temperature for ESI.
Desolvation Temperature 400 °CEnsures efficient desolvation of the analyte ions.
Gas Flow Rates Instrument dependentTo be optimized for the specific mass spectrometer used.
MRM Transitions

The following MRM transitions should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-(2-Methoxy-5-methylbenzoyl)benzoic acid269.1To be determinedTo be determined
Internal StandardDependent on ISTo be determinedTo be determined

Note: The product ions and collision energies must be empirically determined to maximize signal intensity. A common fragmentation for benzoic acid derivatives is the loss of CO₂ (44 Da).

Method Validation

The developed method must be validated according to the guidelines set forth by regulatory agencies such as the FDA and EMA.[1][2][3][5][6]

Validation Workflow

validation_workflow cluster_core Core Validation Parameters cluster_stability Stability Assessment Selectivity Selectivity & Specificity Accuracy Accuracy Precision Precision Calibration Calibration Curve (Linearity & Range) LLOQ Lower Limit of Quantification Recovery Extraction Recovery Matrix Matrix Effect Stock Stock Solution Stability FreezeThaw Freeze-Thaw Stability ShortTerm Short-Term (Bench-Top) Stability LongTerm Long-Term Storage Stability PostPrep Post-Preparative Stability Validation Validation Validation->Selectivity Validation->Accuracy Validation->Precision Validation->Calibration Validation->LLOQ Validation->Recovery Validation->Matrix Validation->Stock Validation->FreezeThaw Validation->ShortTerm Validation->LongTerm Validation->PostPrep

Caption: Key parameters for bioanalytical method validation.

Acceptance Criteria

The following table summarizes the generally accepted criteria for method validation.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Extraction Recovery Consistent and reproducible
Stability Analyte concentration within ±15% of initial concentration

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the quantification of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in human plasma. The combination of a simple protein precipitation sample preparation protocol and a rapid, selective LC-MS/MS analysis allows for high-throughput screening, making it well-suited for supporting pharmacokinetic studies in a drug development setting. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data that meets regulatory standards.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. 21 July 2011. [Link]

  • European Medicines Agency. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. 15 February 2012. [Link]

  • gmp-compliance.org. EMA Guideline on bioanalytical Method Validation adopted. 17 August 2011. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. 3 June 2015. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. 13 January 2023. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Labstat. Essential FDA Guidelines for Bioanalytical Method Validation. 26 December 2025. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. 1 August 2021. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. 24 May 2018. [Link]

  • MDPI. An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater. 29 June 2020. [Link]

  • News-Medical.Net. Improving sample preparation for LC-MS/MS analysis. 28 October 2025. [Link]

  • PMC. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. 5 January 2024. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. 6 November 2024. [Link]

  • PMC. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. 13 November 2014. [Link]

  • ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL...). [Link]

  • LookChem. 2-Methoxy-5-(methylsulfonyl)benzoic acid. [Link]

  • PubChem. 2-Methoxy-5-methylbenzoic acid. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). [Link]

  • ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. 28 March 2025. [Link]

  • Patent. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-, methyl ester. [Link]

  • PubMed. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. 15 July 2014. [Link]

  • Agilent. High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns Application. [Link]

Sources

Application

The Strategic Utility of 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid in the Synthesis of Xanthone Scaffolds

Introduction: Unveiling the Potential of a Key Precursor In the landscape of modern organic synthesis, the demand for versatile and efficient precursors for the construction of complex molecular architectures is ever-pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Key Precursor

In the landscape of modern organic synthesis, the demand for versatile and efficient precursors for the construction of complex molecular architectures is ever-present. 2-(2-Methoxy-5-methylbenzoyl)benzoic acid emerges as a valuable organic building block, particularly in the synthesis of heterocyclic compounds. Its inherent structural features, namely the benzophenone core with a strategically positioned carboxylic acid and electron-donating methoxy and methyl groups, render it an ideal precursor for intramolecular cyclization reactions. This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in the synthesis of xanthone derivatives, a class of compounds with significant biological activities.

Xanthones, characterized by their dibenzo-γ-pyrone framework, are a class of oxygen-containing heterocyclic compounds found in a variety of natural products and are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.[1][2] The synthesis of the xanthone scaffold is a key objective in medicinal chemistry, and the acid-catalyzed cyclization of 2-benzoylbenzoic acid derivatives is a well-established and efficient method to achieve this.[3] This document will detail the application of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in the synthesis of 3-methoxy-6-methyl-9H-xanthen-9-one, providing a step-by-step protocol, mechanistic insights, and expected outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
CAS Number 85171-09-1[4]
Appearance Off-white to light yellow crystalline powder[5]
Melting Point Not available
Solubility Soluble in many organic solvents such as dichloromethane, chloroform, and methanol. Insoluble in water.

Safety Precautions: 2-(2-Methoxy-5-methylbenzoyl)benzoic acid should be handled with standard laboratory safety precautions.[2][6] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may cause skin and eye irritation.[5][6] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Application: Synthesis of 3-Methoxy-6-methyl-9H-xanthen-9-one

The primary application of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid detailed in this note is its use as a direct precursor for the synthesis of 3-methoxy-6-methyl-9H-xanthen-9-one via an intramolecular acid-catalyzed cyclization.

Reaction Scheme and Mechanism

The synthesis proceeds through an intramolecular electrophilic aromatic substitution reaction. The carboxylic acid is protonated by a strong acid, which then loses a molecule of water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich methoxy- and methyl-substituted aromatic ring, leading to the formation of the xanthone core.

Caption: Acid-catalyzed cyclization of the precursor.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-methoxy-6-methyl-9H-xanthen-9-one.

Materials and Equipment:

  • 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and/or GC-MS for product characterization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (1.0 g, 3.70 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (10 mL) to the flask while stirring. The mixture will become a solution and may warm up slightly.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80-90 °C in a preheated oil bath. Maintain this temperature with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 50 g). This should be done in a fume hood as it is an exothermic process.

  • Precipitation and Filtration: A precipitate of the crude product will form. Stir the mixture for 15-20 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral (check with pH paper).

  • Neutralization and Extraction (Optional but recommended for higher purity):

    • Suspend the crude solid in a saturated aqueous solution of sodium bicarbonate (50 mL) and stir for 30 minutes to neutralize any remaining acid.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers in a separatory funnel and wash with brine (20 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Expected Results and Characterization
ParameterExpected Value
Product 3-Methoxy-6-methyl-9H-xanthen-9-one
Appearance White to pale yellow solid
Yield 75-85%
Melting Point 172-174 °C
Purity (by NMR/GC-MS) >95% after recrystallization

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.31 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 7.35 (s, 1H), 7.28 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.0 Hz, 1H), 3.92 (s, 3H, -OCH₃), 2.45 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 177.2, 162.5, 156.8, 148.1, 134.5, 126.8, 124.3, 123.7, 121.5, 117.9, 117.4, 107.2, 55.9, 21.3.

  • Mass Spectrometry (EI): m/z 240.07 [M]⁺.

Troubleshooting and Field-Proven Insights

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction is heated for a sufficient amount of time and monitor by TLC. The use of fresh, high-purity sulfuric acid is also crucial.

  • Dark-colored Product: The formation of by-products due to side reactions can lead to a discolored product. Purification by recrystallization or column chromatography is essential to obtain a pure, white solid.

  • Difficulty in Precipitation: If the product does not precipitate upon pouring into ice water, it may be due to the presence of excess organic solvent or insufficient cooling. Ensure the reaction mixture is concentrated if any solvent was used and that a sufficient amount of ice is used for quenching.

Conclusion

2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a highly effective and versatile precursor for the synthesis of substituted xanthones. The straightforward and high-yielding protocol for the synthesis of 3-methoxy-6-methyl-9H-xanthen-9-one demonstrates its utility in accessing this important class of heterocyclic compounds. This application note provides the necessary details for researchers to successfully employ this precursor in their synthetic endeavors, contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Benchchem. A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
  • Sigarra. Synthesis of Xanthones: An Overview.
  • PubChem. 2-Methoxy-5-methylbenzoic acid. Available at: [Link]

  • PubChem. 3-Methoxy-6-methyl-9H-xanthen-9-one. Available at: [Link]

  • BLDpharm. 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • PMC. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Available at: [Link]

  • Neliti. Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Available at: [Link]

  • Technische Universität Braunschweig. Biogenesis of Benzoic Acids as Precursors.
  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]

  • CymitQuimica. 2-(4-Methylbenzoyl)benzoic acid.
  • NIST. Benzoic acid, 2-methoxy-. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. Available at: [Link]

  • ChemicalBook. 2-(4-METHOXY-BENZOYL)-BENZOIC ACID synthesis.

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

Introduction 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, a chemical intermediate, has garnered interest for its potential biological activities. While its precise mechanisms of action are a subject of ongoing research, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-Methoxy-5-methylbenzoyl)benzoic acid, a chemical intermediate, has garnered interest for its potential biological activities. While its precise mechanisms of action are a subject of ongoing research, preliminary studies suggest its involvement in modulating inflammatory pathways. This document provides detailed protocols for robust in vitro assays designed to characterize the bioactivity of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, with a focus on its potential anti-inflammatory properties. These protocols are intended for researchers, scientists, and drug development professionals.

The methodologies outlined herein are designed to be self-validating, incorporating essential controls and clear, step-by-step instructions to ensure reproducibility and data integrity. The rationale behind key experimental choices is explained to provide a deeper understanding of the assay principles.

Part 1: Characterization of Anti-Inflammatory Activity in Macrophages

One of the primary hallmarks of inflammation is the production of nitric oxide (NO) by macrophages upon activation by inflammatory stimuli such as lipopolysaccharide (LPS). This section details a widely accepted in vitro assay to screen for the anti-inflammatory potential of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid by quantifying its effect on NO production in RAW 264.7 macrophage cells.

Experimental Workflow: Nitric Oxide Production Assay

workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_detection Nitric Oxide Detection seed Seed RAW 264.7 cells in a 96-well plate incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 treat Treat cells with 2-(2-Methoxy-5-methylbenzoyl)benzoic acid incubate1->treat incubate2 Incubate for 1 hour treat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24 hours stimulate->incubate3 griess Add Griess Reagent to supernatant incubate3->griess incubate4 Incubate for 15 minutes at room temperature griess->incubate4 measure Measure absorbance at 540 nm incubate4->measure

Caption: Workflow for the nitric oxide production assay.

Protocol: Griess Test for Nitric Oxide Quantification

This protocol measures the concentration of nitrite, a stable and quantifiable metabolite of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is less than 0.1% to avoid cytotoxicity.

    • After the 24-hour incubation, carefully remove the medium and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., a known inhibitor of NO production).

    • Incubate the plate for 1 hour.

  • LPS Stimulation:

    • Following the pre-treatment with the compound, add 10 µL of LPS solution (10 µg/mL stock) to each well to achieve a final concentration of 1 µg/mL, except for the negative control wells (cells only, no LPS).

    • Incubate the plate for an additional 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • After the 24-hour stimulation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (culture medium with Griess Reagent) from all readings.

    • Plot the standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in the experimental samples from the standard curve.

    • Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated vehicle control.

Table 1: Experimental Controls for Nitric Oxide Assay

Control GroupDescriptionPurpose
Negative Control Cells + Medium (No LPS, No Compound)To determine the basal level of nitric oxide production.
Vehicle Control Cells + Medium + DMSO (No LPS)To assess the effect of the solvent on cell viability and NO production.
Positive Control (LPS) Cells + Medium + LPS + DMSOTo measure the maximum nitric oxide production induced by LPS.
Test Group Cells + Medium + LPS + CompoundTo evaluate the inhibitory effect of the test compound on NO production.

Part 2: Assessment of Cytotoxicity

It is crucial to determine whether the observed reduction in nitric oxide production is due to a specific inhibitory effect of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid or simply a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cells treated as described in the nitric oxide assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Culture and treat RAW 264.7 cells with varying concentrations of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid and LPS as described in the nitric oxide assay protocol. It is recommended to run the cytotoxicity assay in a separate plate in parallel.

  • MTT Addition:

    • After the 24-hour incubation with the compound and LPS, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (untreated cells), which is set to 100% viability.

    • A significant decrease in cell viability would suggest that the observed effects in the primary assay may be due to cytotoxicity.

Table 2: Data Interpretation for Cytotoxicity

Cell ViabilityInterpretation
> 90% The compound is considered non-toxic at the tested concentration.
70-90% The compound exhibits mild cytotoxicity.
< 70% The compound is considered cytotoxic and may interfere with the primary assay results.

Part 3: Mechanistic Insights - NF-κB Signaling Pathway

The production of pro-inflammatory mediators, including the enzyme inducible nitric oxide synthase (iNOS) which produces NO, is largely regulated by the transcription factor NF-κB. To investigate if 2-(2-Methoxy-5-methylbenzoyl)benzoic acid exerts its anti-inflammatory effects by modulating this pathway, a reporter gene assay can be employed.

Signaling Pathway: LPS-induced NF-κB Activation

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->Genes Transcription Compound 2-(2-Methoxy-5-methylbenzoyl) benzoic acid Compound->IKK Potential Inhibition Point

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.

Protocol: NF-κB Reporter Gene Assay

This assay utilizes a cell line stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene, such as luciferase.

Materials:

  • RAW 264.7 cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

  • LPS

  • Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and treat with 2-(2-Methoxy-5-methylbenzoyl)benzoic acid and LPS as described in the nitric oxide assay protocol. The incubation time after LPS stimulation can be shorter, typically 6-8 hours, to capture the peak of NF-κB-driven transcription.

  • Cell Lysis:

    • After the incubation period, remove the culture medium and wash the cells once with PBS.

    • Add the appropriate volume of lysis buffer provided with the luciferase assay kit to each well.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Activity Measurement:

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to cell viability (determined by a parallel MTT assay) to account for any cytotoxic effects.

    • Calculate the percentage of inhibition of NF-κB activity by the test compound relative to the LPS-stimulated vehicle control.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the in vitro evaluation of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid's anti-inflammatory potential. By systematically assessing its impact on nitric oxide production, cell viability, and NF-κB signaling, researchers can gain valuable insights into its biological activity and mechanism of action. Adherence to these robust and well-controlled methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery and development efforts.

References

  • Title: Griess Reagent System Technical Bulletin
  • Source: Promega Corpor
Application

Application Note: Optimal Storage and Handling of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid Powder

Introduction 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is an organic compound with applications in various research and development sectors. The stability and purity of this compound are paramount for obtaining reliable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-Methoxy-5-methylbenzoyl)benzoic acid is an organic compound with applications in various research and development sectors. The stability and purity of this compound are paramount for obtaining reliable and reproducible experimental results. This document provides a comprehensive guide to the optimal storage conditions, handling procedures, and stability testing protocols for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in its solid powder form. The recommendations herein are grounded in established principles of chemical stability and international regulatory guidelines.

Chemical Properties and Stability Profile

To understand the optimal storage conditions, it is crucial to first consider the chemical structure of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

Molecular Structure:

  • Aromatic Rings: The presence of two benzene rings provides a degree of stability.

  • Ketone Group (C=O): The carbonyl group can be susceptible to nucleophilic attack, although its position between two aromatic rings offers some steric hindrance.[1]

  • Carboxylic Acid Group (-COOH): This functional group is acidic and can react with bases. It also has the potential to undergo decarboxylation under high heat, though this typically requires extreme conditions for aromatic acids.[2]

  • Methoxy Group (-OCH₃): The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

  • Methyl Group (-CH₃): An activating group on the benzene ring.

Potential Degradation Pathways:

  • Hydrolysis: While the compound is a solid, exposure to high humidity could potentially lead to the hydrolysis of the methoxy group over extended periods, especially in the presence of acidic or basic impurities.

  • Oxidation: Aromatic ketones and carboxylic acids are generally stable to oxidation under normal atmospheric conditions.[3] However, strong oxidizing agents should be avoided.[4][5]

  • Photolysis: Aromatic compounds, particularly those with carbonyl groups, can be susceptible to degradation upon exposure to UV light. It is therefore prudent to protect the compound from light.

  • Thermal Decomposition: At elevated temperatures, the compound may melt and eventually decompose. Hazardous decomposition products can include carbon monoxide and carbon dioxide.[5]

Recommended Storage Conditions

Based on the chemical profile and general best practices for similar compounds, the following storage conditions are recommended to ensure the long-term stability of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid powder.

ParameterRecommended ConditionRationale
Temperature Room Temperature (20°C to 25°C)Provides a stable environment without promoting thermal degradation. Refrigeration is generally not necessary and may introduce moisture condensation risks if not handled properly.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) is ideal for long-term storage. Otherwise, a well-sealed container is sufficient for short to medium-term storage.Minimizes exposure to atmospheric oxygen and moisture, reducing the risk of oxidative degradation and hydrolysis.
Humidity Store in a dry, desiccated environment.Prevents moisture absorption which could lead to hydrolysis or physical changes in the powder.
Light Protect from light. Store in an amber glass vial or other opaque container.Aromatic ketones can be light-sensitive. Protection from UV and visible light minimizes the risk of photolytic degradation.
Container Tightly sealed, non-reactive container (e.g., amber glass bottle with a tight-fitting cap).Prevents contamination and exposure to atmospheric conditions.

Protocol for Stability Assessment of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

To empirically determine the optimal storage conditions and re-test period for a specific batch of this compound, a stability study is recommended. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[6][7][8]

Objective

To evaluate the stability of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid powder under various environmental conditions to establish a recommended re-test period and storage conditions.

Materials and Equipment
  • 2-(2-Methoxy-5-methylbenzoyl)benzoic acid powder (at least three batches if available)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Amber glass vials with screw caps

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Reference standard for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

  • Other necessary laboratory glassware and reagents

Experimental Workflow

The following diagram illustrates the workflow for the stability assessment.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation start Start: Obtain Compound prep_samples Prepare Samples in Vials start->prep_samples initial_analysis Initial Analysis (T=0) prep_samples->initial_analysis long_term Long-Term (e.g., 25°C/60% RH) initial_analysis->long_term accelerated Accelerated (e.g., 40°C/75% RH) initial_analysis->accelerated stress Stress Testing (e.g., High Temp, Humidity, Light) initial_analysis->stress tp_analysis Analyze Samples (Appearance, Purity, Degradants) long_term->tp_analysis accelerated->tp_analysis stress->tp_analysis tp_analysis->tp_analysis data_eval Evaluate Data tp_analysis->data_eval conclusion Establish Storage Conditions & Re-test Period data_eval->conclusion

Caption: Experimental workflow for stability assessment.

Step-by-Step Protocol
  • Initial Analysis (Time = 0):

    • Characterize the initial batch of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

    • Appearance: Record the physical appearance (e.g., color, texture).

    • Purity: Determine the purity using HPLC. This will serve as the baseline.

    • Related Substances: Identify and quantify any existing impurities.

  • Sample Preparation and Storage:

    • Aliquot the powder into amber glass vials.

    • Place the vials in stability chambers under the following conditions as per ICH guidelines:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • For stress testing, expose samples to more extreme conditions (e.g., 60°C, high humidity, exposure to light in a photostability chamber) to understand potential degradation pathways.[6]

  • Time-Point Testing:

    • Pull samples from each storage condition at specified time points.

    • Suggested Pull Schedule:

      • Accelerated: 0, 1, 2, 3, and 6 months.

      • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • At each time point, analyze the samples for:

      • Appearance

      • Purity (by HPLC)

      • Degradation products (by HPLC)

  • Data Analysis and Interpretation:

    • Compare the results at each time point to the initial analysis.

    • A significant change is defined as a failure to meet the established acceptance criteria (e.g., >5% degradation).

    • If significant degradation is observed under accelerated conditions, it indicates the compound may be sensitive to temperature and/or humidity.

    • The data from the long-term study will be used to establish the re-test period under the recommended storage conditions.

Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder.[10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][11]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The optimal storage condition for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid powder is at room temperature (20-25°C), protected from light and moisture in a tightly sealed container. For long-term storage, an inert atmosphere is recommended. The provided stability testing protocol offers a robust framework for researchers to verify these conditions and establish a suitable re-test period for their specific material, ensuring the integrity and reliability of their research.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Thermo Fisher Scientific. (2025).
  • PubChem. 2-Methoxy-5-methylbenzoic acid. [Link]

  • Unacademy. Aldehydes, Ketones and Carboxylic Acid. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Methoxy-2-methylbenzoic acid.
  • Neuman, R. C. (2004). Chapter 13 Carbonyl Compounds: Ketones, Aldehydes, Carboxylic Acids. In Organic Chemistry.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

Welcome to the technical support center for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth, scientifically-grounded answers to common questions, offering both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm trying to dissolve 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in a neutral aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving. Why is this happening?

A1: The poor aqueous solubility of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in neutral buffers is primarily due to its chemical structure. The molecule possesses a large, nonpolar benzophenone core, which is hydrophobic. While it contains a carboxylic acid group that can be ionized to improve solubility, at neutral pH, a significant portion of the compound remains in its non-ionized, less soluble form.

The solubility of ionizable drugs like this one is governed by the Henderson-Hasselbalch equation.[1][2] The equation shows that for an acidic drug, solubility increases as the pH of the solution rises above the compound's pKa (the pH at which 50% of the drug is ionized). At pH 7.4, the carboxylic acid group is only partially deprotonated, which is insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: What is the very first and most critical step I should take to improve the solubility of this compound in an aqueous buffer?

A2: The most direct and effective initial step is to adjust the pH of your buffer . Since 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a weak acid, increasing the pH of the aqueous solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[][4]

Generally, for a weak acid, you should aim for a pH that is at least 1.5 to 2 units above its pKa to ensure a high degree of ionization and, consequently, higher solubility. While the exact pKa for this specific molecule is not readily published, we can estimate it to be in the range of 3-5, similar to other benzoic acid derivatives.[5][6] Therefore, adjusting the buffer to a pH of 7.5 or higher should significantly improve solubility.

Caption: A workflow diagram for pH-based solubilization.

Q3: I prepared a high-concentration stock solution in DMSO, but when I dilute it into my aqueous buffer, it precipitates. What is causing this and how can I prevent it?

A3: This phenomenon, often called "solvent shock" or precipitation upon dilution, is very common for hydrophobic compounds.[7][8] Your compound is highly soluble in the organic solvent DMSO, but when this stock solution is introduced into an aqueous buffer, the DMSO concentration plummets.[9][10] The surrounding water molecules cannot maintain the compound's solubility, causing it to crash out of the solution.[8]

To prevent this, you should modify your dilution technique and consider the final DMSO concentration in your working solution.

This protocol is designed to minimize the solvent shock that causes compounds to precipitate.[7]

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved.

  • Prepare the Final Working Solution:

    • Dispense the required volume of your final aqueous buffer into a sterile tube.

    • While gently vortexing the buffer, add the small volume of your DMSO stock dropwise to the buffer. This "reverse dilution" method ensures that the DMSO is rapidly dispersed in the larger volume of aqueous buffer.[7]

  • Control Final DMSO Concentration: Aim for a final DMSO concentration that is well-tolerated in your assay, typically below 0.5% for most cell-based experiments, although this should be empirically determined.[7]

Q4: Adjusting the pH helped, but I need to reach an even higher concentration. Should I consider using a co-solvent? If so, which one and how?

A4: Yes, if pH adjustment alone is insufficient, using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[][11] This makes the environment more favorable for dissolving nonpolar compounds.

Co-solvents work by reducing the dielectric constant of water, which in turn decreases the ability of water to exclude non-polar molecules, thereby increasing the solubility of hydrophobic drugs.[]

CoSolventMechanism cluster_0 Aqueous Buffer (High Polarity) cluster_1 Aqueous Buffer + Co-solvent (Lower Polarity) Compound_ppt Insoluble Compound (Hydrophobic) CoSolvent Add Co-solvent (e.g., PEG 400, Propylene Glycol) Compound_ppt->CoSolvent Compound_sol Soluble Compound CoSolvent->Compound_sol

Caption: Mechanism of co-solvent action.

Co-solventRecommended Starting Concentration (v/v)Properties & Considerations
Polyethylene Glycol 400 (PEG 400) 5-20%A common and effective solubilizer for a wide range of compounds.[12][13]
Propylene Glycol (PG) 5-20%Another widely used co-solvent with a good safety profile.[12]
Ethanol 2-10%Can be effective, but may have higher potential for biological effects in some assays.
Glycerin 5-15%A viscous co-solvent that can also act as a stabilizer.
  • Select Co-solvents: Choose 2-3 co-solvents from the table above.

  • Prepare Buffer with Co-solvent: Prepare a series of your chosen aqueous buffer (at the optimal pH determined earlier) containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 15%, 20% v/v).

  • Determine Solubility: Add an excess amount of your compound to a fixed volume of each co-solvent/buffer mixture.

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium. This determines the thermodynamic solubility.[14][15]

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved compound. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Select Optimal System: Choose the co-solvent and concentration that provides the desired solubility without negatively impacting your downstream application.

Q5: My compound dissolves initially with pH adjustment and a co-solvent, but it precipitates out of solution after a few hours. What is happening?

A5: This indicates that you have likely created a supersaturated solution , which is thermodynamically unstable.[14] The initial concentration of your dissolved compound is higher than its true equilibrium (or thermodynamic) solubility in that specific buffer system. Over time, the system tries to reach equilibrium, leading to the precipitation of the excess compound.

This is a key distinction between kinetic solubility and thermodynamic solubility.

  • Kinetic Solubility: The concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's often a higher value due to the formation of a temporary supersaturated state.[16][17][18]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution with an excess of solid material present. This is a stable value.[14][15]

To address this, you can either:

  • Use the solution immediately after preparation: If your experiment is short, preparing the solution fresh and using it quickly may be a viable option.[7]

  • Determine the Thermodynamic Solubility: Follow the equilibration protocol described in A4 to find the maximum stable concentration of your compound in your chosen buffer/co-solvent system. Do not exceed this concentration for long-term storage or use.

  • Consider Advanced Formulation Strategies: If the thermodynamic solubility is still too low for your needs, you may need to explore more advanced techniques.

Q6: What are some advanced formulation strategies I can use if pH adjustment and co-solvents are not sufficient?

A6: For particularly challenging compounds, several advanced formulation techniques can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20][21] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[22][23]

    • How to use: Prepare a solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your buffer and then add your compound. The formation of the inclusion complex can significantly enhance solubility.[21]

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). Hydrophobic compounds can partition into the core of these micelles, effectively "dissolving" them in the aqueous phase.[24]

    • Common Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), and Cremophor EL are commonly used.

    • Caution: Surfactants can interfere with biological assays and may have their own cellular effects. Always run appropriate vehicle controls.

  • Salt Formation: While pH adjustment in solution forms a salt in situ, you can also synthesize and isolate a stable salt form of your compound.[25][26] Reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, tromethamine) can produce a salt with significantly higher intrinsic aqueous solubility.[26] This is a more involved chemical modification but can provide a long-term solution.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Vertex AI Search. (2025, September 20).
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.).
  • ACS Publications. (2012, January 26).
  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • PubMed. (2012, October 9).
  • MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
  • Pharma Excipients. (2022, May 30).
  • ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • STAX. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • BOC Sciences. (n.d.).
  • Deranged Physiology. (n.d.).
  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Basicmedical Key. (2016, August 14). The solubility of drugs.
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • PubChem. (n.d.). 2-Benzoylbenzoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Merck Millipore. (2013, May 30).
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • PubChem. (n.d.). 2-Methoxy-5-methylbenzoic acid.
  • ChemicalBook. (2026, January 13). 2-Benzoylbenzoic acid.
  • CymitQuimica. (n.d.). CAS 85-52-9: 2-Benzoylbenzoic acid.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ChemBK. (2024, April 9). m-Benzoyl benzoic acid.
  • PMC. (n.d.).
  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-, methyl ester.
  • MedchemExpress.com. (n.d.). 2-Benzoylbenzoic acid (o-Benzoylbenzoic acid).
  • Google Patents. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15).
  • BLDpharm. (n.d.). 85171-09-1|2-(2-Methoxy-5-methylbenzoyl)benzoic acid.
  • CymitQuimica. (n.d.). CAS 85-55-2: 2-(4-Methylbenzoyl)benzoic acid.
  • PubChem. (n.d.).
  • NIST WebBook. (n.d.). Benzoic acid, 2-(4-methylbenzoyl)-.
  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-.
  • PubChemLite. (n.d.). 2-methoxy-5-methylbenzoic acid (C9H10O3).
  • Sigma-Aldrich. (n.d.). 2-(2-hydroxy-5-methyl-benzoyl)-benzoic acid.
  • ChemicalBook. (2026, January 13). 2-(4-Methylbenzoyl)benzoic acid.
  • Selleck Chemicals. (n.d.). 2-Methoxybenzoic acid.

Sources

Optimization

Technical Support Center: Synthesis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

Welcome to the technical support center for the synthesis of 2-(2-methoxy-5-methylbenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-methoxy-5-methylbenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to help you improve your reaction yield and overcome common challenges in this synthetic procedure.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues encountered during the synthesis of 2-(2-methoxy-5-methylbenzoyl)benzoic acid, which is typically achieved via a Friedel-Crafts acylation reaction between 4-methoxytoluene (p-cresyl methyl ether) and phthalic anhydride.

Observed Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Inactive Catalyst: The Lewis acid catalyst (commonly AlCl₃) is highly sensitive to moisture.[1] Any water present will react with and deactivate the catalyst.Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.[1]
2. Deactivated Aromatic Ring: While 4-methoxytoluene is an activated ring system, impurities in the starting material could inhibit the reaction. Friedel-Crafts reactions fail with strongly deactivated aromatic rings.[1][2][3]Solution: Verify the purity of your 4-methoxytoluene. If necessary, purify it by distillation before use.
3. Insufficient Catalyst: In Friedel-Crafts acylations, the Lewis acid catalyst complexes with the product ketone, rendering it inactive.[4] Therefore, a stoichiometric amount (or slight excess) of the catalyst is required.Solution: Use at least two equivalents of AlCl₃ per equivalent of phthalic anhydride. This ensures enough active catalyst is present to drive the reaction to completion. A mechanochemical approach has shown success with 2.5 equivalents of AlCl₃.[5]
Formation of Multiple Products/Isomers 1. Incorrect Reaction Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also lead to side reactions and the formation of undesired isomers.[1]Solution: Maintain a low reaction temperature, especially during the initial addition of reagents, to control the exothermic reaction. A temperature of 0-5°C is often recommended.[6]
2. Isomerization: The methoxy and methyl groups on the aromatic ring direct the acylation to specific positions. However, under harsh conditions, isomerization can occur.Solution: The primary directing influence comes from the strongly activating methoxy group, which directs ortho and para. Since the para position is blocked by the methyl group, acylation is expected at the ortho position. Sticking to milder reaction conditions will favor the desired product.
Difficult Workup & Purification 1. Emulsion Formation: The quenching of the reaction with water and acid can be highly exothermic and may lead to the formation of aluminum hydroxides, which can cause emulsions.[2]Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[2] This helps to control the exotherm and keep the aluminum salts dissolved in the aqueous phase.
2. Product Precipitation: The desired product is a carboxylic acid and may precipitate during workup.Solution: After quenching, the product can be extracted into an organic solvent. Alternatively, the acidic product can be dissolved in a basic aqueous solution (e.g., sodium carbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid?

A1: The synthesis proceeds via a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution.[4][8] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with phthalic anhydride to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich 4-methoxytoluene attacks the acylium ion. The activating methoxy group directs the substitution primarily to the position ortho to it.

  • Proton Elimination: A proton is eliminated from the intermediate carbocation (sigma complex) to restore the aromaticity of the ring, yielding the product.[8][9]

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Phthalic_Anhydride Phthalic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Phthalic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex Acylium_Ion_Complex->Sigma_Complex + 4-Methoxytoluene 4-Methoxytoluene 4-Methoxytoluene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 2-(2-Methoxy-5-methylbenzoyl)benzoic acid Product_Complex->Final_Product + H₂O/H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Q2: Why is aluminum chloride used in stoichiometric amounts?

A2: In Friedel-Crafts acylation, the product, an aryl ketone, is a Lewis base and forms a stable complex with the aluminum chloride catalyst.[4] This complexation deactivates the catalyst. Therefore, at least one equivalent of AlCl₃ is needed for the acylating agent, and another equivalent is needed to complex with the product. In practice, a slight excess (e.g., 2.1-2.5 equivalents) is often used to account for any moisture and to drive the reaction to completion.[5]

Q3: Can other Lewis acids be used instead of aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive than AlCl₃.[2][9] For a moderately activated ring like 4-methoxytoluene, a stronger Lewis acid like AlCl₃ is typically required for good conversion. Some modern, greener methods use catalysts like iron(III) chloride in environmentally friendly solvents or reusable solid acid catalysts.[10][11]

Q4: How can I purify the final product?

A4: The most common method for purifying 2-aroylbenzoic acids is recrystallization.[12] Suitable solvents for recrystallization include aqueous ethanol, toluene, or a mixture of benzene and ligroin.[6][7][12] If the product is colored, activated charcoal can be used during recrystallization to adsorb colored impurities.[12] An acid-base extraction can also be employed to remove neutral impurities before the final recrystallization.[12]

III. Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of 2-(2-methoxy-5-methylbenzoyl)benzoic acid.

Materials:

  • Phthalic anhydride

  • 4-Methoxytoluene (p-cresyl methyl ether)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • 10% Sodium carbonate solution

  • Toluene for recrystallization

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap to vent HCl gas.[8] Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

  • Reagent Preparation:

    • In the reaction flask, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

    • In the dropping funnel, dissolve phthalic anhydride (1 equivalent) and 4-methoxytoluene (1 equivalent) in anhydrous dichloromethane.

  • Reaction:

    • Cool the stirred suspension of aluminum chloride to 0-5°C using an ice bath.

    • Add the solution from the dropping funnel dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup (Quenching):

    • In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[2]

    • Continue stirring until all the ice has melted and the two layers are well-defined.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and extract with 10% sodium carbonate solution. The product will move to the aqueous layer as its sodium salt.[7]

    • Wash the basic aqueous layer with a small amount of dichloromethane to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the product precipitates completely.

    • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification:

    • Recrystallize the crude product from hot toluene to obtain pure 2-(2-methoxy-5-methylbenzoyl)benzoic acid.[6]

    • Dry the purified crystals under vacuum.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the AlCl₃ fresh and anhydrous? start->check_catalyst check_reagents Are starting materials pure? check_catalyst->check_reagents Yes action_catalyst Use fresh, anhydrous AlCl₃. Dry all glassware and solvents. check_catalyst->action_catalyst No check_stoichiometry Is [AlCl₃] > 2 equivalents? check_reagents->check_stoichiometry Yes action_reagents Purify starting materials (e.g., distill 4-methoxytoluene). check_reagents->action_reagents No check_temp Was the temperature controlled (0-5°C)? check_stoichiometry->check_temp Yes action_stoichiometry Increase AlCl₃ to 2.2-2.5 eq. check_stoichiometry->action_stoichiometry No action_temp Improve cooling during reagent addition. check_temp->action_temp No end_node Yield Improved check_temp->end_node Yes action_catalyst->check_reagents action_reagents->check_stoichiometry action_stoichiometry->check_temp action_temp->end_node

Sources

Troubleshooting

preventing degradation of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid during storage

Welcome to the technical support center for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS No. 85171-09-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS No. 85171-09-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-(2-Methoxy-5-methylbenzoyl)benzoic acid?

As a solid, the compound is most stable when stored in a tightly sealed container in a cool, dry, and dark environment. Based on supplier recommendations for "cold-chain transportation" and general best practices for complex organic molecules, we recommend storage at 2-8°C (refrigerated) .[1][2] Keeping the container tightly sealed is crucial to protect it from atmospheric moisture.

Q2: How sensitive is this compound to light?

The benzophenone moiety in the molecule's structure makes it potentially susceptible to photodegradation.[3] Aromatic ketones can absorb UV light, which can lead to the formation of reactive species and subsequent degradation. Therefore, it is imperative to store the compound in a light-resistant container, such as an amber glass vial, and to minimize its exposure to direct sunlight or strong laboratory lighting during handling.[2][3][4]

Q3: I store the compound as a solution. What precautions should I take?

Solutions are generally less stable than the solid crystalline form because the solvent allows for greater molecular mobility and potential interaction with impurities.[2] The stability in solution is highly dependent on the solvent, pH, and temperature.[3][5]

  • Solvent Choice: Use dry, aprotic solvents if possible. Polar protic solvents like water or methanol could participate in hydrolysis, especially at non-neutral pH.[3]

  • pH: Avoid strongly acidic or basic conditions, which could promote the hydrolysis (O-demethylation) of the methoxy group.[5]

  • Recommendation: Prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C in sealed, light-protected vials to minimize degradation.

Q4: What are the first signs of degradation I should look for?

Visual inspection can provide the first clues. Look for:

  • Color Change: A pure compound should be a white to off-white solid. The development of a yellow or brownish tint may indicate oxidative degradation or the formation of conjugated impurities.[3]

  • Change in Physical State: Clumping or the appearance of a sticky residue suggests moisture absorption, which can accelerate hydrolytic degradation pathways.

Q5: What are the primary chemical degradation pathways for this molecule?

Based on its functional groups (benzoyl, benzoic acid, methoxy ether), the most probable degradation pathways under improper storage conditions include:

  • O-Demethylation: Cleavage of the methoxy group's ether linkage to form a hydroxyl group, which is a common degradation pathway for methoxybenzoic acid derivatives under hydrolytic (acidic/basic) stress.[5]

  • Decarboxylation: Loss of the carboxylic acid group as CO2. While this typically requires elevated temperatures, it can occur over long periods if the compound is not stored in a cool environment.[6][7]

  • Photodegradation: The benzophenone core can undergo photochemical reactions upon exposure to UV light.[3]

  • Oxidation: The aromatic rings and methyl group could be susceptible to oxidation, especially in the presence of light and oxygen, potentially forming colored byproducts.[3]

Troubleshooting Guide: Investigating Compound Degradation

If you suspect your sample of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid has degraded, follow this logical workflow to diagnose and address the issue.

Diagram: Troubleshooting Workflow

G cluster_0 Step 1: Initial Observation cluster_1 Step 2: Physical & Analytical Checks cluster_2 Step 3: Interpretation & Action A Suspected Degradation (e.g., inconsistent results, visual changes) B Visual Inspection (Color, Clumping) A->B D Purity Check: HPLC (Quantitative) A->D Direct to quantitative analysis C Purity Check: TLC (Quick, Qualitative) B->C If visual change is observed C->D For confirmation E Single Spot/Peak? (Matches Reference) D->E F Compound is Likely Pure. Review Experimental Protocol. E->F Yes G Multiple Spots/Peaks? E->G No H Compound is Degraded. G->H Yes I Action: Discard Old Stock & Obtain Fresh Compound H->I J Review Storage & Handling Procedures to Prevent Future Degradation I->J DegradationPathways cluster_stress Stress Factors cluster_products Degradation Products A 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (Stable Form) Product1 O-Demethylated Product A->Product1 Product2 Decarboxylated Product A->Product2 Product3 Photodegradation Byproducts A->Product3 Stress1 Moisture + Acid/Base Stress1->Product1 Stress2 High Temperature Stress2->Product2 Stress3 UV Light Stress3->Product3

Sources

Optimization

Technical Support Center: A Guide to Resolving Peak Tailing for 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and foundational knowledge to address the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and foundational knowledge to address the common chromatographic challenge of peak tailing, specifically for the acidic compound 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. As Senior Application Scientists, our goal is to empower you with the causal understanding and practical protocols needed to achieve symmetric, reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the back half of the peak is broader than the front half.[1][2] This is problematic as it can obscure smaller, nearby peaks, compromise resolution, and lead to inaccurate peak integration and quantification.[2][3] Peak asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry, while values greater than 1.2 often suggest a chromatographic issue that needs addressing.[2] For high-precision assays, a tailing factor exceeding 1.5-2.0 is generally considered unacceptable.[1][4]

Q2: I am analyzing 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, an acidic compound. What is the most probable cause of its peak tailing?

A2: The primary cause of peak tailing for acidic compounds like 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is most often related to its chemical interaction with the stationary phase, specifically residual silanol groups (Si-OH) on the surface of silica-based columns.[2][5] There are two key mechanisms at play:

  • Analyte Ionization State: Benzoic acid derivatives are weak acids. If the mobile phase pH is near or above the analyte's pKa, the carboxylic acid group will deprotonate, becoming an anion (-COO⁻). This can lead to mixed retention mechanisms or electrostatic repulsion from deprotonated silanols, causing band broadening and tailing.[6][7][8]

  • Secondary Silanol Interactions: Residual silanol groups on the silica surface are themselves weakly acidic and can exist in various states.[3][9] These active sites can engage in secondary, undesirable interactions (like hydrogen bonding) with the analyte, creating an alternative retention mechanism that slows down a fraction of the analyte molecules and results in a tailing peak.[4][10]

Q3: What is the single most important parameter to adjust first to fix peak tailing for this compound?

A3: The most powerful and critical parameter to adjust is the mobile phase pH .[6][7] For an acidic analyte, the primary goal is to suppress its ionization by lowering the mobile phase pH. By operating at a pH at least 1.5 to 2 units below the analyte's pKa, you ensure the vast majority of the molecules are in their neutral, protonated form.[8][11] This promotes a single, consistent hydrophobic retention mechanism on a reversed-phase column and minimizes secondary ionic interactions, which is the most effective way to achieve a sharp, symmetrical peak.[2][11]

A Systematic Guide to Troubleshooting and Optimization

Peak tailing can originate from chemical effects, system issues, or column problems. This guide provides a logical workflow to diagnose and resolve the issue efficiently.

Workflow for Diagnosing and Resolving Peak Tailing

G cluster_0 Diagnosis Phase cluster_1 Troubleshooting Path cluster_2 Method Optimization Phase cluster_3 Resolution start Peak Tailing Observed (As > 1.2) system_check Part 1: Perform System & Column Health Check start->system_check neutral_test Inject Neutral Marker (e.g., Toluene, Uracil) system_check->neutral_test physical_issue Physical Issue Detected: Fix connections, tubing, replace column if voided. neutral_test->physical_issue Marker Tails chemical_issue Chemical Interaction Issue: Proceed to Method Optimization neutral_test->chemical_issue Marker is Symmetrical resolved Symmetrical Peak Achieved physical_issue->resolved ph_adjust Part 2, Step 1: Adjust Mobile Phase pH (Target: pH 2.5 - 3.0) chemical_issue->ph_adjust column_eval Part 2, Step 2: Evaluate HPLC Column ph_adjust->column_eval Tailing Persists ph_adjust->resolved Peak Shape Improved temp_adjust Part 2, Step 3: Optimize Column Temperature column_eval->temp_adjust Tailing Persists column_eval->resolved Peak Shape Improved final_check Part 2, Step 4: Check Sample & Solvent Effects temp_adjust->final_check Tailing Persists temp_adjust->resolved Peak Shape Improved final_check->resolved Peak Shape Improved

A step-by-step workflow for troubleshooting peak tailing.

Part 1: Initial System & Column Health Check

Before modifying the method's chemistry, it's crucial to rule out physical and hardware-related issues. If all peaks in your chromatogram are tailing (not just the analyte of interest), the cause is likely physical.[12]

  • Check for Dead Volume: Inspect all fittings and connections between the injector and detector. Use short, narrow-bore (e.g., 0.005") tubing where possible to minimize extra-column volume.[13]

  • Column Contamination/Void: A blocked inlet frit or a void at the head of the column can cause peak distortion for all analytes.[10] Try flushing the column with a strong solvent (e.g., 100% isopropanol). If a void is suspected, reversing and flushing the column (if the manufacturer permits) may help.[4] If these steps fail, the column may need replacement.

  • Differentiate Physical vs. Chemical Issues: Inject a neutral, non-ionizable compound (e.g., uracil or toluene). If this neutral marker shows a symmetrical peak while your acidic analyte tails, the problem is chemical in nature, and you should proceed to Part 2.[14] If the neutral marker also tails, it strongly indicates a physical problem with the system or column.[14]

Part 2: Chromatographic Method Optimization

If the issue is chemical, a systematic approach to method development is required.

Step 1: Mobile Phase pH Adjustment (Highest Impact)

The goal is to fully protonate the carboxylic acid group on your analyte.

Protocol: Preparation of a Low-pH Mobile Phase

This protocol describes preparing a mobile phase with a target pH of ~2.8, which is highly effective for acidic compounds.

  • Objective: To prepare a buffered mobile phase that suppresses the ionization of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Formic acid (~99%) or Trifluoroacetic acid (TFA)

    • Calibrated pH meter

  • Procedure: a. Prepare the aqueous portion of the mobile phase. For a 0.1% formic acid solution, add 1.0 mL of formic acid to a final volume of 1000 mL of HPLC-grade water. b. Crucially, measure and adjust the pH of the aqueous component before adding the organic solvent. [11] The pH should be in the range of 2.5-3.0. c. Mix the pH-adjusted aqueous phase with the organic solvent in the desired ratio (e.g., 50:50 v/v). d. Filter and degas the final mobile phase before use.

  • Rationale: Formic acid or TFA acts as both an acidifier and a buffer, maintaining a stable low-pH environment that keeps the analyte in its neutral form.[15][16] This promotes optimal interaction with the reversed-phase stationary phase and minimizes peak tailing.[2]

Step 2: Evaluate and Select an Appropriate HPLC Column

If pH optimization alone is insufficient, the column chemistry is the next area to investigate. Not all C18 columns are created equal.

  • Use a High-Purity, End-Capped Column: Modern columns are often made with high-purity "Type B" silica, which has lower metal content.[3][5] They are also "end-capped," a process that chemically derivatizes many of the remaining silanol groups to make them less active.[4][10] These columns are the standard choice and generally provide good peak shape for acidic compounds at low pH.

  • Consider Alternative Stationary Phases: If tailing persists even on a high-quality end-capped column, an alternative stationary phase may be necessary.

    • Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain. This can shield the analyte from residual silanol activity.

    • Polymer-Based Phases: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) have no silanol groups and are stable across a very wide pH range, effectively eliminating this source of peak tailing.[3][17]

Table 1: Effect of Key Chromatographic Parameters on Peak Shape for Acidic Analytes
ParameterRecommended ChangeRationale for Improving Peak Shape
Mobile Phase pH Decrease pH to 2.5–3.0Suppresses analyte ionization, ensuring a single neutral species and minimizing secondary interactions with silanols.[2][8][11]
Column Chemistry Use high-purity, end-capped silica or alternative phases (e.g., polymer-based).Reduces the number of active silanol sites available for undesirable secondary interactions.[4][5]
Column Temperature Increase in 5-10°C increments (e.g., to 35-45°C).Lowers mobile phase viscosity and improves mass transfer kinetics, often leading to sharper, more efficient peaks.[18][19][20]
Buffer Concentration Use 10-25 mM buffer.Ensures stable pH control throughout the column, preventing on-column pH shifts that can cause band broadening.[2]
Sample Concentration Decrease injection volume or sample concentration.Rules out mass overload, where high analyte concentration can saturate the stationary phase and cause peak distortion.[10]
Injection Solvent Match the mobile phase or use a weaker solvent.Injecting in a solvent significantly stronger than the mobile phase can cause peak distortion and fronting/tailing.[2]
Step 3: Optimize Column Temperature

Temperature is a valuable tool for fine-tuning peak shape and retention time.

  • Increase Column Temperature: Raising the column temperature (e.g., from ambient to 40°C) reduces the viscosity of the mobile phase.[18][21] This leads to more efficient mass transfer of the analyte between the mobile and stationary phases, which can result in narrower, more symmetrical peaks.[20] However, be aware that temperature can also alter selectivity, potentially changing the elution order of compounds in a mixture.[19]

  • Ensure Thermal Equilibration: When operating at elevated temperatures, it is important that the mobile phase is pre-heated before it enters the column.[19][22] A thermal mismatch between the incoming solvent and the column can itself create band broadening.[21]

Step 4: Investigate Secondary Causes

If significant tailing remains after addressing pH, column choice, and temperature, consider these final checks:

  • Sample Overload: The column has a finite capacity. Injecting too much sample can lead to peak distortion.[10] Try reducing the injection volume or diluting the sample by a factor of 10 to see if the peak shape improves.

  • Injection Solvent Mismatch: The sample should ideally be dissolved in the initial mobile phase.[2] Dissolving the sample in a much stronger solvent (e.g., 100% Acetonitrile when the mobile phase is 50% Acetonitrile) can cause poor peak shape.

  • Co-elution: Ensure that the "tail" is not actually a small, co-eluting impurity. Changing the detection wavelength or using a mass spectrometer can help diagnose this.[4]

By systematically working through these diagnostic and optimization steps, you can effectively troubleshoot and resolve peak tailing for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, leading to robust and reliable chromatographic data.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • LCGC. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Patsnap Eureka. (2025, September 19). Optimize Column Temperature for HPLC Peak Symmetry. [Link]

  • Chromedia. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • SCIEX. (2026, March 2). How does increasing column temperature affect LC methods?. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

This guide provides in-depth troubleshooting and best practices for the purification of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid via recrystallization. It is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and best practices for the purification of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid via recrystallization. It is designed for researchers, scientists, and drug development professionals aiming to achieve high purity for this compound.

Introduction

2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a complex organic molecule whose purity is critical for subsequent applications. Its synthesis, often via Friedel-Crafts acylation, can introduce a variety of impurities including unreacted starting materials, isomeric byproducts, and colored degradation products.[1][2][3][4] Recrystallization is a powerful technique to remove these contaminants, leveraging differences in solubility to isolate the desired compound in a highly pure crystalline form.[5][6][7][8] This guide addresses common challenges encountered during this specific purification process.

Troubleshooting Guide (Q&A Format)

This section directly addresses specific problems you may encounter during the recrystallization process.

Question 1: My final product is off-white, yellow, or brown. How can I remove these colored impurities?

Answer: This is a very common issue, often caused by high-molecular-weight, conjugated byproducts or oxidation products formed during synthesis. The most effective method for removing these is treatment with activated charcoal (also known as decolorizing carbon).[9][10]

  • Underlying Principle: Activated charcoal has a highly porous structure with a vast surface area. This surface readily adsorbs large, flat, and often polar molecules, which are characteristic of many colored organic impurities.[9][11][12] The desired, smaller product molecules remain in solution.

  • Step-by-Step Protocol for Charcoal Treatment:

    • Dissolve your crude 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in the minimum amount of a suitable hot solvent (see Solvent Selection FAQ).

    • Crucially, remove the flask from the heat source before adding the charcoal. Adding charcoal to a near-boiling solution can cause violent bumping and boil-over due to its high surface area providing nucleation sites.[11][12]

    • Add a very small amount of activated charcoal (e.g., the tip of a spatula, about 1-2% of your solute's weight). Swirl the flask.

    • Gently heat the mixture for 5-10 minutes. Avoid vigorous boiling, which can lead to excessive solvent loss.

    • If the color persists, you may add another small portion of charcoal, but be aware that excessive use will reduce your final yield as it can also adsorb your product.[9][11]

    • Perform a hot gravity filtration immediately to remove the fine charcoal particles while the solution is still hot. This prevents your product from crystallizing prematurely on the filter paper along with the charcoal.[9][13] The resulting filtrate should be colorless or significantly lighter.

    • Allow the clear filtrate to cool and crystallize as per the standard procedure.

Question 2: My yield is extremely low after recrystallization. What are the most likely causes?

Answer: A low yield is typically a result of procedural issues rather than a failure of the technique itself. The most common culprits are:

  • Using Too Much Solvent: This is the most frequent error.[14][15] The goal is to create a saturated solution at high temperature. If excess solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling, leading to a poor recovery.[16]

    • Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it by gently heating the solution until you see crystals start to form on the surface or on a stirring rod dipped in the solution. Then, allow it to cool again.[14]

  • Premature Crystallization During Hot Filtration: If you are removing insoluble impurities or charcoal, the solution can cool as it passes through the funnel, causing your product to crystallize on the filter paper.

    • Solution: Use a pre-heated funnel (e.g., by placing it over the boiling flask for a minute) and pour the hot solution through in small batches to keep the apparatus warm.[13] If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.

  • Inappropriate Solvent Choice: If the compound is too soluble in the solvent even at low temperatures, recovery will be poor. The ideal solvent should dissolve the compound well when hot but poorly when cold.[17][18]

  • Washing with Room-Temperature Solvent: After collecting the crystals by filtration, washing them with solvent that is not ice-cold will redissolve a portion of your product.[16] Always use a minimal amount of ice-cold solvent for washing.

Question 3: The product "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[17] This often happens when a solution is highly supersaturated or cools too quickly.[14] Oiled-out products often trap impurities.

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% more) of hot solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and letting the entire system cool to room temperature (insulating the flask).

    • Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[14][16] Adding a "seed crystal" from a previous successful batch is also highly effective.[15]

Question 4: The melting point of my recrystallized product is still low and/or has a broad range. What impurities might be present?

Answer: A low, broad melting point is a classic indicator of impurity. For 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, likely impurities stem from its synthesis, which is often a Friedel-Crafts acylation.

  • Potential Impurities:

    • Unreacted Starting Materials: Such as phthalic anhydride derivatives or substituted toluenes.

    • Isomeric Products: Friedel-Crafts reactions can sometimes produce isomers (e.g., acylation at a different position on the aromatic ring). These isomers often have very similar solubility profiles, making them difficult to remove by a single recrystallization.

    • Neutral Byproducts: The carboxylic acid functionality of your product provides a powerful purification handle. You can perform an acid-base extraction before recrystallization. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it with a basic aqueous solution (e.g., sodium bicarbonate). Your acidic product will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer. You can then re-acidify the aqueous layer to precipitate your product, which can then be collected and recrystallized.[19]

Frequently Asked Questions (FAQs)

  • How do I choose the best solvent? The ideal solvent should have high solubility for your compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[5][17][18] It should also be unreactive with your compound and have a boiling point below your compound's melting point. For carboxylic acids like this one, common solvents include ethanol, methanol, acetic acid, toluene, or mixtures like ethanol/water or toluene/hexane.[19] Always perform small-scale solubility tests first.[16][18]

  • What is the optimal cooling rate? Slower cooling generally leads to larger, purer crystals.[14][16] Rapid cooling (crashing out) tends to trap impurities within the crystal lattice.[15] Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath to maximize recovery.[6][20]

  • How should I wash and dry the final crystals? After collecting the crystals via vacuum filtration, wash them with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.[16][20] Dry the crystals thoroughly, either by air drying on the filter funnel or in a vacuum oven at a temperature well below the melting point.

Visualized Workflows and Protocols

Troubleshooting Logic Diagram

This diagram outlines the decision-making process when encountering common recrystallization problems.

G Start Crude Product Dissolve Dissolve in Min. Hot Solvent Start->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes Cool Cool Solution Slowly CheckColor->Cool No Charcoal->Cool CheckCrystals Crystals or Oil Formed? Cool->CheckCrystals Oil Product Oiled Out CheckCrystals->Oil Oil Filter Collect Crystals (Vacuum Filtration) CheckCrystals->Filter Crystals Reheat Reheat, Add More Solvent, Cool Slowly & Scratch Oil->Reheat Reheat->Cool WashDry Wash with Ice-Cold Solvent & Dry Filter->WashDry CheckPurity Analyze Purity (e.g., Melting Point) WashDry->CheckPurity Pure High Purity Product CheckPurity->Pure Acceptable Impure Purity Still Low CheckPurity->Impure Unacceptable Redo Consider Acid-Base Extraction or Different Solvent System Impure->Redo

Sources

Optimization

overcoming matrix effects in 2-(2-Methoxy-5-methylbenzoyl)benzoic acid plasma analysis

Technical Support Center: Bioanalysis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid Welcome to the technical support center for the bioanalysis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Bioanalysis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

Welcome to the technical support center for the bioanalysis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with quantifying this analyte in plasma matrices. Our focus is on diagnosing and mitigating matrix effects, a critical step for ensuring data integrity in pharmacokinetic and toxicokinetic studies.

Section 1: Understanding the Challenge - FAQs

This section addresses foundational questions regarding the analyte and the nature of matrix effects in its analysis.

Q1: What is 2-(2-Methoxy-5-methylbenzoyl)benzoic acid and why is its analysis in plasma challenging?

2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a small organic molecule featuring a benzoic acid moiety, a ketone, and a methoxy group.[1][2] Its structure lends it moderate polarity. When developing a quantitative assay in plasma using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the primary challenge is not the analyte itself, but the complex biological matrix it's in.[3] Plasma is a rich mixture of endogenous components like phospholipids, salts, and proteins.[4] These components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, a phenomenon known as the matrix effect.[4][5] This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of study data.[6][7]

Q2: What are matrix effects and how do they manifest in my data?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6][8] They typically manifest in two ways:

  • Ion Suppression: This is the most common form, where matrix components compete with the analyte for ionization in the MS source (especially Electrospray Ionization, ESI), leading to a reduced analyte signal.[6][7]

  • Ion Enhancement: Less common, this occurs when matrix components improve the ionization efficiency of the analyte, resulting in an artificially high signal.[6]

In your data, this will appear as poor reproducibility between replicate injections, failed quality control (QC) samples, and a lack of accuracy and precision, particularly at the Lower Limit of Quantification (LLOQ).[6][9]

Q3: Are there regulatory guidelines for assessing matrix effects?

Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation that mandate the evaluation of matrix effects.[9][10][11][12] The goal is to ensure that the method is reliable and that the matrix does not compromise the accuracy of the measurements.[12][13] A thorough assessment of matrix effects is a non-negotiable part of method validation for any data intended for regulatory submission.[9][11]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to identifying and resolving matrix effect-related issues during your plasma analysis.

Problem: I am observing low signal intensity and poor reproducibility for my analyte.

This is a classic symptom of ion suppression. The following workflow will guide you through diagnosing and mitigating the issue.

Troubleshooting_Workflow start Start: Low Signal & Poor Reproducibility assess_me Step 1: Quantify Matrix Effect (Post-Extraction Spike Method) start->assess_me me_present Matrix Effect Confirmed (>15% Variation) assess_me->me_present optimize_prep Step 2: Optimize Sample Preparation me_present->optimize_prep Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Step 3: Optimize Chromatography optimize_prep->optimize_lc use_sil_is Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is revalidate Step 5: Re-evaluate & Validate Method use_sil_is->revalidate end End: Robust & Reliable Assay revalidate->end other_issue Investigate Other Issues: - Instrument Performance - Standard Stability - Injection Volume no_me->other_issue SIL_IS_Workflow start Analyte Signal (Variable due to ME) ratio Calculate Ratio: (Analyte Area / SIL-IS Area) start->ratio sil_is SIL-IS Signal (Experiences same ME) sil_is->ratio result Stable & Accurate Result (ME is Compensated) ratio->result

Sources

Troubleshooting

troubleshooting low ionization efficiency of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in mass spec

Technical Support Center: Troubleshooting Low Ionization Efficiency of 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid in LC-MS Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Ionization Efficiency of 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid in LC-MS

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the ionization of complex aromatic carboxylic acids.

2-(2-Methoxy-5-methylbenzoyl)benzoic acid (Exact Mass: 270.0892 Da) presents a unique analytical challenge. While its carboxylic acid moiety dictates the use of Negative Electrospray Ionization (ESI-), its ketone and ether groups complicate surface partitioning, making it highly susceptible to ion suppression, gas-phase dimerization, and poor desolvation.

Below is an in-depth, causality-driven guide to resolving these issues and maximizing your [M−H]− signal (m/z 269.08).

Part 1: Core Causality & Mechanistic FAQs

Q1: Why is my signal intensity practically zero when using standard 0.1% Formic Acid or TFA gradients? A: ESI is a concentration-dependent, surface-partitioning process. 2-(2-Methoxy-5-methylbenzoyl)benzoic acid has a pKa​ of approximately 3.5–4.0. In 0.1% Formic Acid (pH ~2.7) or Trifluoroacetic Acid (TFA, pH ~2.0), the analyte is fully protonated (neutral) in solution. While gas-phase deprotonation can theoretically occur, the massive excess of formate or trifluoroacetate anions outcompetes your neutral analyte for the limited space and charge on the surface of the electrospray droplet[1]. This phenomenon, known as surface charge competition, leads to severe ion suppression[2].

Q2: I switched to a neutral mobile phase, but now I see multiple peaks at higher mass ranges instead of my target ion. What are they? A: Benzoic acid derivatives are highly prone to forming non-covalent pseudo-molecular ions during the droplet desolvation phase[3]. For this compound, you are likely observing the hydrogen-bound dimer [2M−H]− at m/z 539.17 and the sodium-bridged dimer [2M−2H+Na]− at m/z 561.15. These adducts split your total ion current (TIC), drastically reducing the intensity of your target monomer ( [M−H]− at m/z 269.08)[3].

Q3: How do I force the equilibrium back to the [M−H]− monomer and boost sensitivity? A: You must attack this thermodynamically and chemically. First, increase your source desolvation temperature and declustering potential to thermally and collisionally disrupt the hydrogen bonds of the dimers. Second, switch your mobile phase additive to 0.5 mM Ammonium Fluoride ( NH4​F ) .

Q4: Why Ammonium Fluoride instead of standard Ammonium Acetate? A: While Ammonium Acetate (pH ~6.8) improves solution-phase deprotonation, NH4​F uniquely alters the gas-phase thermodynamics. The fluoride anion ( F− ) is a remarkably strong base in the gas phase. As the droplet evaporates, F− abstracts protons from the carboxylic acid moiety of the analyte, driving near 100% conversion to the [M−H]− ion[4]. This "fluorine effect" can increase sensitivity by 10- to 50-fold compared to standard buffers[5].

Part 2: Quantitative Data & Mobile Phase Comparison

To illustrate the causality of mobile phase selection, the table below summarizes the thermodynamic and empirical effects of various additives on the ESI- response of benzoic acid derivatives.

Mobile Phase AdditiveTypical Conc.Solution pHRelative [M−H]− IntensityMechanistic Causality
Trifluoroacetic Acid (TFA) 0.1% v/v~2.0< 5%Severe surface charge competition; analyte remains fully protonated in solution[2].
Formic Acid (FA) 0.1% v/v~2.715 - 20%Formate anions outcompete the analyte at the droplet surface[1].
Ammonium Acetate 10 mM~6.870 - 80%Promotes solution-phase deprotonation; volatile buffer prevents salt buildup.
Ammonium Fluoride ( NH4​F ) 0.5 mM~6.5100% (Optimal) Fluoride acts as a strong gas-phase base, driving proton abstraction during final desolvation[4].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, do not simply apply settings blindly. Use this self-validating protocol to optimize the ionization of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

Phase 1: System Passivation (Crucial for Adduct Mitigation) Sodium contamination is the primary cause of [2M−2H+Na]− signal splitting.

  • Remove your analytical column and install a zero-dead-volume union.

  • Flush the LC system with 50% Methanol / 50% Water containing 0.1% Formic Acid at 0.5 mL/min for 30 minutes to strip residual sodium ions from the stainless steel lines.

  • Flush with 100% LC-MS grade Water for 15 minutes to remove the acid.

Phase 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare 0.5 mM NH4​F in LC-MS grade H2​O . (Warning: Do not exceed 1.0 mM, as high concentrations can cause arc discharges in the ESI source).

  • Mobile Phase B: Use 100% LC-MS grade Methanol. (Note: Methanol provides better ionization efficiency for benzoic acids than Acetonitrile due to its lower surface tension and favorable vaporization enthalpy[6]).

Phase 3: Source Parameter Tuning & Self-Validation

  • Reinstall the column and set a flow rate of 0.3 mL/min (e.g., 50% A / 50% B). Infuse the compound at 1 µg/mL post-column.

  • Validation Metric 1 (Desolvation Efficiency): Monitor the ratio of the monomer (m/z 269.08) to the dimer (m/z 539.17). Increase the Desolvation Gas Temperature (e.g., from 350°C to 450°C) and the Declustering Potential/Fragmentor Voltage in 10V increments. Validation is achieved when the dimer peak is <5% of the monomer base peak.

  • Validation Metric 2 (Sodium Clearance): Monitor m/z 561.15. If this peak is present at >10% relative abundance, your solvents or glassware are contaminated with sodium. Switch to ultra-pure solvents and borosilicate-free containers.

Part 4: Troubleshooting Workflow Visualization

Workflow Start Issue: Low[M-H]- Signal (m/z 269.08) CheckMP Current Mobile Phase? Start->CheckMP RemoveAcid Remove TFA/FA. Acid suppresses ionization CheckMP->RemoveAcid 0.1% FA/TFA AddNH4F Add 0.5 mM NH4F (Gas-phase proton abstraction) CheckMP->AddNH4F Neutral/Water RemoveAcid->AddNH4F CheckAdducts Check Spectra for Dimers/Adducts AddNH4F->CheckAdducts TuneSource Increase Desolvation Temp & Declustering Potential CheckAdducts->TuneSource [2M-H]- present (m/z 539.17) WashNa Flush LC System (Remove Na+ contamination) CheckAdducts->WashNa [2M-2H+Na]- present (m/z 561.15) Success Optimal Ionization Efficiency Achieved CheckAdducts->Success Monomer Dominates TuneSource->CheckAdducts WashNa->CheckAdducts

Caption: Workflow for troubleshooting low ESI- MS ionization of benzoic acid derivatives.

Part 5: References

  • Kruve, A., et al. "Influence of mobile phase, source parameters and source type on electrospray ionization efficiency in negative ion mode." Journal of Mass Spectrometry (via ResearchGate).1

  • Kruve, A., et al. "Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency." Analytical Chemistry (ACS Publications). 7

  • "Pseudo-Molecular Ion Formation by Aromatic Acids in Negative Ionization Mode Electrospray Ionization Mass Spectrometry." VTechWorks. 3

  • "Toward 'Omic Scale Metabolite Profiling: A Dual Separation – Mass Spectrometry Approach for Coverage of Lipids and Central Carbon Metabolism." PMC (NIH). 4

  • "Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins." Sigma-Aldrich. 2

  • "Investigating the Quantitative Structure–Ionization Efficiency Relationship of Small Molecules and Lipids in the Presence of Ammonium Fluoride in MALDI-TIMS-QTOF Mass Spectrometry Imaging." Analytical Chemistry (ACS Publications). 5

  • "pH Effects on Electrospray Ionization Efficiency." Semantic Scholar. 6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 2-(2-Methoxy-5-methylbenzoyl)benzoic acid vs. Unsubstituted Benzoylbenzoic Acid

Executive Summary In the landscape of chemical synthesis, particularly in the development of pharmaceuticals and functional materials, the modification of a core molecular scaffold can induce profound changes in chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chemical synthesis, particularly in the development of pharmaceuticals and functional materials, the modification of a core molecular scaffold can induce profound changes in chemical behavior and biological activity. This guide provides an in-depth comparison between 2-(2-Methoxy-5-methylbenzoyl)benzoic acid and its parent compound, 2-benzoylbenzoic acid. We will explore how the introduction of a methoxy (-OCH3) and a methyl (-CH3) group onto one of the phenyl rings alters the molecule's physicochemical properties, synthetic routes, reactivity, and potential applications. This analysis is supported by experimental data and established chemical principles to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these structural and functional differences.

Introduction: The Significance of Substitution

2-Benzoylbenzoic acid is a well-established chemical intermediate, primarily valued as the precursor to the anthraquinone core, a structural motif found in a vast array of dyes and biologically active compounds.[1][2] Its structure, featuring a benzophenone core with a carboxylic acid at the ortho position, makes it a prime candidate for intramolecular cyclization.

The subject of our comparison, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, introduces two key substituents: a methoxy group and a methyl group. In medicinal chemistry, such substitutions are not trivial; they are strategic modifications aimed at fine-tuning a molecule's properties. Methoxy groups can enhance metabolic stability, improve solubility, and modulate receptor binding through hydrogen bonding and electronic effects.[3][4][5] Methyl groups, while simpler, can influence lipophilicity and steric interactions. This guide will dissect the consequences of these specific substitutions.

Comparative Physicochemical Properties

The addition of the methoxy and methyl groups alters the fundamental physical properties of the benzoylbenzoic acid scaffold. These changes are critical for predicting the behavior of the compounds in both reaction vessels and biological systems.

Property2-Benzoylbenzoic Acid2-(2-Methoxy-5-methylbenzoyl)benzoic acidRationale for Difference
Molecular Weight 226.23 g/mol [6][7]270.28 g/mol (Calculated)Addition of -OCH3 (31.03 g/mol ) and -CH3 (15.03 g/mol ) groups.
Melting Point 126-129 °C[8]Data not widely available, but predicted to differ.Substituents disrupt the crystal lattice packing of the parent molecule, which can lower or raise the melting point depending on new intermolecular interactions.
pKa ~3.54[8]Predicted to be slightly higher (less acidic).The methoxy and methyl groups are electron-donating. They increase electron density on the aromatic ring, which slightly destabilizes the carboxylate conjugate base, making the acid weaker (higher pKa).
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[9]Predicted to have increased solubility in nonpolar organic solvents.The addition of a methyl and the methyl part of the methoxy group increases the molecule's lipophilicity and overall nonpolar character. The methoxy's oxygen can act as a hydrogen bond acceptor, potentially slightly increasing aqueous solubility.[3]
LogP (Octanol/Water) 2.5[7]Predicted to be > 2.5Increased lipophilicity from the added alkyl groups leads to a higher partition coefficient.

Synthesis and Reactivity: A Tale of Two Pathways

The primary synthetic route to these compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution. However, the starting materials and reaction dynamics differ significantly.

Synthesis Overview

The synthesis of 2-benzoylbenzoic acid is a classic textbook example: the acylation of benzene with phthalic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2][10] For the substituted analogue, the reaction involves phthalic anhydride and 4-methylanisole (p-cresol methyl ether).

Diagram: Comparative Synthesis Workflow

cluster_0 Unsubstituted Synthesis cluster_1 Substituted Synthesis Benzene Benzene AlCl3_1 AlCl₃ (Catalyst) Benzene->AlCl3_1 PA1 Phthalic Anhydride PA1->AlCl3_1 BBA 2-Benzoylbenzoic Acid AlCl3_1->BBA Friedel-Crafts Acylation TolueneDeriv 4-Methylanisole AlCl3_2 AlCl₃ (Catalyst) TolueneDeriv->AlCl3_2 PA2 Phthalic Anhydride PA2->AlCl3_2 SubBBA 2-(2-Methoxy-5-methylbenzoyl)benzoic acid AlCl3_2->SubBBA Friedel-Crafts Acylation

Caption: General workflows for synthesizing the two benzoic acid derivatives.

Reactivity in Intramolecular Cyclization

A key reaction for 2-benzoylbenzoic acid is its acid-catalyzed intramolecular cyclization to form anthraquinone.[11] This reaction involves the carboxylic acid functional group (or its activated form) acting as an electrophile that attacks the electron-rich benzoyl ring.

The presence of the electron-donating methoxy and methyl groups on the benzoyl ring of the substituted analogue dramatically impacts this reaction. These groups activate their ring, making it significantly more nucleophilic. Consequently, the intramolecular electrophilic attack is directed to this activated ring and proceeds much more readily, often under milder conditions than the unsubstituted version.

Diagram: Mechanism of Intramolecular Cyclization

cluster_0 Unsubstituted Cyclization cluster_1 Substituted Cyclization BBA 2-Benzoylbenzoic Acid Activated_BBA Activated Intermediate (e.g., Acylium ion) BBA->Activated_BBA H⁺ (strong acid) -H₂O TS_BBA Transition State Activated_BBA->TS_BBA Intramolecular Attack AQ Anthraquinone TS_BBA->AQ Aromatization Sub_BBA Substituted BBA Activated_Sub_BBA Activated Intermediate Sub_BBA->Activated_Sub_BBA H⁺ (milder acid) -H₂O TS_Sub_BBA Lower Energy Transition State Activated_Sub_BBA->TS_Sub_BBA Faster Attack (Activated Ring) Sub_AQ Substituted Anthraquinone TS_Sub_BBA->Sub_AQ

Caption: The electron-donating groups accelerate the key cyclization step.

Comparative Applications

The applications of these molecules are intrinsically linked to their structure and reactivity.

  • 2-Benzoylbenzoic Acid : Its primary and most significant application is as a precursor for anthraquinone and its derivatives.[1] Anthraquinones are a cornerstone of the dye industry, providing vibrant and lightfast colors.[12] Furthermore, the anthraquinone scaffold is found in numerous pharmaceuticals, including laxatives, anti-inflammatory agents, and anticancer drugs.[12][13] The parent acid itself is also used as a photoinitiator in polymer chemistry.[9]

  • 2-(2-Methoxy-5-methylbenzoyl)benzoic acid : While less common, this substituted version serves as a building block for more complex, functionalized anthraquinones. The methoxy and methyl groups can be used to:

    • Tune Color : In dyes, these auxochromes can shift the absorption spectrum, leading to different colors.

    • Enhance Biological Activity : In drug development, the substituents can improve binding affinity to biological targets, alter metabolic pathways, and enhance pharmacokinetic properties like absorption and distribution.[4] For instance, many successful drugs incorporate methoxy groups to optimize their interaction with protein binding pockets.[5][14] The resulting substituted anthraquinones could be investigated for enhanced or novel therapeutic effects.

Experimental Protocols

To provide a practical basis for comparison, we outline a standard laboratory procedure for the synthesis of the parent compound, 2-benzoylbenzoic acid. This protocol can be adapted for the synthesis of the substituted analogue by replacing benzene with 4-methylanisole.

Protocol: Friedel-Crafts Synthesis of 2-Benzoylbenzoic Acid

Objective: To synthesize 2-benzoylbenzoic acid from phthalic anhydride and benzene.

Materials:

  • Phthalic Anhydride (14.8 g, 0.1 mol)[15]

  • Anhydrous Benzene (100 mL, thiophene-free)[15]

  • Anhydrous Aluminum Chloride (AlCl₃) (29.3 g, 0.22 mol)[15]

  • Ice (crushed, ~200 g)

  • Concentrated Hydrochloric Acid (HCl) (50 mL)[15]

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Activated Charcoal

  • Toluene and Petroleum Ether (for recrystallization)

Procedure:

  • Reaction Setup: Assemble a dry 500 mL round-bottom flask with a reflux condenser. Attach a gas trap to the top of the condenser to handle the HCl gas evolved.[10][16]

  • Reactant Charging: Add phthalic anhydride (14.8 g) and anhydrous benzene (100 mL) to the flask.[15]

  • Catalyst Addition: Cool the flask in an ice bath. Slowly add anhydrous aluminum chloride (29.3 g) in small portions with swirling. Control the exothermic reaction and gas evolution.[15]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1-2 hours.[15]

  • Workup - Hydrolysis: Cool the reaction mixture thoroughly in an ice bath. Very cautiously, pour the mixture onto a slurry of crushed ice (~200 g) and concentrated HCl (50 mL) in a large beaker to decompose the aluminum chloride complex.[2][15]

  • Isolation: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Remove the excess benzene from the organic layer via steam distillation or rotary evaporation.[2][15]

  • Purification: Dissolve the crude product in a 10% sodium carbonate solution by heating. Cool the solution, add activated charcoal to decolorize, and filter.[16]

  • Precipitation: Carefully acidify the filtrate with concentrated HCl with stirring. The product will precipitate, possibly as an oil that solidifies upon cooling and stirring.[10][16]

  • Final Recrystallization: Collect the solid by vacuum filtration, wash with cold water, and dry. For high purity, recrystallize the product from a toluene-petroleum ether solvent system. The pure anhydrous product should have a melting point of 127-129 °C.[15]

Diagram: Experimental Workflow

Setup 1. Assemble Dry Apparatus Charge 2. Charge Reactants (Benzene, Phthalic Anhydride) Setup->Charge Catalyst 3. Add AlCl₃ (Ice Bath) Charge->Catalyst Reflux 4. Heat to Reflux (1-2 hours) Catalyst->Reflux Hydrolyze 5. Quench on Ice/HCl Reflux->Hydrolyze Isolate 6. Remove Benzene (Steam Distillation) Hydrolyze->Isolate Purify 7. Dissolve in Na₂CO₃, Filter Isolate->Purify Precipitate 8. Acidify with HCl Purify->Precipitate Recrystallize 9. Recrystallize & Dry Product Precipitate->Recrystallize

Caption: Step-by-step workflow for the synthesis of 2-benzoylbenzoic acid.

Conclusion

The comparison between 2-(2-Methoxy-5-methylbenzoyl)benzoic acid and 2-benzoylbenzoic acid serves as a compelling case study in the power of substituent effects in organic chemistry. The addition of electron-donating methoxy and methyl groups significantly alters the molecule's electronic properties, leading to predictable changes in acidity, solubility, and, most critically, reactivity. The enhanced nucleophilicity of the substituted ring facilitates a more efficient intramolecular cyclization, a key step in the synthesis of functionalized anthraquinones. For researchers in materials science and drug discovery, understanding these nuances is paramount. While 2-benzoylbenzoic acid provides a gateway to the fundamental anthraquinone core, its substituted derivatives offer a palette for fine-tuning molecular properties to achieve specific, high-value applications, from advanced dyes to targeted therapeutics.

References

  • Werner, E. A. (2016). Review of anthraquinone applications for pest management and agricultural crop protection. Pest Management Science, 72(10), 1873-1882. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 2-Benzoylbenzoic Acid in Industrial Chemistry. Retrieved from [Link]

  • Aozun Yazhou Chemical. (n.d.). What is anthraquinone used for? Retrieved from [Link]

  • Quora. (2024, June 18). What is anthraquinone, and what are its primary applications? Retrieved from [Link]

  • Sendker, J., & Wölfle, U. (2016). Anthraquinones As Pharmacological Tools and Drugs. Planta Medica, 82(6), 517-526. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthraquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzoylbenzoic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-benzoyl- (CAS 85-52-9). Retrieved from [Link]

  • Drug Hunter. (2024, October 1). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid Purity Using ¹H NMR Spectroscopy

Introduction: Beyond Chromatographic Purity—The Case for Quantitative NMR In the landscape of pharmaceutical development and fine chemical synthesis, the accurate determination of purity is not merely a quality control c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Chromatographic Purity—The Case for Quantitative NMR

In the landscape of pharmaceutical development and fine chemical synthesis, the accurate determination of purity is not merely a quality control checkpoint; it is the foundation of reliable downstream processes, safety, and efficacy. The subject of this guide, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, a key structural motif in various synthetic pathways, demands a rigorous and unambiguous assessment of its purity. While chromatographic techniques like HPLC and GC are workhorses of the analytical lab, they are relative, secondary methods that depend on the availability of a pure, identical reference standard for the analyte.

This guide presents a comprehensive framework for employing proton Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy as a primary method for purity validation. The fundamental principle of qNMR is that the intensity of a signal is directly proportional to the number of nuclei responsible for that resonance.[1][2] This allows for direct, highly accurate quantification against a certified internal standard of a different chemical structure, obviating the need for an identical, and often expensive or unavailable, reference material for the analyte of interest.[1][3][4] We will explore the causality behind experimental choices, establish a self-validating protocol, and compare the qNMR approach to traditional methods, providing you with the technical depth to implement this powerful technique with confidence.

The Analyte: Spectroscopic Profile of 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid

A robust analytical method begins with a thorough understanding of the analyte's chemical structure and its expected spectroscopic behavior.

Chemical Structure:

Molecular Formula: C₁₆H₁₄O₄ Molecular Weight: 270.28 g/mol

Predicted ¹H NMR Spectrum:

The structure presents several distinct proton environments. A predictive analysis is crucial for selecting appropriate integration regions and identifying potential impurities. The expected chemical shifts (in ppm, relative to TMS) are influenced by electron-withdrawing and -donating groups.[5][6][7]

Proton Assignment # of Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
Carboxylic Acid (-COOH)1H> 10.0Broad SingletHighly deshielded acidic proton, often exchanges with trace water.[8][9]
Aromatic Protons7H6.8 - 8.2MultipletsComplex region. Protons on the benzoic acid ring are influenced by the carbonyl and carboxyl groups. Protons on the methoxy-methyl-phenyl ring are influenced by the electron-donating OCH₃ and CH₃ groups and the electron-withdrawing benzoyl group.[8][9]
Methoxy (-OCH₃)3H~ 3.8SingletProtons on a carbon adjacent to an oxygen atom.[10]
Methyl (-CH₃)3H~ 2.3SingletProtons on a carbon attached to an aromatic ring.[10]

Potential Impurities:

The likely synthesis of this molecule is via a Friedel-Crafts acylation reaction. This informs the profile of potential process-related impurities that must be resolved and accounted for.[11][12]

  • Starting Materials: Unreacted phthalic anhydride (or a derivative) and 4-methoxytoluene.

  • Isomeric Byproducts: Acylation may occur at different positions on the 4-methoxytoluene ring, leading to structural isomers.[13]

  • Reaction Byproducts: Polyacylation, though less common than polyalkylation, can occur under harsh conditions.[13]

  • Residual Solvents: Solvents used in the reaction and purification (e.g., dichloromethane, diethyl ether) may be present.

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of analytical technique should be fit for its intended purpose, as outlined in ICH guidelines.[14][15] qNMR offers distinct advantages that make it a superior choice for primary purity assignment.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Method Principle Primary ratio method; signal area is directly proportional to molar concentration.[1][4]Secondary (relative) method; requires a certified reference standard of the analyte.Secondary (relative) method; requires a certified reference standard of the analyte.
Reference Standard Requires a high-purity, structurally different internal standard (e.g., maleic anhydride).[16]Requires a high-purity, chemically identical reference standard of the analyte.Requires a high-purity, chemically identical reference standard of the analyte.
Accuracy & Precision High accuracy and precision (typically <1% RSD) when executed correctly.[17]High, but dependent on the accuracy of the reference standard's certified purity.High, but dependent on the accuracy of the reference standard's certified purity.
Specificity Excellent; provides structural confirmation. Can distinguish and quantify structurally similar isomers and impurities.Good; separates based on polarity. Co-elution can be a problem.Excellent for volatile compounds; separates based on boiling point and polarity.
Impurity Detection Detects any proton-containing species. Can identify and quantify unknown impurities if their structure can be elucidated.Typically requires impurities to have a UV chromophore for detection.Requires impurities to be volatile and thermally stable.
Throughput Lower; sample preparation is meticulous, and acquisition can be longer.High; well-suited for automated, high-throughput analysis.High; well-suited for automated, high-throughput analysis.
Validation Governed by pharmacopeial chapters and guidelines like ISO 24583.[18]Governed by ICH Q2(R2) and pharmacopeial guidelines.[19]Governed by ICH Q2(R2) and pharmacopeial guidelines.[19]

The qNMR Workflow: A Self-Validating Protocol

This protocol is designed to be a self-validating system, where the causality behind each step ensures the integrity of the final result.

Workflow Overview

qNMR_Workflow cluster_prep 1. Method Planning & Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (15-20 mg) dissolve Dissolve & Homogenize in Deuterated Solvent (0.7 mL) weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (5-10 mg) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Quantitative Parameters) transfer->acquire process Manual Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Non-Overlapping Signals process->integrate calculate Calculate Purity (qNMR Equation) integrate->calculate report Report Purity (% w/w) with Uncertainty calculate->report

Caption: The qNMR workflow for purity determination.

Part 1: Method Planning & Internal Standard Selection

The trustworthiness of the qNMR result is anchored by the internal standard (IS).[20] Its selection is the most critical decision in method development.

IS_Selection start Select Potential Internal Standard check1 High Purity? (≥99.5%, Certified) start->check1 check2 Soluble in Chosen NMR Solvent? check1->check2 Yes fail Select Different Standard check1->fail No check3 Chemically Stable & Non-Reactive? check2->check3 Yes check2->fail No check4 Signals Overlap with Analyte? check3->check4 Yes check3->fail No pass Suitable Internal Standard check4->pass No check4->fail Yes

Caption: Decision workflow for internal standard selection.

  • Recommended Internal Standard: Maleic Anhydride . It is highly pure, stable, soluble in common solvents like DMSO-d₆ and Acetone-d₆, and provides a sharp singlet in the aromatic region (~7.3 ppm) that is unlikely to overlap with all seven aromatic protons of the analyte.

  • Recommended Solvent: DMSO-d₆ . It has excellent solvating power for both the analyte (especially the carboxylic acid group) and many common internal standards. It also pushes the acidic -COOH proton far downfield, preventing potential overlap.

Part 2: Experimental Protocol (Step-by-Step)

Materials:

  • 2-(2-Methoxy-5-methylbenzoyl)benzoic acid sample

  • High-purity (>99.5%) maleic anhydride (Internal Standard)

  • DMSO-d₆ (low water content)

  • High-precision analytical balance (readability to 0.01 mg)

  • Vortex mixer

  • High-quality 5 mm NMR tubes

Procedure: This procedure should be performed in triplicate to assess precision.[21]

  • Weighing: On an analytical balance, accurately weigh approximately 15-20 mg of the 2-(2-Methoxy-5-methylbenzoyl)benzoic acid sample into a clean, dry glass vial.[22] Record the mass precisely (m_analyte). The use of a microbalance is essential as weighing is often the largest source of error.[1][3]

  • Adding the Standard: To the same vial, add approximately 8-10 mg of maleic anhydride. Record the mass precisely (m_std). The goal is to achieve a near 1:1 molar ratio of the protons being integrated to ensure integration accuracy.[3]

  • Dissolution: Add a precise volume, typically 0.7 mL, of DMSO-d₆ to the vial using a calibrated pipette.

  • Homogenization: Securely cap the vial and vortex for at least 60 seconds to ensure complete and uniform dissolution of both the analyte and the standard.[22] Incomplete dissolution leads to signal broadening and inaccurate integration.

  • Transfer: Carefully transfer the solution to a clean, dry NMR tube. Ensure there are no air bubbles or solid particles.

Part 3: NMR Data Acquisition Parameters

Acquisition must be performed under quantitative conditions to ensure signal intensity is directly proportional to concentration.

Parameter Recommended Setting Causality / Rationale
Pulse Angle 90°A calibrated 90° pulse ensures uniform excitation across the spectrum, which is critical for accurate quantification.[23]
Relaxation Delay (D1) ≥ 5 x T₁ (longest)This is the most critical parameter. The delay must be at least five times the longitudinal relaxation time (T₁) of the slowest-relaxing proton (often quaternary carbons or non-protonated carbons' influence on protons) to ensure all signals fully return to equilibrium before the next pulse. A short delay will systematically underestimate signals with long T₁ values.[20] A value of 30-60 seconds is a safe starting point.
Number of Scans (NS) 16 - 64Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1 recommended for the smallest integrated peak) to minimize integration error.
Acquisition Time (AT) ≥ 3 secondsProvides sufficient digital resolution to accurately define the peaks.
Temperature Regulated (e.g., 298 K)A stable temperature ensures chemical shifts and line shapes remain constant throughout the experiment.[23]
Part 4: Data Processing and Purity Calculation

Meticulous manual processing is superior to automated routines for achieving high accuracy.[24]

  • Apodization: Apply an exponential multiplication with a line broadening (LB) factor of 0.3 Hz. This improves the signal-to-noise ratio without significantly distorting the peak shape.[4]

  • Phasing & Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption shape. Apply a multipoint polynomial baseline correction to ensure the integration is not biased by baseline distortions.[23][24]

  • Integration:

    • Analyte Signal (I_analyte): Choose a well-resolved signal free from overlap. The methoxy singlet (~3.8 ppm) or the methyl singlet (~2.3 ppm) are ideal candidates. Integrate the chosen peak.

    • Standard Signal (I_std): Integrate the sharp singlet from maleic anhydride (~7.3 ppm).

  • Purity Calculation: The purity of the analyte (% w/w) is calculated using the following formula:[3][23]

    Purity_analyte (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I_analyte: Integral of the selected analyte signal.

    • I_std: Integral of the internal standard signal.

    • N_analyte: Number of protons corresponding to the analyte signal (e.g., 3 for -OCH₃ or -CH₃).

    • N_std: Number of protons for the standard signal (2 for maleic anhydride).

    • MW_analyte: Molecular weight of the analyte (270.28 g/mol ).

    • MW_std: Molecular weight of the standard (98.06 g/mol for maleic anhydride).

    • m_analyte: Mass of the analyte weighed.

    • m_std: Mass of the standard weighed.

    • Purity_std: Certified purity of the internal standard (e.g., 99.9%).

Example Data Analysis

Hypothetical Experimental Data:

  • m_analyte = 18.55 mg

  • m_std (Maleic Anhydride) = 9.25 mg

  • Purity_std = 99.9%

Hypothetical Integration Results:

  • Analyte Signal (I_analyte): Methoxy peak at 3.8 ppm integrated to 5.50.

  • Standard Signal (I_std): Maleic anhydride peak at 7.3 ppm integrated to 2.15.

Calculation:

Purity = (5.50 / 2.15) * (2 / 3) * (270.28 / 98.06) * (9.25 / 18.55) * 99.9% Purity = (2.558) * (0.667) * (2.756) * (0.499) * 99.9% Purity = 98.6%

Validation According to ICH Q2(R2) Principles

The described qNMR experiment inherently addresses key validation parameters required by regulatory bodies.[14][19][25]

  • Specificity: The high resolution of the NMR spectrum allows for the unequivocal assessment of the analyte in the presence of impurities, provided their signals do not overlap with the integrated peaks.[25] The unique chemical shifts of the methoxy and methyl groups provide excellent specificity.

  • Accuracy: Accuracy is demonstrated by analyzing a sample of known purity or by comparison to another primary method. The use of a certified internal standard ensures trueness.[25]

  • Precision: Assessed through repeatability (multiple preparations of the same sample) and intermediate precision (analysis on different days or by different analysts).[26] Performing the experiment in triplicate provides a measure of repeatability.

  • Linearity & Range: The direct proportionality of signal response to concentration is a fundamental physical principle of NMR, ensuring linearity over a wide dynamic range.

Conclusion

For the definitive purity assessment of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, ¹H qNMR spectroscopy stands out as a robust, reliable, and primary analytical method. It provides not only a quantifiable purity value with high accuracy and precision but also a wealth of structural information that can confirm identity and characterize impurities simultaneously. By understanding the principles behind the technique and meticulously controlling the experimental variables—from the critical choice of an internal standard to the optimization of acquisition parameters—researchers and drug development professionals can generate data that is both scientifically sound and regulatorily defensible. This guide provides the framework to leverage qNMR as a cornerstone of analytical quality control, ensuring the integrity of your chemical entities.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Pauli, G. F., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • A Guide to Quantit
  • Purity by Absolute qNMR Instructions. UIC.
  • qNMR Purity Recipe Book (1 - Sample Prepar
  • Let's try doing quantit
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017).
  • NMR Chemical Shift Values Table. (2024). Chemistry Steps.
  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
  • ¹H NMR Chemical Shifts for Common Functional Groups.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025).
  • qNMR ? Moving into the future with an evolution of reliability. (2022). JEOL.
  • qNMR Purity Recipe Book (3 - Data Processing). (2016). Mestrelab Research.
  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2022). Chemistry LibreTexts.
  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020). Chemistry LibreTexts.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. (2024). qNMR Exchange.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Quantitative NMR (qNMR)
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2026).
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Topic Q 2 A Validation of Analytical Methods: Definitions and Terminology. (1994). European Medicines Agency.
  • Preventing byproduct formation in the acyl
  • 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry.
  • ¹H NMR Spectral parameters for substituted benzenes. MIT OpenCourseWare.
  • Friedel-Crafts limit
  • Friedel-Crafts Acyl
  • Friedel–Crafts reaction. Wikipedia.

Sources

Validation

A Researcher's Guide to Cyclooxygenase Inhibition by Aromatic Carboxylic Acid Derivatives

This guide offers a comparative analysis of the inhibitory activities of various aromatic carboxylic acid derivatives against cyclooxygenase (COX) enzymes. While a direct head-to-head comparison of IC50 values for a homo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers a comparative analysis of the inhibitory activities of various aromatic carboxylic acid derivatives against cyclooxygenase (COX) enzymes. While a direct head-to-head comparison of IC50 values for a homologous series of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid derivatives is not extensively available in the public domain, this document provides a broader perspective by examining the structure-activity relationships of related compounds. The insights and methodologies presented herein are intended to guide researchers in the fields of medicinal chemistry and pharmacology in the design and evaluation of novel anti-inflammatory agents.

The Landscape of COX Inhibition by Aromatic Carboxylic Acids

The inhibition of cyclooxygenase enzymes, COX-1 and COX-2, is a cornerstone of anti-inflammatory therapy. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by blocking the action of these enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has spurred the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

Aromatic carboxylic acids, including derivatives of benzoic acid, form a significant class of COX inhibitors. The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aromatic rings play a crucial role in determining both the potency and selectivity of these compounds for COX-2 over COX-1.[2]

Comparative IC50 Values of Selected Aromatic Carboxylic Acid Derivatives

The following table summarizes the in vitro IC50 values for various classes of compounds, including some with structural similarities to 2-aroylbenzoic acids, against COX-1 and COX-2. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound Class/NameCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Celecoxib Derivatives
Celecoxib39.8 nmol/L4.78 nmol/L8.3Celecoxib[3]
PC-406>10,000 nmol/L8.9 nmol/L>1123.6Celecoxib[3]
PC-40727.5 nmol/L1.9 nmol/L14.5Celecoxib[3]
Thiophene-3-carboxamide Derivatives
Compound VIIa>200.29>68.9Celecoxib[4]
General NSAIDs
Diclofenac--2-3 fold selectivity for COX-2-[5]
Meloxicam--2-3 fold selectivity for COX-2-[5]

Note: The data presented is a compilation from various sources and is intended for comparative purposes within the context of this guide. For detailed information, please refer to the original publications.

The Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The anti-inflammatory effects of the discussed compounds stem from their ability to inhibit the cyclooxygenase (COX) enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes involved in inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins & Thromboxanes (Inflammation, Pain, Fever) PGH2->Prostanoids Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzymes, Buffers, Substrates) Plate_Setup Plate Setup (Buffer, Heme, COX Enzyme) Prep_Reagents->Plate_Setup Prep_Compounds Prepare Test Compound Dilutions Add_Inhibitor Add Inhibitor/Vehicle Prep_Compounds->Add_Inhibitor Plate_Setup->Add_Inhibitor Pre_Incubate Pre-incubate (10-15 min) Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Pre_Incubate->Initiate_Reaction Measure_Signal Measure Signal (Absorbance/Fluorescence) Initiate_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Conclusion

While specific comparative data for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid derivatives remains elusive in readily accessible literature, the principles of COX inhibition by aromatic carboxylic acids are well-established. The structure-activity relationships of related compounds, such as celecoxib derivatives and other NSAIDs, provide a valuable framework for the rational design of new, potent, and selective COX-2 inhibitors. The provided experimental protocol offers a standardized method for evaluating the inhibitory activity of novel chemical entities, enabling researchers to contribute to the growing body of knowledge in this critical area of drug discovery.

References

  • Rowlinson, S., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Retrieved from [Link]

  • Fremont, L., et al. (2000). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Retrieved from [Link]

  • Bohlin, L. (2003). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. Google Patents.
  • Lu, Z. H., et al. (2005). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica, 26(12), 1505–1511. Retrieved from [Link]

  • Rao, P. N. P., & Knaus, E. E. (2008). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences, 70(6), 677–686.
  • Khan, I., et al. (2018). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Retrieved from [Link]

  • Sharma, V., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(6), 552.
  • Maccallini, C., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). MedChemComm, 8(2), 269-282. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PMC. Retrieved from [Link]

  • Eureka | Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap. Retrieved from [Link]

  • Sharma, V., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19575–19602.
  • Maccallini, C., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Publishing. Retrieved from [Link]

  • Maccallini, C., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. Retrieved from [Link]

  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Retrieved from [Link]

  • Riendeau, D., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Method Validation for 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid Recovery in Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Robust Bioanalytical Method Validation In drug discovery and development, the accurate quantification of a drug and its met...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Robust Bioanalytical Method Validation

In drug discovery and development, the accurate quantification of a drug and its metabolites in biological fluids is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] The focus of this guide, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, is a molecule with structural similarities to both benzophenone and benzoic acid derivatives. Given its acidic nature, particular attention must be paid to its extraction and chromatographic behavior to ensure high recovery and minimize matrix effects.

This guide will compare and contrast common sample preparation techniques and analytical methodologies, providing the foundational knowledge to develop and validate a sensitive, specific, and reproducible assay for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in biological samples. All recommendations are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

Physicochemical Properties and Analytical Considerations

A successful bioanalytical method is built upon a thorough understanding of the analyte's physicochemical properties. For 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, key characteristics influencing method development include its acidic carboxylic acid group and its relatively nonpolar benzophenone core.

Key Properties of Structurally Similar Compounds:

PropertyImplication for Bioanalysis
Acidic Nature (pKa) The charge state is pH-dependent. At physiological pH, the carboxylic acid will be deprotonated (anionic). Acidifying the sample will neutralize the charge, increasing its hydrophobicity and aiding in its extraction into organic solvents.[2]
Lipophilicity (LogP) The benzophenone structure imparts significant lipophilicity. This suggests good solubility in organic solvents, which is advantageous for liquid-liquid extraction and reversed-phase chromatography.
UV Absorbance The benzophenone chromophore allows for UV detection. However, for high sensitivity and specificity, especially in complex biological matrices, mass spectrometric detection is preferred.[7]

A Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[8] The choice of technique significantly impacts recovery, reproducibility, and overall method performance.

Protein Precipitation (PPT)

PPT is a simple and rapid method involving the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid to precipitate proteins.[2][9]

  • Advantages: Fast, inexpensive, and requires minimal method development.

  • Disadvantages: Non-selective, leading to potential matrix effects from phospholipids and other endogenous components. Lower analyte recovery compared to other methods.

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique that partitions the analyte between the aqueous biological sample and an immiscible organic solvent.[10] For an acidic compound like 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, pH adjustment is critical for efficient extraction.

  • Advantages: High recovery, excellent sample clean-up, and can be tailored for selectivity by optimizing the organic solvent and pH.

  • Disadvantages: Can be labor-intensive, requires larger volumes of organic solvents, and may be challenging to automate.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of solvent.

  • Advantages: High recovery and concentration factor, excellent sample clean-up, and amenable to automation for high-throughput applications.

  • Disadvantages: Requires more extensive method development to select the appropriate sorbent and optimize wash and elution steps. Can be more expensive than PPT or LLE.

Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerate to HighHigh
Recovery ModerateHighHigh
Sample Clean-up PoorGoodExcellent
Throughput HighLow to ModerateHigh (with automation)
Cost per Sample LowLow to ModerateHigh
Method Development MinimalModerateExtensive

Chromatographic and Detection Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[4][6]

Liquid Chromatography
  • Column Chemistry: A reversed-phase C18 column is a suitable starting point for separating 2-(2-Methoxy-5-methylbenzoyl)benzoic acid from endogenous interferences.[9][11]

  • Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic modifier ensures the analyte is in its neutral form, promoting retention on the reversed-phase column.[12]

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds.[12] Given the acidic nature of the analyte, negative ion mode (monitoring the [M-H]⁻ ion) is likely to provide the best sensitivity.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocols and Method Validation

The following sections provide detailed experimental protocols and a framework for method validation based on FDA and EMA guidelines.[3][4][5]

Proposed Workflow for Method Validation

Caption: A typical workflow for bioanalytical method validation.

Detailed Experimental Protocol: LLE-LC-MS/MS

This protocol provides a starting point for the development of a robust analytical method.

  • Sample Preparation (LLE):

    • To 100 µL of biological matrix (e.g., plasma), add 25 µL of internal standard working solution.

    • Vortex briefly.

    • Add 50 µL of 1% formic acid in water to acidify the sample.

    • Add 600 µL of ethyl acetate (or another suitable organic solvent).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: ESI Negative

    • MRM Transitions: To be determined by direct infusion of the analyte and internal standard.

Method Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per regulatory guidelines.

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity & Specificity To ensure that endogenous matrix components do not interfere with the detection of the analyte and internal standard.No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve To demonstrate the relationship between instrument response and known concentrations of the analyte.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV.
Accuracy & Precision To determine the closeness of the measured concentrations to the nominal values and the degree of scatter in the data.At least 3 concentrations (low, mid, high QC); Accuracy within ±15% of nominal; Precision ≤ 15% CV.
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible at low, mid, and high concentrations.
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components.The matrix factor should be consistent across different lots of matrix.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

The successful validation of a bioanalytical method for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid requires a systematic approach that considers the physicochemical properties of the analyte and the stringent requirements of regulatory agencies. While protein precipitation offers a rapid screening option, liquid-liquid extraction and solid-phase extraction provide superior sample clean-up and recovery, which are essential for a robust and reliable method. The use of LC-MS/MS is highly recommended for achieving the required sensitivity and selectivity. By following the principles and protocols outlined in this guide, researchers can develop and validate a method that will generate high-quality data to support their drug development programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][3]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][4]

  • De-Vore, P. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(4), 369-371. [Link][13]

  • Kaza, M. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS Newsmagazine. [Link][14]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][5]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 373-380. [Link][15]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link][16]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. ASCPT News. [Link][6]

  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link][1]

  • Kamal, A. H., & Al-Subaie, A. M. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Chromatography B, 1183, 122956. [Link][8]

  • Singh, V., & Jain, R. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 245, 115987. [Link][9]

  • Mills, G. A., & Walker, V. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Chromatography B: Biomedical Sciences and Applications, 762(2), 193-201. [Link][17]

  • Holčapek, M., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link][18][19]

  • Sharma, A., & Jain, A. (2016). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research, 5(5), 124-131. [Link][2]

  • Čechová, E., et al. (2024). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. International Journal of Molecular Sciences, 25(22), 13987. [Link][20]

  • Li, W., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of Chromatography B, 963, 10-15. [Link][11]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link][21]

  • Rahman, M. M., & Asaduzzaman, M. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). [Link][10]

Sources

Validation

comparing extraction efficiency of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid using different solvents

Comparative Extraction Efficacy of 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid Across Organic Solvents Introduction 2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a highly specialized organic intermediate, frequently synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Extraction Efficacy of 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid Across Organic Solvents

Introduction

2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a highly specialized organic intermediate, frequently synthesized via Friedel-Crafts acylation and utilized in the downstream development of functionalized anthraquinones and complex natural products[1]. Because this molecule possesses both a lipophilic substituted aromatic core and a hydrophilic carboxylic acid moiety, recovering it from aqueous reaction mixtures demands a meticulously optimized liquid-liquid extraction (LLE) strategy.

As an application scientist, I often observe that extraction failures for substituted benzoylbenzoic acids stem from a fundamental misunderstanding of phase thermodynamics rather than poor solvent selection. This guide objectively compares the extraction efficiency of four industry-standard solvents and provides a self-validating protocol grounded in physicochemical causality.

Thermodynamic Principles: The Causality of pH and Partitioning

The extraction of benzoylbenzoic acid derivatives is governed by two critical parameters: the acid dissociation constant (pKa) and the partition coefficient (LogP). The pKa of benzoylbenzoic acids typically ranges from 3.4 to 3.8[2].

If the aqueous phase is neutral or basic, the carboxylic acid deprotonates into a highly water-soluble benzoate anion, dropping the distribution ratio (LogD) below zero and making organic extraction impossible[3]. To force the molecule into the organic phase, the aqueous layer must be aggressively acidified (pH 1.0–2.0). This ensures >99% of the molecules are in their neutral, protonated state, allowing the lipophilic methoxy and methyl-substituted aromatic rings to drive partitioning into the organic solvent.

Partitioning N1 2-(2-Methoxy-5-methylbenzoyl) benzoic acid in Solution N2 pH > 3.8 Deprotonated (Anion) N1->N2 Base Present N3 pH < 2.0 Protonated (Neutral) N1->N3 Acid Added N4 Aqueous Retention (Extraction Failure) N2->N4 LogD < 0 N5 Organic Partitioning (Successful Extraction) N3->N5 LogP > 3.5

Fig 1: pH-dependent thermodynamic partitioning logic for benzoylbenzoic acid derivatives.

Solvent Comparison & Performance Data

Selecting the correct solvent requires balancing extraction efficiency, phase separation kinetics, and environmental impact. Below is a comparative analysis of four standard solvents used for extracting 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

SolventDielectric Constant (ε)Boiling Point (°C)Est. Extraction EfficiencyMechanistic AdvantageDrawback
Ethyl Acetate (EtOAc) 6.0277.1>95%Strong H-bond acceptor; highly effective for dissolving carboxylic acids[3].~8% water miscibility; requires thorough brine washing to remove dissolved water.
Dichloromethane (DCM) 8.9339.6>90%High density (1.33 g/cm³) allows easy bottom-layer draining; excellent aromatic solvation.Halogenated toxicity; strict environmental disposal limits.
Methyl tert-butyl ether (MTBE) 2.6055.2~88%Minimal water miscibility prevents emulsions; greener alternative to DCM.Highly flammable; lower absolute solubility capacity than EtOAc.
Toluene 2.38110.675-85%Strong π−π stacking with the benzoylbenzoic acid core[4].High boiling point complicates solvent removal via rotary evaporation.

Scientist's Verdict: Ethyl Acetate (EtOAc) is the optimal solvent for this specific compound. Its intermediate polarity (ε = 6.02) perfectly matches the amphiphilic nature of the target molecule, yielding the highest mass recovery[3].

Self-Validating Extraction Protocol

A robust protocol must be a self-validating system. Do not proceed to subsequent steps without confirming the success of the current one.

Step 1: Reaction Quenching & Acidification

  • Action: Cool the aqueous reaction mixture to 0–5 °C. Slowly add 1M HCl dropwise under continuous stirring.

  • Causality: Cooling prevents exothermic degradation during quenching. HCl provides the protons necessary to neutralize the benzoate salt into the free acid.

  • Self-Validation Checkpoint: Dip a glass rod into the mixture and touch it to pH indicator paper. If pH > 2.0, the acid remains partially ionized. Continue adding HCl until a stable pH of 1.5 is confirmed.

Step 2: Solvent Addition & Equilibration

  • Action: Transfer the mixture to a separatory funnel. Add EtOAc (volume equal to 50% of the aqueous layer). Stopper and invert vigorously, venting the stopcock every 3 seconds.

  • Causality: Vigorous agitation maximizes the interfacial surface area between the aqueous and organic phases, accelerating mass transfer. Venting releases vapor pressure generated by the volatile solvent.

Step 3: Phase Separation

  • Action: Secure the funnel on a ring stand and allow the layers to separate completely (approx. 5–10 minutes). Drain the lower aqueous layer.

  • Self-Validation Checkpoint: Perform a rapid Thin Layer Chromatography (TLC) spot test of the drained aqueous raffinate under UV light (254 nm). If a UV-active spot corresponding to the product remains, perform an additional extraction with fresh EtOAc.

Step 4: Washing & Desiccation

  • Action: Wash the combined EtOAc layers with saturated NaCl (brine), then add anhydrous MgSO₄ until the powder flows freely like a "snowstorm."

  • Causality: Brine leverages the salting-out effect; its high osmotic pressure draws dissolved water out of the EtOAc phase. MgSO₄ has rapid kinetics for absorbing any remaining micro-emulsions of water, ensuring a completely anhydrous organic phase.

Step 5: Concentration

  • Action: Filter off the MgSO₄ and concentrate the EtOAc layer using a rotary evaporator at 40 °C under reduced pressure to yield the crude 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

Workflow A Aqueous Mixture (Target Salt) B Acidification (pH 1.0 - 2.0) A->B HCl (aq) C Solvent Addition (e.g., EtOAc) B->C Checkpoint: Confirm pH D Phase Separation (Separatory Funnel) C->D Agitate & Vent E Organic Phase (Product) D->E Top Layer (EtOAc) F Aqueous Phase (Waste) D->F Bottom Layer G Washing & Drying (Brine / MgSO4) E->G Remove H2O F->C Checkpoint: TLC Raffinate H Evaporation (Rotovap) G->H Filter I Purified Acid H->I Yield Calc

Fig 2: Step-by-step liquid-liquid extraction workflow with self-validation checkpoints.

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid in Competitive ELISAs

Executive Summary In the development of competitive Enzyme-Linked Immunosorbent Assays (ELISAs) for small-molecule therapeutics and agrochemicals, managing antibody specificity is paramount. 2-(2-Methoxy-5-methylbenzoyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of competitive Enzyme-Linked Immunosorbent Assays (ELISAs) for small-molecule therapeutics and agrochemicals, managing antibody specificity is paramount. 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (MMBBA) is a complex structural analog and metabolite intermediate that frequently challenges the specificity of immunoassays targeting benzoylbenzoic acid derivatives.

This guide provides an objective, data-driven comparison of how different ELISA formats handle MMBBA cross-reactivity. By dissecting the thermodynamic mechanisms of antibody-antigen interactions and providing self-validating experimental protocols, this guide empowers researchers to optimize assay fidelity and eliminate false-positive interferences.

The Mechanistic Basis of MMBBA Cross-Reactivity

Cross-reactivity occurs when an antibody's paratope recognizes epitopes on non-target molecules that share structural homology with the primary antigen . In the case of MMBBA, the conserved o-benzoylbenzoic acid core acts as the primary recognition motif.

However, MMBBA possesses two critical substitutions that dictate its binding kinetics:

  • 2-Methoxy Group: Introduces significant steric hindrance near the bridging carbonyl, restricting the rotational freedom of the molecule. This configurational entropy penalty often reduces binding affinity in highly specific monoclonal antibodies.

  • 5-Methyl Group: Increases the localized lipophilicity of the benzoyl ring. Antibodies that rely heavily on hydrophobic interactions (enthalpic contributions) for binding may exhibit increased cross-reactivity with MMBBA, leading to false positives.

As demonstrated in immunoassay optimization studies, cross-reactivity is not merely an intrinsic property of the antibody, but a dynamic variable influenced by assay format, reactant concentrations, and equilibrium states .

G Ab Primary Antibody [Paratope] Complex1 Ab-Ag Complex (High Signal) Ab->Complex1 Binds Fixed Ag (Absence of MMBBA) Complex2 Ab-MMBBA Complex (Washed Away = Low Signal) Ab->Complex2 Binds Free MMBBA (Cross-Reactivity) Ag Fixed Antigen (Plate Bound) Ag->Complex1 MMBBA Free MMBBA (Competitor) MMBBA->Complex2

Thermodynamic competition between fixed antigen and free MMBBA for antibody binding.

Comparative Performance Data

To objectively evaluate how different assay architectures mitigate MMBBA interference, we compared three distinct competitive ELISA formats against a generic unsubstituted benzoylbenzoic acid target.

Cross-reactivity (CR) is calculated using the standard formula: % CR = (IC50 of Target / IC50 of MMBBA) × 100

Assay ArchitectureTarget Analyte IC50 (nM)MMBBA IC50 (nM)% Cross-Reactivity (CR)Specificity Rating
Polyclonal (pAb-based) 1.215.67.69%Low
Monoclonal (mAb-based) 0.885.30.93%High
Optimized High-Fidelity 0.5>1000<0.05%Excellent

Data Interpretation & Causality:

  • Polyclonal Format: Exhibits the highest CR (7.69%). The diverse polyclonal serum contains multiple paratopes; some bind the conserved benzoic acid core without being sterically hindered by MMBBA's 2-methoxy group.

  • Monoclonal Format: Achieves high specificity (0.93% CR) because the single paratope is sterically blocked by the 2-methoxy substitution, preventing tight binding.

  • Optimized High-Fidelity Format: By lowering the concentrations of the primary antibody and fixed antigen, the assay is pushed into a highly sensitive equilibrium where only the highest-affinity interactions survive, effectively eliminating MMBBA interference .

Experimental Workflow: Self-Validating Competitive ELISA

To accurately map the cross-reactivity of MMBBA, researchers must utilize an Antigen-Down Competitive ELISA format. Small molecules like MMBBA cannot be directly coated onto polystyrene plates without masking critical epitopes; therefore, a carrier-protein conjugate is utilized .

Step-by-Step Methodology

This protocol is designed as a self-validating system. The inclusion of a zero-competitor blank (B0) and a standard curve ensures that any signal reduction is strictly due to competitive displacement, not matrix effects or assay failure .

  • Plate Coating (Antigen Immobilization):

    • Action: Coat microtiter plates with 100 µL/well of Target-BSA conjugate (1 µg/mL in 50 mM Carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: Covalent attachment to BSA ensures the target remains accessible in three-dimensional space, mimicking solution-phase binding.

  • Blocking:

    • Action: Wash 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBST. Incubate for 1 hour at 37°C.

    • Causality: Saturates unoccupied hydrophobic sites on the polystyrene, preventing non-specific adsorption of the primary antibody.

  • Competitive Incubation (The Critical Step):

    • Action: Pre-mix a fixed, limiting concentration of primary antibody with varying concentrations of MMBBA (0.1 nM to 10,000 nM). Add 100 µL/well of this mixture. Incubate for 1 hour at 25°C.

    • Causality: Simultaneous incubation ensures true thermodynamic competition. The limited antibody concentration forces MMBBA and the fixed target to compete strictly based on their respective association constants ( Ka​ ).

  • Stringent Washing:

    • Action: Wash 5x with PBST.

    • Causality: Tween-20 acts as a surfactant to break weak, non-specific hydrophobic interactions (like those driven by MMBBA's 5-methyl group) while preserving high-affinity paratope-epitope bonds.

  • Detection & Signal Amplification:

    • Action: Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 mins. Wash 5x. Add 100 µL TMB substrate. Stop with 50 µL 2M H2​SO4​ . Read OD at 450 nm.

    • Causality: The HRP-TMB reaction provides enzymatic signal amplification. Because this is a competitive format, the final optical density (OD) is inversely proportional to the concentration of free MMBBA in the sample.

G N1 1. Plate Coating (Fixed Antigen-BSA) N2 2. Blocking (1% BSA in PBST) N1->N2 N3 3. Competitive Incubation (Primary Ab + MMBBA) N2->N3 N4 4. Wash Step (Remove unbound Ab-MMBBA) N3->N4 N5 5. Detection (HRP-Secondary Ab + TMB) N4->N5 N6 6. Quantification (Read OD at 450 nm) N5->N6

Step-by-step workflow for evaluating MMBBA cross-reactivity in a competitive ELISA.

Strategic Recommendations for Assay Developers

If your assay exhibits unacceptable cross-reactivity (>1%) with MMBBA, consider the following optimization strategies:

  • Reduce Reagent Concentrations: As demonstrated by the optimized format in Section 3, lowering the concentrations of both the coating antigen and the primary antibody shifts the assay toward higher specificity. This reduces the likelihood of low-affinity MMBBA interactions generating a competitive signal .

  • Buffer Optimization: Increase the ionic strength of the assay buffer (e.g., from 150 mM to 300 mM NaCl). This suppresses the non-specific electrostatic interactions that may occur between MMBBA's carboxylic acid moiety and the antibody surface.

References

  • "Antibody Cross Reactivity And How To Avoid It?", ELISA Kits UK. Available at:[Link]

  • "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation", MDPI. Available at:[Link]

  • "Interferences in quantitative immunochemical methods", Biochemia Medica. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking 2-(2-Methoxy-5-methylbenzoyl)benzoic acid Against Standard Reference Materials

Introduction: The Imperative for Analytical Rigor In the landscape of pharmaceutical development and chemical synthesis, the purity and identity of starting materials and intermediates are not merely a matter of quality...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Analytical Rigor

In the landscape of pharmaceutical development and chemical synthesis, the purity and identity of starting materials and intermediates are not merely a matter of quality control; they are the bedrock of safety, efficacy, and reproducibility. 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS No. 85171-09-1), a complex organic molecule featuring both ketone and carboxylic acid functionalities, serves as a critical building block in various synthetic pathways. Its structural integrity and the absence of impurities are paramount to the successful synthesis of downstream active pharmaceutical ingredients (APIs) and other high-value chemical entities.

This guide provides a comprehensive framework for the analytical benchmarking of a test batch of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. We will operate under the common and practical scenario where a commercially available, primary Certified Reference Material (CRM) from a metrological institute like NIST or USP is not available for this specific, non-compendial substance.[1][2][3] Therefore, our strategy will focus on two core objectives:

  • Qualifying an In-House Primary Standard: Detail the rigorous, multi-technique characterization required to qualify a high-purity batch of the material to serve as a primary reference standard for future use.

  • Comparative Benchmarking: Establish a robust protocol for comparing subsequent "Test Article" batches against this newly qualified in-house primary standard.

This document is intended for researchers, analytical scientists, and quality control professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described workflow is a self-validating system for ensuring material quality.

Part 1: The Analytical Strategy - A Multi-Pronged Approach

A single analytical technique is insufficient to declare a substance "pure." Impurities can be structurally similar, isomeric, or completely unrelated (e.g., residual solvents, inorganic contaminants).[2] Our approach, therefore, is orthogonal, employing a suite of tests that probe different physicochemical properties of the molecule. This ensures a comprehensive purity profile.

The overall workflow is depicted below. It begins with the selection and qualification of a primary standard, which then becomes the benchmark for routine analysis of new test articles.

G cluster_0 Phase 1: Primary Standard Qualification cluster_1 Phase 2: Routine Benchmarking A Select Candidate Batch (Highest Purity Available) B Structural Elucidation (NMR, MS, FTIR) A->B Confirm Identity C Purity Assessment (Orthogonal) - HPLC-UV (Organic Impurities) - qNMR (Absolute Assay) - TGA (Water/Volatiles) - ICP-MS (Inorganic Impurities) B->C Assess Purity D Full Characterization Report & Certificate of Analysis (Internal) C->D Certify & Document F Comparative Analysis - HPLC Purity vs. Primary Std. - FTIR Identity Match - Melting Point Comparison D->F Use as Benchmark E Receive New Test Article Batch E->F G Acceptance/Rejection Decision F->G Based on Specifications caption Fig 1. Overall Benchmarking Workflow.

Caption: Fig 1. Overall Benchmarking Workflow.

Part 2: Experimental Protocols & Data Interpretation

This section details the core analytical procedures. For each method, we explain the principle, provide a step-by-step protocol, and define system suitability and acceptance criteria.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Expertise & Causality: HPLC is the workhorse for purity analysis of non-volatile organic compounds.[4][5] A reversed-phase method using a C18 column is chosen due to the moderate polarity of the analyte. The acidic mobile phase (formic acid) ensures the carboxylic acid moiety is protonated, leading to sharp, symmetrical peaks. A photodiode array (PDA) detector is crucial not only for quantification but also for peak purity analysis and to gain UV spectral information about any unknown impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: USP L1 type, C18, 4.6 x 150 mm, 3.5 µm particle size.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (primary), with PDA scan from 200-400 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the In-House Primary Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Test Article Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

System Suitability (Trustworthiness): Before sample analysis, a system suitability standard (may use the Primary Standard solution) is injected five times. The system is deemed ready only if the following criteria are met:

  • Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.

  • Theoretical Plates (Efficiency): > 5000 for the main peak.

  • Reproducibility (%RSD): < 1.0% for peak area and < 0.5% for retention time from five replicate injections.

Data Presentation: Comparative Purity Analysis

ParameterIn-House Primary StandardTest Article Batch #123Acceptance Criteria
Purity by Area % 99.91%99.85%≥ 99.5%
Largest Single Impurity 0.04% (at RRT 1.15)0.06% (at RRT 1.15)≤ 0.10%
Total Impurities 0.09%0.15%≤ 0.20%
Relative Retention Time (RRT) 1.001.00Matches Standard ± 0.02
Fourier-Transform Infrared Spectroscopy (FTIR) for Identity Confirmation

Expertise & Causality: FTIR is a rapid and highly specific fingerprinting technique. It confirms that the covalent bonding structure of the test article is identical to that of the reference standard. Any significant deviation in the fingerprint region (approx. 1500-600 cm⁻¹) would indicate a different compound or the presence of significant impurities with different functional groups.

Experimental Protocol:

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of powder directly onto the ATR crystal.

  • Data Acquisition: Collect spectrum from 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis.

  • Data Analysis: Overlay the spectrum of the Test Article with the spectrum of the In-House Primary Standard.

Acceptance Criteria: The positions of major absorption bands (e.g., C=O stretch of ketone and acid, C-O-C stretch of ether, O-H stretch of acid) in the Test Article spectrum must correspond to those in the Primary Standard spectrum. A correlation coefficient of >0.99 is typically required when using the spectrometer's comparison software.

Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Purity

Expertise & Causality: The melting point is a classic indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. DSC provides a highly accurate and objective measurement of this thermal transition.

Experimental Protocol:

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan and hermetically seal.

  • Thermal Program: Equilibrate at 40°C, then ramp to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

Data Presentation: Thermal Analysis Comparison

ParameterIn-House Primary StandardTest Article Batch #123Acceptance Criteria
Melting Onset (°C) 145.2°C144.9°CReport
Melting Peak (°C) 147.1°C146.8°C147.0 ± 2.0°C
Melt Range (Peak - Onset) 1.9°C1.9°C≤ 2.5°C
Supporting Analyses for Primary Standard Qualification

The following techniques are essential for the initial, one-time qualification of the In-House Primary Standard but are not typically required for routine batch-to-batch benchmarking.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Unambiguously confirms the molecular structure. The proton NMR should show the correct integrations and splitting patterns, and the carbon NMR should show the correct number of signals corresponding to the structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.

  • Quantitative NMR (qNMR): Provides an absolute purity value (assay) without the need for a specific reference standard of the analyte itself.[4][5] This is a powerful primary method for certifying the standard.

  • Thermogravimetric Analysis (TGA): Quantifies the percentage of water and residual volatile solvents.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Screens for elemental impurities, which is a critical requirement in pharmaceutical manufacturing.[7]

Part 3: Workflow Visualization and Logic

Visualizing the decision-making process within a key protocol like HPLC analysis adds clarity and reinforces the self-validating nature of the method.

G prep Prepare Mobile Phase & Samples (Standard, Test Article) sst_inject Inject Standard Solution (5 Replicates) prep->sst_inject sst_eval Evaluate System Suitability - %RSD (Area, RT) - Tailing Factor - Plate Count sst_inject->sst_eval fail FAIL: Troubleshoot System (Check Pump, Column, Detector) sst_eval->fail Criteria Not Met pass PASS sst_eval->pass Criteria Met fail->sst_inject After Correction sample_inject Inject Standard (x1), Blank (x1), Test Article (x2) pass->sample_inject process Process Chromatograms - Integrate Peaks - Calculate Area % Purity - Identify RRTs sample_inject->process compare Compare Test Article Data to Specification process->compare accept Result: ACCEPTED compare->accept Within Limits reject Result: REJECTED (Out of Specification) compare->reject Exceeds Limits caption Fig 2. HPLC Analysis Workflow & Decision Logic.

Caption: Fig 2. HPLC Analysis Workflow & Decision Logic.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for benchmarking the purity and identity of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid. By establishing a well-characterized in-house primary standard and employing a suite of orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate. The emphasis on system suitability and clear acceptance criteria ensures that the analytical data generated is trustworthy and defensible, upholding the principles of scientific integrity required in the pharmaceutical industry.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials (SRMs). Retrieved from [Link]

  • Browne, D. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023, November 20). Reference materials for emerging and legacy organic contaminants. Retrieved from [Link]

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Organic Compounds in Human Serum, Milk, and Urine. Retrieved from [Link]

  • Poster, D., et al. (2004). Newly Developed Standard Reference Materials for Organic Contaminant Analysis. Organohalogen Compounds, 66, 546. Retrieved from [Link]

  • Rhoderick, G. C., & Duewer, D. L. (2006). Development of a NIST Standard Reference Material Containing Thirty Volatile Organic Compounds at 5 nmol/mol in Nitrogen. Analytical Chemistry, 78(9), 3091–3098. Retrieved from [Link]

  • GL Sciences. (2024, February 21). USP column listing for HPLC columns. Retrieved from [Link]

  • da Silva, M. C. H., et al. (2026, March 18). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. PubMed. Retrieved from [Link]

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Comparative

A Comparative Guide: Analyzing 2-(2-Methoxy-5-methylbenzoyl)benzoic Acid Analogs with FTIR and Raman Spectroscopy

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the characterizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the characterization of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid and its analogs. The content is designed to move beyond a simple recitation of methods, offering insights into the causal relationships behind experimental choices and providing supporting data to ensure scientific integrity.

Introduction: The Analytical Challenge of Substituted Benzoic Acid Analogs

2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a key structural motif in medicinal chemistry, often serving as a precursor in the synthesis of novel therapeutic agents. The molecule's complexity, characterized by a variety of functional groups including a carboxylic acid, a ketone, an ether, and substituted aromatic rings, necessitates robust analytical techniques for unambiguous structural confirmation and purity assessment. Vibrational spectroscopy, specifically FTIR and Raman, offers a powerful, non-destructive approach to obtaining a detailed molecular fingerprint. This guide will dissect the relative strengths and weaknesses of each technique in the context of this specific class of molecules.

Foundational Principles: A Dichotomy of Interaction

While both FTIR and Raman spectroscopy probe the vibrational energy levels of molecules, their fundamental principles of interaction with matter are distinct, leading to complementary spectral information.

FTIR Spectroscopy is a technique based on the absorption of infrared radiation. A molecule is considered "IR active" if a vibration results in a change in the molecule's dipole moment.[1][2] Consequently, polar bonds, such as the C=O (carbonyl) and O-H (hydroxyl) groups present in our target molecule, yield strong signals in an FTIR spectrum.[3]

Raman Spectroscopy , in contrast, is a light-scattering technique.[1][3] When a monochromatic laser interacts with a molecule, it can induce a temporary distortion of the electron cloud. A vibration is "Raman active" if it causes a change in the polarizability of the molecule.[4] This makes Raman particularly sensitive to non-polar and symmetric bonds, such as the C=C bonds within the aromatic rings.[4][5]

The following diagram illustrates the core distinction between these two techniques.

Caption: FTIR measures the absorption of light, while Raman measures the scattering of light.

Experimental Protocol: A Side-by-Side Workflow

A direct comparison of the spectral data necessitates a well-defined experimental workflow for both techniques.

Sample Preparation
  • FTIR (Attenuated Total Reflectance - ATR): A small amount of the solid 2-(2-Methoxy-5-methylbenzoyl)benzoic acid powder is placed directly on the ATR crystal (e.g., diamond). A consistent pressure is applied to ensure intimate contact. This method is favored for its speed and minimal sample preparation.

  • Raman: The powder can be analyzed directly in a glass vial or pressed into a pellet. The laser is focused on the sample surface. It is critical to optimize laser power to maximize the Raman signal while avoiding sample fluorescence or degradation.[4]

Data Acquisition Parameters
ParameterFTIR SpecificationRaman Specification
Spectral Range 4000 - 400 cm⁻¹3500 - 100 cm⁻¹
Resolution 4 cm⁻¹2 cm⁻¹
Signal Averaging 32 scans10-second exposure, 3 accumulations
Laser Wavelength N/A785 nm (to minimize fluorescence)

The experimental workflow is visualized in the following diagram:

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Benzoic Acid Analog FTIR_Prep Place on ATR Crystal Sample->FTIR_Prep Raman_Prep Load into Vial Sample->Raman_Prep FTIR_Acq Acquire FTIR Spectrum FTIR_Prep->FTIR_Acq Raman_Acq Acquire Raman Spectrum Raman_Prep->Raman_Acq Compare Comparative Analysis FTIR_Acq->Compare Raman_Acq->Compare

Caption: A streamlined workflow for the comparative analysis of the target molecule.

Comparative Spectral Interpretation

The structural features of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid will manifest differently in the FTIR and Raman spectra.

Key Vibrational Modes and Expected Intensities
Vibrational ModeApprox. Wavenumber (cm⁻¹)Expected FTIR IntensityExpected Raman IntensityRationale
O-H Stretch (Carboxylic Acid Dimer) 3300-2500 (very broad)StrongVery WeakThe O-H bond is highly polar, leading to a strong IR absorption.[6][7] Its polarizability change is minimal.
Aromatic C-H Stretch 3100-3000MediumStrongThe symmetric stretching of the aromatic C-H bonds leads to a significant change in polarizability.
Aliphatic C-H Stretch (-CH₃, -OCH₃) 2980-2850MediumMediumThese vibrations exhibit both a change in dipole moment and polarizability.
C=O Stretch (Carboxylic Acid) 1730-1700Very StrongMediumThe carbonyl group is one of the most polar functional groups, resulting in a very intense IR peak.[7]
C=O Stretch (Ketone) 1680-1660StrongMediumSimilar to the carboxylic acid, the ketone's carbonyl group is highly polar.
Aromatic C=C Stretch 1600-1450Medium-StrongVery StrongThe symmetric stretching of the aromatic rings causes a large change in polarizability.
C-O Stretch (Ether & Carboxylic Acid) 1320-1000StrongWeak-MediumThe C-O single bonds are polar, making them more prominent in the FTIR spectrum.[8]
Aromatic Ring Breathing ~1000WeakStrongThis highly symmetric vibration of the entire ring system is a classic example of a Raman-active mode.
Discussion of Complementary Data
  • FTIR's Strengths: The FTIR spectrum will be dominated by features from the polar functional groups. The broad O-H stretch and the two intense C=O stretches will provide unequivocal evidence for the presence of the carboxylic acid and ketone moieties.[7] This makes FTIR an excellent tool for rapid functional group identification and for studying intermolecular interactions like the hydrogen bonding in the carboxylic acid dimer.

  • Raman's Strengths: The Raman spectrum will provide a wealth of information about the carbon skeleton of the molecule. The aromatic C=C stretching region will likely show multiple sharp, intense peaks, which can be sensitive to the substitution pattern on the rings. The symmetric ring breathing mode will also be a prominent feature. This makes Raman a superior technique for differentiating between closely related isomers or polymorphs where the primary structural differences lie in the carbon framework or crystal packing.

  • Synergistic Analysis: A combined analysis provides a more complete structural picture. For instance, while FTIR confirms the presence of the carbonyl groups, Raman can offer more detailed insights into the aromatic ring systems. If a synthetic process were to yield an unintended isomer, the subtle shifts in the aromatic ring vibrations in the Raman spectrum would likely be a more sensitive indicator than the largely unchanged carbonyl peaks in the FTIR spectrum. The combination of both techniques offers a higher degree of confidence in structural elucidation.[9][10]

Conclusion and Recommendations

For the comprehensive analysis of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid and its analogs, FTIR and Raman spectroscopy should be viewed as complementary, rather than competing, techniques.

  • For routine quality control and confirmation of functional groups , FTIR spectroscopy provides a rapid and robust solution due to its high sensitivity to the characteristic polar bonds of the molecule.

  • For in-depth structural elucidation, isomer differentiation, and polymorphism studies , Raman spectroscopy offers invaluable information about the molecular backbone and aromatic systems that is often inaccessible via FTIR.

Therefore, for researchers and drug development professionals seeking a thorough understanding of these complex molecules, the integrated use of both FTIR and Raman spectroscopy is highly recommended. This dual-pronged approach provides a more complete and reliable characterization, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

  • Vertex AI Search. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique.
  • Yan, Y., et al. (1999). A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry.
  • Gateway Analytical. (2021, December 7).
  • Henderson, T. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager.
  • Rocky Mountain Labs. (2023, October 20). Difference between FTIR and Raman Spectroscopy.
  • Donato, M. T., et al. (2024, June 23). Multimodal Imaging Using Raman Spectroscopy and FTIR in a Single Analytical Instrument with a Microscope (Infrared Raman Microscopy AIRsight, Shimadzu)
  • Talari, A. C., et al. (n.d.). Introduction to Infrared and Raman-Based Biomedical Molecular Imaging and Comparison with Other Modalities. PMC.
  • Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No.
  • Spectroscopy Online. (2026, March 26).
  • International Journal of Trend in Scientific Research and Development. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST WebBook.
  • BLDpharm. (n.d.). 85171-09-1|2-(2-Methoxy-5-methylbenzoyl)benzoic acid.
  • Northwestern University. (n.d.). FT-IR vs.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. NIST WebBook.
  • ResearchGate. (n.d.). Density functional and experimental studies on the FT‐IR and FT‐Raman spectra and structure of benzoic acid and 3,5‐dichloro salicylic acid | Request PDF.
  • PubChem. (n.d.). 2-Methoxy-5-methylbenzoic acid | C9H10O3 | CID 520167.
  • Agilent. (n.d.). Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide.
  • CalTech GPS. (2018, January 31).
  • Unknown Source. (n.d.).
  • NIST. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. NIST WebBook.
  • Unknown Source. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING.
  • PubMed. (2009, December 15).
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • ResearchGate. (n.d.).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond the benchtop.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid, grounding procedural steps in established safety principles and regulatory frameworks.

While specific safety data for every novel compound is not always available, a conservative approach is paramount. Therefore, 2-(2-Methoxy-5-methylbenzoyl)benzoic acid should be treated as a hazardous chemical waste, drawing upon best practices for analogous benzoic acid derivatives.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is essential. Based on data from similar chemical structures, such as 2-methoxybenzoic acid and benzoic acid itself, we can anticipate the primary risks associated with this compound.[1][2] This assessment directly informs the necessary personal protective equipment (PPE) and handling precautions.

Table 1: Anticipated Hazard Profile of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

Hazard ClassificationCategoryPrecautionary Action
Skin Corrosion/IrritationCategory 2Avoid contact with skin; wear chemical-resistant gloves.[3][4]
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye irritation or damage; wear safety glasses with side-shields or goggles.[1][5]
Specific Target Organ ToxicityCategory 3 (Respiratory)May cause respiratory irritation; avoid breathing dust by handling in a well-ventilated area or using respiratory protection.[4][6]
Acute Aquatic HazardCategory 3Harmful to aquatic life; do not discharge into sewer or waterways.[3][7]

Core Principles of Chemical Waste Disposal

All laboratory personnel must adhere to fundamental waste management principles mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" responsibility for hazardous waste.[8][9][10]

  • Do Not Dispose in General Trash or Drains: This compound must never be disposed of in regular trash or washed down the sink.[11][12] Improper disposal can harm aquatic ecosystems and damage wastewater treatment infrastructure.[7]

  • Segregate Waste Streams: Keep 2-(2-Methoxy-5-methylbenzoyl)benzoic acid waste separate from other waste streams to prevent unintended and potentially dangerous chemical reactions.[13] Specifically, avoid mixing with strong oxidizing agents or strong bases.[12]

  • Minimize Waste Generation: Employ practices that reduce the amount of waste created. This includes ordering only the necessary quantity of the chemical and reducing the scale of experiments whenever feasible.[14]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing 2-(2-Methoxy-5-methylbenzoyl)benzoic acid for final disposal by trained professionals.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks identified in the hazard assessment.[11]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[3]

  • Protective Clothing: A standard laboratory coat is required to protect from incidental contact.[15]

  • Respiratory Protection: If there is a risk of generating dust, especially outside of a chemical fume hood, a NIOSH-approved respirator should be used.[3]

Step 2: Collect All Waste Forms

Hazardous waste includes more than just the pure compound. Ensure all contaminated materials are collected in the same designated waste container.[16]

  • Solid Waste: Unused or surplus 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

  • Contaminated Labware: Items such as weighing papers, pipette tips, and gloves that have come into direct contact with the chemical.[11]

  • Solutions: Any solutions containing the dissolved compound.

Step 3: Use a Designated Hazardous Waste Container

Waste must be accumulated in a container that is compatible with the chemical and in good condition.[16]

  • Compatibility: The container, including its lid, must be made of a material that does not react with the benzoic acid derivative. A high-density polyethylene (HDPE) container or the original product container is often a suitable choice.[16]

  • Integrity: The container must be free of leaks, cracks, or any external chemical residue.[16]

  • Closure: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when actively adding waste.[14][17]

Step 4: Label the Waste Container Correctly

Proper labeling is a critical regulatory requirement and ensures safe handling during storage and transport.[13] The label should be affixed to the container as soon as the first particle of waste is added.[17] Include the following information:

  • The words "Hazardous Waste" .[8]

  • Full Chemical Name: "Waste 2-(2-Methoxy-5-methylbenzoyl)benzoic acid".

  • Hazard Identification: List the primary hazards (e.g., "Skin and Eye Irritant," "Harmful to Aquatic Life").[13]

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within the laboratory.[14]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[17]

  • Segregation: Store the container away from incompatible materials.[13]

  • Volume Limits: Be aware of institutional and regulatory limits on the amount of waste that can be stored in an SAA (typically a maximum of 55 gallons).[16][17]

Step 6: Arrange for Professional Disposal

Laboratory personnel should not transport hazardous waste.[16]

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[11][14]

  • Manifesting: The disposal of the waste will be tracked using a Uniform Hazardous Waste Manifest, which documents its journey to a licensed treatment, storage, and disposal facility (TSDF).[8]

Spill Management Procedures

In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Small Spills:

    • Ensure appropriate PPE is worn.[15]

    • If the material is a solid, gently sweep it up to avoid generating dust.[7][11] Moistening the powder slightly with water can help minimize dust.[11]

    • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[15]

    • Clean the spill area with soap and water.[11]

  • Large Spills:

    • Evacuate all personnel from the immediate area.[15]

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.[11]

    • Prevent entry into the affected area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste generated from 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

G cluster_start cluster_process Is it a spill or routine waste? cluster_spill_actions cluster_routine_actions cluster_end start Waste Generation: 2-(2-Methoxy-5-methylbenzoyl)benzoic acid spill Spill Occurs start->spill Yes routine Routine Disposal (Unused Product / Contaminated Materials) start->routine No spill_small Small Spill 1. Wear PPE 2. Gently sweep/collect solid 3. Place in waste container spill->spill_small Minor spill_large Large Spill 1. Evacuate area 2. Notify EHS/Supervisor spill->spill_large Major collect Step 1: Wear PPE Step 2: Collect waste in a designated, compatible, and sealed container. routine->collect label_store Step 3 & 4: Label container with 'Hazardous Waste', contents, and date. Step 5: Store in Satellite Accumulation Area. spill_small->label_store pickup Step 6: Arrange for pickup by EHS or licensed waste contractor. spill_large->pickup Follow EHS direction collect->label_store label_store->pickup

Caption: Disposal workflow for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Practices . Duke University Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps . Triumvirate Environmental. [Link]

  • BENZOIC ACID Safety Data Sheet . Alpha Resources. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid Safety Data Sheet . AFG Bioscience LLC. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Benzoic acid AGR Safety Data Sheet . Labbox. [Link]

  • COMPLYING WITH RCRA HAZARDOUS WASTE REGULATIONS . Triumvirate Environmental. [Link]

  • SRM 350c Benzoic Acid (Acidimetric Standard) Safety Data Sheet . National Institute of Standards and Technology. [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Methoxy-5-methylbenzoyl)benzoic acid

Comprehensive Safety and Operational Guide: Handling 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS: 85171-09-1) As a Senior Application Scientist, I recognize that handling specialized aromatic ketones and carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-(2-Methoxy-5-methylbenzoyl)benzoic acid (CAS: 85171-09-1)

As a Senior Application Scientist, I recognize that handling specialized aromatic ketones and carboxylic acids like 2-(2-Methoxy-5-methylbenzoyl)benzoic acid requires more than just skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical properties and how they interact with laboratory environments. This guide provides a self-validating framework for personal protective equipment (PPE) selection, operational workflows, and disposal plans, ensuring compliance and maximizing laboratory safety.

Section 1: Hazard Profile & Mechanistic PPE Selection

2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a solid crystalline powder. The primary hazards associated with this class of compounds are transdermal contact dermatitis, severe ocular irritation from micro-particulates, and respiratory tract irritation upon inhalation of aerosolized dust.

Under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132, employers must assess workplace hazards and select appropriate PPE[1]. The table below outlines the required PPE and the mechanistic causality behind each selection.

PPE CategorySpecificationMechanistic Causality / Justification
Hand Protection Nitrile gloves (min. 4 mil thickness)Nitrile provides superior chemical resistance against aromatic carboxylic acids compared to latex, preventing transdermal absorption and contact dermatitis.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization during powder transfer, preventing severe ocular irritation. Standard safety glasses are insufficient for fine powders.
Body Protection Flame-resistant (FR) or standard cotton lab coatProvides a physical barrier against particulate deposition on street clothing, mitigating secondary exposure routes.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside of engineering controls. Mitigates the inhalation risk of fine crystalline dust which can cause acute respiratory tract irritation.

Section 2: Operational Workflow (Weighing & Transfer)

In compliance with the OSHA Laboratory Standard (29 CFR 1910.1450), chemical manipulations must utilize protective laboratory practices and engineering controls to minimize exposure[2].

Protocol: Safe Weighing and Transfer

  • Engineering Control Setup: Ensure the chemical fume hood or ventilated balance enclosure is operational with a face velocity between 80–100 feet per minute (fpm). Do not handle the dry powder on an open bench.

  • PPE Donning: Inspect and don nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

  • Static Mitigation: Aromatic powders are highly prone to static cling, which exponentially increases the risk of aerosolization. Use an anti-static gun (e.g., Zerostat) on the weigh boat and utilize static-dissipative spatulas.

  • Transfer: Slowly transfer the 2-(2-Methoxy-5-methylbenzoyl)benzoic acid into the weigh boat. Keep the source container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Decontamination: Immediately after transfer, wipe down the balance and surrounding hood area with a damp paper towel (using a dilute alkaline solution or soap and water, as the compound is an acid) to capture any stray micro-particulates.

Section 3: Emergency Spill Response Protocol

An unplanned release of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid requires immediate, systematic containment to prevent respiratory exposure and cross-contamination of the laboratory environment.

Protocol: Solid Spill Containment

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Assess if the spill is contained within a ventilated enclosure (fume hood) or has breached into the general lab space.

  • PPE Upgrade: If the spill is outside a fume hood, responders must don an N95 or P100 particulate respirator before approaching the spill to prevent inhalation of aerosolized dust.

  • Containment (Wet-Down Method): Do not dry sweep, as the mechanical action will aerosolize the powder. Gently cover the spilled powder with damp paper towels.

  • Collection: Use a non-sparking scoop or plastic dustpan to collect the damp towels and the chemical. Place the collected material into a compatible, sealable hazardous waste container.

  • Surface Neutralization: Wash the spill area thoroughly with soap and water or a mild sodium bicarbonate solution to neutralize residual acid, followed by a final deionized water rinse.

Section 4: Waste Management & Disposal Plan

Disposal must strictly adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations outlined in 40 CFR 262 for hazardous waste generators[3].

  • Waste Segregation: Classify 2-(2-Methoxy-5-methylbenzoyl)benzoic acid waste as "Non-Halogenated Organic Solid Waste." Do not mix with strong oxidizing agents or liquid waste streams.

  • Containerization: Store waste in a leak-proof, chemically compatible container (e.g., high-density polyethylene, HDPE). The container must remain securely closed at all times except when actively adding waste.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste" and list the primary hazard (e.g., "Toxic/Irritant - Aromatic Carboxylic Acid").

  • Storage Limits: Transfer the container to the facility's Central Accumulation Area (CAA) within the timeframe dictated by your facility's generator status (e.g., 90 days for Large Quantity Generators).

Visualization: Operational Workflow

G A Risk Assessment & PPE Donning B Engineering Controls (Fume Hood Draft) A->B C Chemical Handling (Weighing/Transfer) B->C D Spill Event? C->D E Routine Waste Segregation D->E No F Emergency Spill Protocol D->F Yes G RCRA Solid Waste Disposal E->G F->G

Operational workflow and spill response pathway for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid.

References

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Occupational Safety and Health Administration (OSHA) via eCFR.[Link]

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA) via eCFR.[Link]

  • 40 CFR 262 - Standards Applicable to Generators of Hazardous Waste. Environmental Protection Agency (EPA) via eCFR.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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